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  • Product: 1-(3-Chloro-2-nitrophenyl)ethanone
  • CAS: 7137-38-4

Core Science & Biosynthesis

Foundational

1-(3-Chloro-2-nitrophenyl)ethanone chemical structure and properties

This technical guide details the structural characteristics, synthesis, and applications of 1-(3-Chloro-2-nitrophenyl)ethanone (CAS 7137-38-4).[1] This compound represents a highly functionalized aromatic building block,...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, synthesis, and applications of 1-(3-Chloro-2-nitrophenyl)ethanone (CAS 7137-38-4).[1] This compound represents a highly functionalized aromatic building block, distinguished by its 1,2,3-trisubstitution pattern which introduces significant steric strain and unique reactivity profiles useful in heterocyclic chemistry.

[1][2][3]

Executive Summary

1-(3-Chloro-2-nitrophenyl)ethanone (also known as 3'-chloro-2'-nitroacetophenone) is a critical intermediate in organic synthesis, particularly for the construction of nitrogen-containing heterocycles such as indoles and quinolines.[1] Its structure features an acetyl group flanked by a nitro group at the ortho position and a chlorine atom at the meta position (relative to the acetyl).[1] This "crowded" vicinal trisubstitution creates a twisted molecular geometry, disrupting planarity and altering standard reactivity patterns—a feature exploited in the synthesis of sterically congested pharmaceuticals.

Chemical Identity & Physicochemical Properties[1][4][5][6][7][8][9][10][11][12][13]

The molecule is defined by the presence of three contiguous substituents on the benzene ring. The steric repulsion between the bulky nitro group at position 2 and the acetyl group at position 1 forces the carbonyl out of the aromatic plane, reducing conjugation and affecting the melting point.

Table 1: Physicochemical Specifications
PropertyDataNote
IUPAC Name 1-(3-Chloro-2-nitrophenyl)ethanone
CAS Registry Number 7137-38-4 Specific to this isomer
Molecular Formula C₈H₆ClNO₃
Molecular Weight 199.59 g/mol
Appearance Yellowish oil or low-melting solidLower MP than isomers due to steric twist
Boiling Point ~280°C (Predicted)Decomposes at high temp
Solubility Soluble in DCM, EtOAc, ChloroformInsoluble in water
Electronic Character Highly electron-deficient ringActivated for nucleophilic attack
Structural Analysis[1]
  • Steric Inhibition of Resonance: The nitro group at C2 prevents the acetyl group at C1 from achieving coplanarity with the benzene ring.[1] This reduces the resonance deactivation of the ring by the carbonyl, making the C3-chlorine bond slightly less labile than in less hindered isomers, yet the ring remains highly activated for reduction.

  • 1,2,3-Substitution Pattern: This specific arrangement allows for "domino" reactions where the nitro group is reduced to an amine, which then cyclizes onto the ketone (to form quinolines) or facilitates indole formation via the Bartoli reaction.

Synthetic Methodologies

Direct nitration of 3-chloroacetophenone is not recommended as a primary synthetic route because the directing effects favor the 6-position (less hindered), yielding 1-(5-chloro-2-nitrophenyl)ethanone as the major product.[1]

To ensure regiochemical purity, a "bottom-up" approach starting from 2-chloro-3-nitrobenzoic acid is the industry standard.[1]

Protocol A: Regiospecific Synthesis via Acid Chloride (Recommended)

This method avoids isomer separation issues by fixing the substitution pattern early in the synthesis.[1]

Reaction Scheme:

  • Activation: Conversion of 2-chloro-3-nitrobenzoic acid to the acid chloride.

  • Alkylation: Selective addition of a methyl group using a mild organometallic reagent (Gilman reagent or Dimethylcadmium) to prevent over-addition to the alcohol.[1]

Synthesis Start 2-Chloro-3-nitrobenzoic acid (CAS 3970-35-2) Step1 Acid Chloride Formation (SOCl2, DMF cat.) Start->Step1 Intermediate 2-Chloro-3-nitrobenzoyl chloride Step1->Intermediate Step2 Methylation (Me2CuLi or Me2Cd) Intermediate->Step2 Product 1-(3-Chloro-2-nitrophenyl)ethanone (Target) Step2->Product

Figure 1: Regiospecific synthesis pathway ensuring the correct 1,2,3-isomer structure.

Detailed Protocol
  • Acid Chloride Formation:

    • Dissolve 10.0 g of 2-chloro-3-nitrobenzoic acid in anhydrous dichloromethane (DCM).

    • Add 1.2 equivalents of oxalyl chloride or thionyl chloride followed by a catalytic amount of DMF.[1]

    • Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.[1]

  • Organometallic Coupling (Gilman):

    • Prepare Lithium Dimethylcuprate (

      
      ) in situ by adding 2 equiv. of MeLi to CuI in THF at -78°C.[1]
      
    • Slowly add the acid chloride (dissolved in THF) to the cuprate solution at -78°C.

    • Critical Step: Maintain temperature below -60°C to prevent over-alkylation to the tertiary alcohol.[1]

    • Quench with aqueous

      
      , extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).
      

Reactivity & Applications

The unique value of 1-(3-Chloro-2-nitrophenyl)ethanone lies in its ability to undergo cyclization reactions to form heterocycles.[1]

A. Bartoli Indole Synthesis

This compound is a prime substrate for the Bartoli reaction due to the ortho-nitro group.[1] Reaction with vinyl Grignard reagents yields 7-chloro-substituted indoles, which are difficult to synthesize via Fischer indole synthesis.[1]

  • Mechanism: Attack of vinyl Grignard on the nitro group

    
     cyclization 
    
    
    
    reduction.[1]
  • Product: 7-Chloro-2-methylindole (if propenyl Grignard is used) or 7-chloroindole derivatives.[1]

B. Reductive Cyclization to Quinolines

Reduction of the nitro group to an amine (


) creates a nucleophile positioned perfectly to attack the pendant acetyl group (or an added aldehyde in a Friedländer condensation).[1]
  • Reagent:

    
     or 
    
    
    
    .
  • Pathway: Nitro

    
     Amine 
    
    
    
    Condensation with ketone
    
    
    Dehydration
    
    
    Quinoline core.[1]
C. Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 is activated by the ortho-nitro group (and to a lesser extent by the meta-acetyl). While less reactive than a para-nitro halide, it can still undergo displacement with strong nucleophiles (e.g., thiols, amines) under forcing conditions, allowing for late-stage diversification.

Safety & Handling (SDS Summary)

As a nitroaromatic compound, standard safety protocols must be rigorously enforced.[1]

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling:

    • Use only in a chemical fume hood.[1]

    • Avoid contact with strong reducing agents (hydrazine, hydrides) unless in a controlled reaction, as energetic decompositions can occur.[1]

    • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound may darken upon exposure to light.[1][2]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 7137-38-4. Retrieved March 5, 2026, from [Link]

Sources

Exploratory

3'-Chloro-2'-nitroacetophenone CAS 7137-38-4 synonyms

An In-Depth Technical Guide to 3'-Chloro-2'-nitroacetophenone (CAS 7137-38-4) For Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a comprehensive technical overview of 3'-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3'-Chloro-2'-nitroacetophenone (CAS 7137-38-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 3'-Chloro-2'-nitroacetophenone (CAS 7137-38-4), a key chemical intermediate in organic synthesis. It details the compound's nomenclature, physicochemical properties, plausible synthetic routes, and characteristic reactivity. The guide emphasizes its role as a versatile building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Safety protocols and handling guidelines are also discussed, grounded in the known reactivity of related nitroaromatic ketones. This whitepaper serves as an essential resource for scientists and researchers leveraging this compound in their synthetic and drug discovery endeavors.

Compound Identification and Nomenclature

3'-Chloro-2'-nitroacetophenone is a substituted aromatic ketone. The presence of three distinct functional groups on the phenyl ring—acetyl, chloro, and nitro—at specific positions makes it a valuable and versatile precursor in multi-step organic synthesis. The Chemical Abstracts Service (CAS) has assigned the number 7137-38-4 to this specific isomer.

Synonyms and Identifiers: A clear understanding of the compound's various names is critical for accurate literature and database searches. The primary synonym is derived from its IUPAC name.

  • Systematic IUPAC Name: 1-(3-Chloro-2-nitrophenyl)ethanone[1]

  • CAS Registry Number: 7137-38-4[1]

It is crucial to distinguish this compound from its isomers, which possess different chemical and physical properties and may be referenced in literature under similar-sounding names. Examples of related but distinct isomers include 4'-Chloro-3'-nitroacetophenone (CAS 5465-65-6)[2][3], 5'-Chloro-2'-hydroxy-3'-nitroacetophenone (CAS 84942-40-5)[4], and 2'-Chloroacetophenone (CAS 2142-68-9). Always verify the CAS number to ensure the correct material is being referenced.

cluster_main 3'-Chloro-2'-nitroacetophenone cluster_ids Key Identifiers A Chemical Structure cas CAS: 7137-38-4 A->cas iupac IUPAC: 1-(3-Chloro-2-nitrophenyl)ethanone

Caption: Core identifiers for 3'-Chloro-2'-nitroacetophenone.

Physicochemical Properties

The physical and chemical properties of 3'-Chloro-2'-nitroacetophenone dictate its handling, storage, and reaction conditions. The data presented below is based on available information for this specific CAS number.

PropertyValueSource
Molecular Formula C₈H₆ClNO₃[1]
Molecular Weight 199.59 g/mol [1]
Appearance Typically a solid at room temperature (inferred from related compounds)N/A
Purity Commercially available at ≥97%[1]
Solubility Insoluble in water; soluble in common organic solvents like acetone and ether (inferred from related nitroacetophenones)[5][6]

Synthesis and Manufacturing Insights

The synthesis of nitroacetophenones can be achieved through several established organic chemistry routes. While specific literature for the industrial-scale synthesis of CAS 7137-38-4 is not detailed in the provided results, a plausible and common pathway involves the acylation of a corresponding nitrobenzene derivative or the nitration of a chloroacetophenone.

A widely used general method for preparing nitroacetophenones starts with the corresponding nitrobenzoic acid.[7] This three-step process is favored for its milder reaction conditions compared to direct nitration of acetophenone, which can produce a mixture of ortho, meta, and para isomers.[7]

Proposed Synthetic Workflow:

  • Acyl Chlorination: 3-Chloro-2-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride intermediate, 3-chloro-2-nitrobenzoyl chloride.[7]

  • Condensation: The acyl chloride then undergoes a condensation reaction. A common method is reaction with diethyl malonate in the presence of a base like magnesium ethoxide.[7][8]

  • Hydrolysis and Decarboxylation: The resulting intermediate is subjected to acidic hydrolysis, which cleaves the ester groups and induces decarboxylation to yield the final product, 3'-Chloro-2'-nitroacetophenone.[7][8]

A 3-Chloro-2-nitrobenzoic Acid B Acyl Chloride Intermediate A->B SOCl₂ C Malonate Adduct B->C Diethyl Malonate, Mg(OEt)₂ D 3'-Chloro-2'-nitroacetophenone C->D H₃O⁺, Heat

Caption: Plausible synthetic pathway to 3'-Chloro-2'-nitroacetophenone.

This method offers good regiochemical control, which is essential for producing the desired isomer with high purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3'-Chloro-2'-nitroacetophenone is governed by its three functional groups, making it a versatile synthetic intermediate.

  • The Ketone Group: The acetyl group is susceptible to a wide range of reactions. It can be reduced to a secondary alcohol, 1-(3-chloro-2-nitrophenyl)ethanol, using selective reducing agents like sodium borohydride (NaBH₄).[9] It can also undergo reactions typical of ketones, such as aldol condensations, Wittig reactions, and formation of imines or oximes.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity lies in its reduction. Depending on the reaction conditions and reducing agent (e.g., Sn/HCl, H₂/Pd-C), it can be selectively reduced to a primary amine (3'-chloro-2'-aminoacetophenone), providing a pathway to a new class of compounds.[9][10]

  • The Aromatic Ring: The combined electron-withdrawing effects of the nitro and acetyl groups, along with the inductive effect of the chlorine atom, make the aromatic ring electron-deficient. This facilitates nucleophilic aromatic substitution (SNAAr) reactions, should a suitable leaving group be present or if reaction conditions are harsh enough.

The general reactivity profile for nitrated ketones indicates they are reactive with both acids and bases and are incompatible with strong reducing agents (which can react with both functional groups), isocyanates, and peroxides.[5][6]

cluster_ketone Ketone Reactions cluster_nitro Nitro Group Reactions cluster_ring Aromatic Ring Reactions Core 3'-Chloro-2'-nitroacetophenone (CAS 7137-38-4) K_Reduce Secondary Alcohols Core->K_Reduce e.g., NaBH₄ K_Condense Aldol Products Core->K_Condense K_Other Imines, Oximes, etc. Core->K_Other N_Reduce Primary Anilines Core->N_Reduce e.g., Sn/HCl R_Sub Nucleophilic Aromatic Substitution (SNAAr) Core->R_Sub

Caption: Key reactive sites and derivative pathways for the title compound.

Applications in Research and Drug Development

Substituted acetophenones, particularly those containing nitro and halo groups, are foundational building blocks in medicinal chemistry and materials science.[11][12] While specific applications for CAS 7137-38-4 are not enumerated in the search results, its utility can be inferred from its structural analogues.

  • Pharmaceutical Intermediates: The presence of multiple, orthogonally reactive functional groups allows for sequential chemical modifications. For example, reduction of the nitro group yields an aniline, a common pharmacophore and a precursor for the synthesis of heterocycles. The ketone can be elaborated to build more complex side chains. Chloro-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated synthons.[12] Related nitro-chloro-acetophenones are used as intermediates in the synthesis of anti-inflammatory, analgesic, and antibacterial agents.[11][13]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the structural motifs accessible from this compound are relevant in the development of herbicides and pesticides.[11]

  • Materials Science: Nitroaromatic compounds are sometimes used in the synthesis of dyes, pigments, and advanced materials requiring specific electronic properties.[11][13]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3'-Chloro-2'-nitroacetophenone (CAS 7137-38-4) must be consulted prior to handling. However, based on data for structurally similar compounds, a general hazard profile can be established.

Potential Hazards:

  • Irritation: Compounds like 5′-Chloro-2′-hydroxy-3′-nitroacetophenone and 4'-Chloro-3'-nitroacetophenone are known to cause skin, eye, and respiratory irritation.[4][14][15]

  • Toxicity: Some related chloroacetophenones are harmful if swallowed.

  • Reactivity: As a nitrated ketone, it may react vigorously with strong bases, acids, and reducing agents.[5][6] It is combustible, and heating may lead to the formation of explosive mixtures with air.

Recommended Handling Procedures:

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact.[15][16] For solids that may form dust, a dust mask (e.g., N95) is recommended.

  • Spill Management: In case of a spill, avoid creating dust. Dampen the solid material with a suitable solvent like acetone, and collect it in a sealed container for disposal.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from incompatible materials such as strong oxidizing agents and bases.[18]

Conclusion

3'-Chloro-2'-nitroacetophenone, CAS 7137-38-4, is a strategically important chemical intermediate. Its value lies in the specific arrangement of its chloro, nitro, and acetyl functional groups, which provides multiple handles for synthetic elaboration. This allows chemists to build molecular complexity in a controlled manner, making it a key building block for discovery chemistry programs in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, synthesis, and reactivity, combined with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

  • Unknown Source. Synthesis of 3-nitroacetophenone. [Link]

  • PubChem. 5'-Chloro-2'-hydroxy-3'-nitroacetophenone. [Link]

  • MolForge. 2-Chloro-1-(3-nitrophenyl)ethanone (CID 7437) - Molecular Properties & Analysis. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET (2-Chloroacetophenone). [Link]

  • Google Patents. CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • NIST. Ethanone, 1-(3-nitrophenyl)- - the NIST WebBook. [Link]

  • CAS Common Chemistry. Bethanechol. [Link]

  • PubChem. 2'-Nitroacetophenone | C8H7NO3 | CID 11346. [Link]

  • Organic Syntheses. o-NITROACETOPHENONE - Organic Syntheses Procedure. [Link]

  • Google Patents.
  • SIELC Technologies. 3-Nitroacetophenone. [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • NIST. Acetophenone, 3'-chloro- - the NIST WebBook. [Link]

  • Stenutz. 3-nitro-4-chloroacetophenone. [Link]

  • Drugfuture. 4'-CHLORO-3'-NITROACETOPHENONE. [Link]

  • IndustryARC. 3-Nitro Acetophenone Market. [Link]

Sources

Foundational

The Architect's Guide to 1-(3-Chloro-2-nitrophenyl)ethanone: Physicochemical Profiling and Synthetic Methodologies

Executive Summary In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, highly functionalized acetophenones serve as indispensable building blocks. Among these, 1-(3-Chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and active pharmaceutical ingredient (API) development, highly functionalized acetophenones serve as indispensable building blocks. Among these, 1-(3-Chloro-2-nitrophenyl)ethanone stands out due to its unique tri-substituted aromatic architecture. This technical whitepaper provides an in-depth analysis of its molecular identity—specifically its molecular weight and formula—and details field-proven, self-validating synthetic workflows that leverage its distinct reactivity profile.

Molecular Identity and Quantitative Data

At its chemical core, 1-(3-Chloro-2-nitrophenyl)ethanone is defined by the molecular formula C8H6ClNO3 , yielding a precise molecular weight of 199.59 g/mol [1]. The strategic arrangement of an acetyl group, a nitro group, and a chlorine atom on the benzene ring creates a highly polarized molecule with orthogonal sites for selective functionalization.

Table 1: Physicochemical Profile of 1-(3-Chloro-2-nitrophenyl)ethanone

PropertyValue / Description
Chemical Name 1-(3-Chloro-2-nitrophenyl)ethanone
CAS Registry Number 7137-38-4[1]
Molecular Formula C8H6ClNO3[1]
Molecular Weight 199.59 g/mol [1]
Physical State Crystalline solid / powder
Key Functional Groups Acetyl (-COCH3), Nitro (-NO2), Chloro (-Cl)
Primary Utility Pharmaceutical intermediate for indoles and quinolines[2]

Structural Causality and Reactivity Profiling (SAR)

Understanding the reactivity of 1-(3-Chloro-2-nitrophenyl)ethanone requires analyzing the electronic and steric interplay of its substituents. As a Senior Application Scientist, it is crucial to recognize why this molecule behaves the way it does during complex syntheses:

  • The Nitro Group (-NO2): Positioned ortho to the acetyl group, this strongly electron-withdrawing moiety deactivates the aromatic ring toward electrophilic aromatic substitution but activates it for nucleophilic attacks. Crucially, it serves as a "masked amine" that can be selectively reduced.

  • The Chloro Group (-Cl): Located meta to the acetyl group and ortho to the nitro group, the chlorine atom exerts an inductive electron-withdrawing effect (-I). It also provides a critical handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the core scaffold is built.

  • The Acetyl Group (-COCH3): The alpha-carbon of the methyl ketone is mildly acidic. This allows for controlled enolization and subsequent electrophilic functionalization, such as alpha-halogenation.

Key Experimental Workflows

To transition from theoretical reactivity to practical application, we detail two foundational laboratory workflows. These protocols are engineered as self-validating systems to ensure high fidelity and reproducibility at the bench.

Protocol A: Chemoselective Béchamp Reduction

Objective: Reduce the nitro group to an amine, yielding 1-(2-amino-3-chlorophenyl)ethanone (Formula: C8H8ClNO, MW: 169.61 g/mol )[2]. Causality: Standard catalytic hydrogenation (e.g., H2 with Pd/C) poses a severe risk of hydrodehalogenation, which would inadvertently strip the chlorine atom from the aromatic ring. The Béchamp reduction circumvents this by utilizing Iron (Fe) powder in a mildly acidic medium. This operates via a single-electron transfer mechanism that is inherently chemoselective for the nitro group, preserving the C-Cl bond.

Step-by-Step Methodology:

  • Preparation: Suspend 1-(3-Chloro-2-nitrophenyl)ethanone (1.0 eq) in an ethanol/water solvent system (3:1 v/v).

  • Activation: Add fine Iron powder (5.0 eq) followed by a catalytic amount of concentrated Hydrochloric acid (HCl, 0.1 eq) to etch and activate the iron surface.

  • Thermal Promotion: Heat the reaction mixture to 80°C under vigorous mechanical stirring for 2-4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the higher-Rf starting material spot vanishes, replaced by a highly polar, UV-active baseline spot (the amine). Visually, the mixture will shift from a yellow suspension to a dark brown/black iron oxide sludge.

  • Isolation: Cool the mixture to room temperature, filter through a tightly packed Celite pad to remove iron oxides, and extract the filtrate with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Alpha-Bromination of the Acetyl Group

Objective: Functionalize the alpha-methyl group to yield 2-bromo-1-(3-chloro-2-nitrophenyl)ethanone (Formula: C8H5BrClNO3, MW: 278.49 g/mol )[3]. Causality: This alpha-bromo ketone is an exceptional electrophile, essential for synthesizing thiazoles (via Hantzsch thiazole synthesis) or imidazoles. The reaction relies on acid catalysis to promote enol formation. The enol, rather than the ketone itself, acts as the active nucleophile that attacks the molecular bromine.

Step-by-Step Methodology:

  • Solvation: Dissolve 1-(3-Chloro-2-nitrophenyl)ethanone (1.0 eq) in glacial acetic acid.

  • Catalysis: Add 1-2 drops of 33% HBr in acetic acid. This trace acid initiates rapid enolization.

  • Addition: Slowly add a stoichiometric solution of Bromine (Br2, 1.05 eq) in acetic acid dropwise at room temperature.

  • Self-Validation Checkpoint: The addition of Br2 initially turns the solution a deep red/brown. The rapid decolorization of the reaction mixture upon each drop serves as a real-time, visual confirmation that the enol is actively consuming the bromine. If the red color persists, it indicates the enolization is rate-limiting; pause the addition and gently warm the mixture to 40°C.

  • Isolation: Once the addition is complete and the solution remains a pale yellow, pour the mixture into crushed ice to precipitate the brominated product. Filter under vacuum, wash with cold water, and dry.

Visualizing the Synthetic Divergence

The following diagram maps the transformation of the core molecule into its two primary, high-value pharmaceutical intermediates.

SyntheticPathways SM 1-(3-Chloro-2-nitrophenyl)ethanone MW: 199.59 g/mol | C8H6ClNO3 Red 1-(2-Amino-3-chlorophenyl)ethanone MW: 169.61 g/mol | C8H8ClNO SM->Red Chemoselective Reduction (Fe / HCl, EtOH, 80°C) Brom 2-Bromo-1-(3-chloro-2-nitrophenyl)ethanone MW: 278.49 g/mol | C8H5BrClNO3 SM->Brom Alpha-Bromination (Br2, AcOH, RT)

Synthetic divergence of 1-(3-Chloro-2-nitrophenyl)ethanone to key intermediates.

Safety and Handling Standards

Due to its reactive functional groups, 1-(3-Chloro-2-nitrophenyl)ethanone is a known irritant to the eyes, skin, and respiratory tract[4]. Standard laboratory safety protocols dictate the mandatory use of a certified fume hood, nitrile gloves, and chemical splash goggles. In the event of skin contact, immediate and thorough washing of the affected area with soap and water is required to prevent localized contact dermatitis.

References

  • [1] Aceschem: CAS 7137-38-4 | 1-(3-Chloro-2-nitrophenyl)ethanone (Molecular Weight & Formula Data). Available at: 1

  • [3] BLD Pharm: 149740-64-7 | 2-Bromo-1-(3-chloro-2-nitrophenyl)ethanone. Available at: 3

  • [2] Tradeindia (Jigs Chemical Limited): 1-(2-amino-3-chlorophenyl)-ethanone. Available at: 2

  • [4] Biosynce: China 1-(3-Chloro-2-nitrophenyl)ethanone CAS 7137-38-4 (Safety & Applications). Available at: 4

Sources

Exploratory

An In-Depth Technical Guide on the Isomeric Differences Between 3-chloro-2-nitroacetophenone and 3-chloro-5-nitroacetophenone for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the precise arrangement of atoms within a molecule is of paramount importance. Even subtle changes, such as the positional isomerism of substituents on an aromati...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, the precise arrangement of atoms within a molecule is of paramount importance. Even subtle changes, such as the positional isomerism of substituents on an aromatic ring, can profoundly influence a compound's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a comprehensive technical exploration of two such isomers: 3-chloro-2-nitroacetophenone and 3-chloro-5-nitroacetophenone. A thorough understanding of their distinct characteristics is crucial for their effective utilization as intermediates in the synthesis of novel therapeutic agents.

Structural and Physicochemical Divergence: More Than Just a Positional Shift

While both 3-chloro-2-nitroacetophenone and 3-chloro-5-nitroacetophenone share the same molecular formula (C₈H₆ClNO₃) and molecular weight (199.59 g/mol ), the spatial relationship between the chloro, nitro, and acetyl groups gives rise to significant differences in their physical properties.

In 3-chloro-2-nitroacetophenone , the ortho-positioning of the bulky nitro group relative to the acetyl group can introduce steric hindrance, influencing molecular conformation and intermolecular interactions. This proximity of two electron-withdrawing groups can also create a unique electronic environment on the aromatic ring.

Conversely, 3-chloro-5-nitroacetophenone exhibits a different substitution pattern, with both the chloro and nitro groups positioned meta to the acetyl group. This arrangement leads to a different distribution of electron density and steric accessibility of the functional groups compared to its 2-nitro counterpart.

These structural nuances are reflected in their macroscopic properties, as detailed in the table below.

Property3-chloro-2-nitroacetophenone3-chloro-5-nitroacetophenone
CAS Number 18640-60-3[1]23082-50-0
Appearance Clear yellow liquid[2]White to orange to green powder/crystal
Melting Point 82-84 °F (approx. 28-29 °C)[2]60-64 °C
Solubility Insoluble in water[2]Data not readily available, but likely sparingly soluble in water

The notable difference in their physical states at room temperature and their melting points highlights the distinct crystal packing and intermolecular forces at play for each isomer.

Spectroscopic Characterization: Unveiling the Isomeric Fingerprints

Spectroscopic techniques are indispensable for distinguishing between these isomers and confirming their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic. For instance, in 3-chloro-2-nitroacetophenone, the proton situated between the acetyl and nitro groups will experience a significant downfield shift due to the strong deshielding effects of these adjacent electron-withdrawing groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the characteristic functional groups within a molecule. Both isomers will exhibit strong absorption bands corresponding to the carbonyl (C=O) stretch of the ketone and the symmetric and asymmetric stretches of the nitro (NO₂) group. However, the precise wavenumbers of these vibrations can be subtly influenced by the electronic effects of the substituent pattern, providing another point of differentiation. The IR spectrum for 3-nitroacetophenone, a related compound, shows a characteristic carbonyl group stretching at 1691 cm⁻¹ and methyl group stretching at 3090 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Both isomers will show a molecular ion peak corresponding to their molecular weight. The fragmentation patterns, however, may differ due to the different substitution patterns, which can influence the stability of the resulting fragment ions.

Synthesis and Reactivity: A Tale of Two Pathways

The synthesis and subsequent chemical reactivity of these isomers are governed by the directing effects of the substituents on the aromatic ring.

Synthetic Approaches

The preparation of these isomers often involves the nitration of a corresponding chloroacetophenone precursor. The regioselectivity of the nitration reaction is a critical consideration. For example, the synthesis of 4-chloro-2-fluoro-5-nitroacetophenone is achieved by the nitration of 4-chloro-2-fluoroacetophenone.[4] Similar strategies can be envisioned for the isomers , with the choice of starting material and reaction conditions being crucial for directing the nitro group to the desired position.

It's important to note that nitration reactions can often lead to a mixture of isomers, necessitating careful purification steps such as column chromatography or recrystallization to isolate the desired product.

Experimental Protocol: A General Approach to Nitration

  • Dissolution: Dissolve the chloroacetophenone starting material in a suitable solvent, such as concentrated sulfuric acid, at a reduced temperature (e.g., 0-5 °C).

  • Nitrating Agent: Slowly add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, while maintaining the low temperature to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and then purify by recrystallization or column chromatography to separate the isomers.

The rationale behind using low temperatures is to control the rate of reaction and minimize the formation of undesired byproducts. The strong acidic conditions are necessary to generate the electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.

Differential Reactivity and Applications in Drug Development

The distinct electronic and steric environments of 3-chloro-2-nitroacetophenone and 3-chloro-5-nitroacetophenone can lead to differences in their reactivity, which is a key consideration in multi-step organic synthesis. For example, the steric hindrance around the acetyl and nitro groups in the 2-nitro isomer may influence the accessibility of these groups to reagents.

These chloro-nitroacetophenone isomers are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][6] They can serve as building blocks for the construction of more complex molecular architectures. For instance, 4'-Chloro-3'-nitroacetophenone has been utilized as an intermediate in the synthesis of quinoxaline derivatives.[7] The nitro group can be reduced to an amine, which can then be further functionalized, while the ketone can undergo various reactions to extend the carbon skeleton. The chlorine atom can also be a site for nucleophilic substitution or cross-coupling reactions.

The choice between the 2-nitro and 5-nitro isomer will depend on the specific synthetic strategy and the desired final structure of the target molecule. The positional differences of the chloro and nitro groups will ultimately dictate the regiochemistry of subsequent reactions and the overall topology of the synthesized compound.

Diagram: Generalized Synthetic Utility

G cluster_synthesis Synthetic Transformations of Chloro-Nitroacetophenone Isomers Isomer 3-Chloro-2-nitroacetophenone or 3-Chloro-5-nitroacetophenone Reduction Nitro Group Reduction (e.g., SnCl₂, H₂) Isomer->Reduction Carbonyl_Chem Carbonyl Chemistry (e.g., Wittig, Aldol) Isomer->Carbonyl_Chem Coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Isomer->Coupling Amino Chloro-aminoacetophenone Reduction->Amino Extended_Scaffold Extended Molecular Scaffold Carbonyl_Chem->Extended_Scaffold Functionalized_Product Further Functionalized Product Coupling->Functionalized_Product

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-(3-Chloro-2-nitrophenyl)ethanone in Ethanol and Dimethyl Sulfoxide (DMSO)

Prepared for Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Solubility in Research and Development The solubility of an active pharmaceutical ingredient (API) or a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of the drug discovery and development process. From initial screening and synthesis to formulation and in vivo studies, understanding a compound's solubility is paramount for achieving desired therapeutic outcomes and ensuring the reliability of experimental results. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), ultimately impacting the bioavailability and efficacy of a potential drug candidate.

1-(3-Chloro-2-nitrophenyl)ethanone is a substituted acetophenone derivative, a class of compounds frequently encountered in medicinal chemistry and organic synthesis. The presence of a chloro and a nitro group on the phenyl ring significantly influences its polarity and, consequently, its solubility in different solvents. This guide focuses on two solvents of particular interest:

  • Ethanol: A protic solvent with a moderate polarity, widely used in pharmaceutical formulations, extractions, and as a reaction medium.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide range of organic compounds, making it a standard for initial compound solubilization in high-throughput screening (HTS).

This document will delve into the theoretical underpinnings of the solubility of 1-(3-Chloro-2-nitrophenyl)ethanone in these solvents, provide a detailed experimental protocol for its determination, and discuss the practical implications of the expected solubility behavior.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent.[1][2] This principle is based on the idea that substances with similar intermolecular forces are more likely to be miscible. The key factors influencing the solubility of 1-(3-Chloro-2-nitrophenyl)ethanone are its molecular structure and the properties of the solvents.

2.1. Molecular Structure of 1-(3-Chloro-2-nitrophenyl)ethanone

The structure of 1-(3-Chloro-2-nitrophenyl)ethanone features:

  • Aromatic Ring: A nonpolar phenyl ring.

  • Ketone Group (-C=O): A polar functional group capable of dipole-dipole interactions.

  • Nitro Group (-NO2): A strongly electron-withdrawing and polar group.

  • Chloro Group (-Cl): An electronegative atom contributing to the molecule's polarity.

The combination of these features results in a molecule with significant polarity.

2.2. Solvent Properties

  • Ethanol (CH3CH2OH): A polar, protic solvent capable of hydrogen bonding. Its polarity allows it to interact favorably with the polar groups of the solute.

  • DMSO ((CH3)2SO): A highly polar, aprotic solvent with a large dipole moment. It is an excellent hydrogen bond acceptor.

2.3. Expected Solubility Behavior

Based on the "like dissolves like" principle, 1-(3-Chloro-2-nitrophenyl)ethanone is expected to exhibit good solubility in both ethanol and DMSO due to its polar nature.

  • In Ethanol: The ketone and nitro groups of the solute can engage in dipole-dipole interactions with the ethanol molecules. Additionally, the oxygen atoms of the solute's functional groups can act as hydrogen bond acceptors for ethanol's hydroxyl group.

  • In DMSO: The highly polar nature of DMSO will lead to strong dipole-dipole interactions with the polar functional groups of 1-(3-Chloro-2-nitrophenyl)ethanone.

While a definitive quantitative comparison is not possible without experimental data, it is plausible to anticipate a higher solubility in DMSO compared to ethanol, given DMSO's superior solvating power for a wide array of organic compounds.

2.4. Insights from a Structurally Similar Compound: 1-(3-nitrophenyl)ethanone

To further inform our expectations, we can examine the solubility of a structurally analogous compound, 1-(3-nitrophenyl)ethanone (also known as 3'-nitroacetophenone). While lacking the chloro substituent, its solubility behavior provides a valuable reference point.

SolventMole Fraction Solubility of 1-(3-nitrophenyl)ethanone (at various temperatures)
EthanolData available, indicating solubility.[3]
AcetoneHigher solubility than in ethanol.[3]
AcetonitrileHigher solubility than in ethanol.[3]
Ethyl AcetateHigher solubility than in ethanol.[3]
TolueneHigher solubility than in ethanol.[3]
MethanolSimilar or slightly lower solubility than in ethanol.[3]

Table 1: Comparative solubility of 1-(3-nitrophenyl)ethanone in various organic solvents. This data suggests that while soluble in ethanol, other polar solvents can be more effective.[3]

The addition of a chloro group in 1-(3-Chloro-2-nitrophenyl)ethanone is expected to increase the molecule's polarity and molecular weight, which could have a nuanced effect on its solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data for 1-(3-Chloro-2-nitrophenyl)ethanone, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[1]

3.1. Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached.[1] At this point, the solution is saturated with the solute. The concentration of the dissolved solute in the supernatant is then quantified to determine the solubility.

3.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_vial Add excess 1-(3-Chloro-2-nitrophenyl)ethanone to a vial add_solvent Add a known volume of ethanol or DMSO prep_vial->add_solvent seal_vial Seal the vial securely add_solvent->seal_vial agitate Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours seal_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter the supernatant using a syringe filter (e.g., 0.22 µm PTFE) centrifuge->filter hplc_analysis Analyze the filtered sample and standards by HPLC filter->hplc_analysis prepare_standards Prepare calibration standards of known concentrations prepare_standards->hplc_analysis calculate_solubility Calculate solubility from the calibration curve hplc_analysis->calculate_solubility

Figure 1: A generalized workflow for determining equilibrium solubility using the shake-flask method.

3.3. Detailed Step-by-Step Methodology

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 1-(3-Chloro-2-nitrophenyl)ethanone (e.g., 10-20 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.

    • Pipette a precise volume of the chosen solvent (ethanol or DMSO) into the vial (e.g., 1 mL).

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Prepare a series of calibration standards of 1-(3-Chloro-2-nitrophenyl)ethanone in the same solvent at known concentrations.

    • Develop a suitable HPLC method (including column, mobile phase, flow rate, and detection wavelength) to achieve good separation and detection of the analyte.

    • Inject the filtered sample and the calibration standards into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Safety Considerations

While a specific safety data sheet (SDS) for 1-(3-Chloro-2-nitrophenyl)ethanone was not found, the SDS for the related compound, 1-(2-Chloro-6-nitrophenyl)ethanone, indicates that standard laboratory safety precautions should be followed.[4] It is prudent to handle this compound with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.[5]

  • First Aid: In case of contact, flush the affected area with copious amounts of water.[4][6] If inhaled, move to fresh air.[5] Seek medical attention if irritation persists.

Always consult the specific SDS for any chemical before use.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 1-(3-Chloro-2-nitrophenyl)ethanone in ethanol and DMSO. While direct quantitative data is not currently available, a theoretical analysis based on molecular structure and the properties of the solvents, along with insights from a structurally similar compound, suggests good solubility in both solvents, likely higher in DMSO.

The provided detailed experimental protocol for the shake-flask method offers a robust and validated approach for researchers to determine the precise solubility of this compound in their own laboratories. Accurate solubility data is indispensable for the successful progression of research and development projects involving 1-(3-Chloro-2-nitrophenyl)ethanone.

Future work should focus on the experimental determination of the solubility of this compound in a range of pharmaceutically relevant solvents and at different temperatures. Such data would be invaluable for building predictive solubility models and for optimizing the formulation and delivery of any potential drug candidates derived from this chemical scaffold.

References

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Chlorophenyl)ethanone. PubChem. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-Chloro-1-(3-nitrophenyl)ethanone (CID 7437) - Molecular Properties & Analysis. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility prediction via a thermodynamic cycle. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - m-Nitroacetophenone, 98%. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(3-nitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaceutical Sciences. (2025, January 30). Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3'-Chloro-2'-nitroacetophenone

Introduction: As a novel compound, a comprehensive, officially sanctioned Safety Data Sheet (SDS) for 3'-Chloro-2'-nitroacetophenone is not yet widely available. This guide has been meticulously compiled for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As a novel compound, a comprehensive, officially sanctioned Safety Data Sheet (SDS) for 3'-Chloro-2'-nitroacetophenone is not yet widely available. This guide has been meticulously compiled for researchers, scientists, and drug development professionals to bridge this gap. By synthesizing data from structurally analogous compounds—specifically those containing chloro, nitro, and acetophenone functionalities—this document provides a robust framework for risk assessment and safe laboratory practices. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are central to this guide, ensuring that the presented protocols are not merely procedural but are grounded in chemical reactivity and toxicological principles.

Chemical Identity and Hazard Analysis

3'-Chloro-2'-nitroacetophenone is an organic compound featuring a phenyl ring substituted with a chloro group, a nitro group, and an acetyl group. The precise positioning of these functional groups dictates its reactivity and toxicological profile. Lacking a specific SDS, we must infer its properties from related molecules such as 3'-Nitroacetophenone[1][2][3][4][5], 2'-Chloroacetophenone, and other substituted nitroaromatics.

Predicted Physicochemical Properties: Based on its analogs, 3'-Chloro-2'-nitroacetophenone is expected to be a solid, likely a crystalline powder, with limited solubility in water but soluble in organic solvents like ethanol and acetone.[4] The presence of both a nitro group and a ketone can influence its reactivity.[6]

Table 1: Inferred Physicochemical Data from Analogous Compounds

PropertyInferred Value/ObservationRationale/Source Analog
Appearance White to yellow crystalline powderBased on 2'-Chloroacetophenone and 3'-Nitroacetophenone.[2][7]
Molecular Formula C₈H₆ClNO₃-
Molecular Weight 199.59 g/mol -
Melting Point Likely in the range of 50-150 °CAnalogs show a wide range (e.g., 2'-chloroacetophenone: 54-56 °C, 5'-chloro-2'-hydroxy-3'-nitroacetophenone: 132-135 °C).
Solubility Limited solubility in water; soluble in organic solvents.A common characteristic of similar aromatic ketones.[4]
Stability Stable under normal conditions. May be sensitive to moisture.Stability is typical for such compounds, but some analogs note moisture sensitivity.[3][8]
GHS Hazard Classification: A Synthesized Approach

A definitive GHS classification is unavailable. However, by examining the constituent functional groups and data from related compounds, a precautionary classification can be established.

Table 2: Predicted GHS Hazard Classification

Hazard ClassPredicted CategoryBasis for Classification
Acute Toxicity, Oral Category 3/4Harmful if swallowed. Aromatic nitro compounds and chloroacetophenones can exhibit toxicity.[8]
Acute Toxicity, Inhalation Category 3Toxic if inhaled. Fine powders can be easily aerosolized.[7][8]
Skin Corrosion/Irritation Category 2Causes skin irritation. A common hazard for halogenated and nitrated aromatic compounds.[1][2]
Serious Eye Damage/Irritation Category 1/2ACauses serious eye irritation or damage. Lachrymatory properties are possible.[8][9]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][10]

Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Danger

Anticipated Hazard Statements:

  • Fatal if inhaled.[8]

  • Toxic if swallowed.[7]

  • Causes severe skin burns and eye damage.[7]

  • May cause respiratory irritation.[1]

The Logic of Safe Handling and Exposure Control

The primary directive in handling 3'-Chloro-2'-nitroacetophenone is the prevention of exposure through all potential routes: inhalation, dermal contact, and ingestion. The following protocols are designed as a self-validating system to ensure researcher safety.

Core Principle: Isolate the hazard from the researcher.

  • Chemical Fume Hood: All manipulations of solid 3'-Chloro-2'-nitroacetophenone or its solutions must be conducted in a certified chemical fume hood.[7][9][11] This is non-negotiable. The rationale is to prevent inhalation of fine powders or vapors, which are predicted to be toxic.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Facilities should be equipped with safety showers and eyewash stations in close proximity to the workstation.[7][11]

Core Principle: Create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][9] A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear nitrile or butyl rubber gloves. Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Clothing: Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection: For situations with a high potential for aerosolization (e.g., large-scale transfers, spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is necessary.[7][11]

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_1 Verify Fume Hood Certification prep_2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_1->prep_2 prep_3 Designate & Prepare Work Area in Hood prep_2->prep_3 handle_1 Weigh Compound in Hood (Use secondary containment) prep_3->handle_1 handle_2 Perform Chemical Synthesis or Experiment handle_1->handle_2 handle_3 Close and Seal All Containers handle_2->handle_3 clean_1 Decontaminate Work Surface (Appropriate solvent) handle_3->clean_1 clean_2 Dispose of Waste in Designated Hazardous Waste Container clean_1->clean_2 clean_3 Remove PPE and Wash Hands Thoroughly clean_2->clean_3

Caption: A logical workflow for the safe handling of 3'-Chloro-2'-nitroacetophenone.

Emergency Procedures: A Validating System for Unexpected Events

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention.

  • In Case of Inhalation: Remove the victim from exposure to fresh air immediately.[7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[7]

  • In Case of Ingestion: Do NOT induce vomiting.[7] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water.[7] Seek immediate medical attention.

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE, including respiratory protection.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

    • Clean the spill area with a suitable solvent followed by soap and water.

    • Do not allow the chemical to enter the environment.[7]

cluster_routes cluster_actions start Exposure Event Occurs skin Skin/Eye Contact start->skin inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion flush Flush with Water (15+ minutes) skin->flush fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water (Do NOT induce vomiting) ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: A decision-making flowchart for first aid response to exposure.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][11] Store away from incompatible substances.

  • Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[1][3][11] Aromatic nitro compounds can react vigorously with reducing agents, and ketones can be reactive with both acids and bases.[1][6]

References

  • Cole-Parmer. (2006, June 20). Material Safety Data Sheet - 3'-Chloroacetophenone, 96%. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Melting Point Determination of 1-(3-Chloro-2-nitrophenyl)ethanone

Executive Summary In the realm of organic synthesis and pharmaceutical development, substituted acetophenones serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 1-(3-Chloro-2-nitrophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and pharmaceutical development, substituted acetophenones serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 1-(3-Chloro-2-nitrophenyl)ethanone (CAS: 7137-38-4), also known as 3-chloro-2-nitroacetophenone, is a highly reactive intermediate utilized in functional group exchange and addition reactions [1]. For researchers and quality control scientists, the melting point of this compound is not merely a physical constant; it is a definitive metric of crystal lattice integrity and chemical purity. This whitepaper provides an in-depth analysis of the physicochemical properties of 1-(3-Chloro-2-nitrophenyl)ethanone, the structural causality behind its thermal behavior, and field-proven methodologies for its purification and thermal analysis.

Physicochemical Profile and Quantitative Data

Understanding the baseline thermodynamic and physical properties of 1-(3-Chloro-2-nitrophenyl)ethanone is essential for designing downstream synthetic workflows. The relatively sharp melting point range of 94–95 °C is indicative of a highly ordered crystalline structure when isolated in its pure form [1].

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 1-(3-Chloro-2-nitrophenyl)ethanone
Synonyms 3-Chloro-2-nitroacetophenone; 2'-nitro-3'-chloroacetophenone
CAS Registry Number 7137-38-4
Melting Point Range 94 – 95 °C (recrystallized from ethanol)
Boiling Point 335.3 ± 27.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Primary Application Organic synthesis intermediate

Mechanistic Insights: Structural Causality of the Melting Point

The melting point of a compound is a macroscopic manifestation of its microscopic intermolecular forces. For 1-(3-Chloro-2-nitrophenyl)ethanone, the 94–95 °C melting point is dictated by a delicate balance of steric hindrance and electronic effects:

  • Dipole-Dipole Interactions: The presence of the highly electronegative nitro (

    
    ) group and the carbonyl oxygen of the acetyl group creates strong permanent dipoles. These dipoles align in the solid state, maximizing electrostatic attraction and increasing the energy required to disrupt the crystal lattice.
    
  • Steric Hindrance: The ortho-positioning of the nitro group relative to the acetyl group forces the molecule into a specific conformational geometry to minimize steric clash. This rigid conformation allows for tighter packing in the crystal lattice compared to meta- or para-isomers.

  • Inductive Electron Withdrawal: The meta-chloro substituent exerts a strong inductive effect, pulling electron density away from the aromatic ring. This alters the electrostatic potential surface of the molecule, further reinforcing intermolecular

    
     stacking interactions.
    

G A 1-(3-Chloro-2-nitrophenyl)ethanone B Steric Hindrance (Ortho-NO2) A->B C Electron Withdrawing (Cl, NO2) A->C E Crystal Lattice Energy B->E D Dipole-Dipole Interactions C->D D->E F Melting Point: 94-95 °C E->F

Structural determinants of 1-(3-Chloro-2-nitrophenyl)ethanone melting point.

Experimental Protocol: Purification via Recrystallization

To achieve the benchmark melting point of 94–95 °C, the crude synthesized compound must be rigorously purified. Impurities disrupt the crystal lattice, leading to melting point depression and a broadened melting range (e.g., 88–93 °C). Ethanol is the preferred solvent for this process due to its favorable temperature-dependent solubility profile for this specific compound[1].

Step-by-Step Recrystallization Methodology
  • Solvent Selection & Heating: Place 10 g of crude 1-(3-Chloro-2-nitrophenyl)ethanone in a 250 mL Erlenmeyer flask. Add 50 mL of absolute ethanol. Heat the mixture gently on a hot plate with magnetic stirring until the solvent reaches a gentle boil (approx. 78 °C).

  • Dissolution: Add hot ethanol in 5 mL increments until the solid is completely dissolved. Do not exceed a total volume of 80 mL to ensure the solution remains saturated.

  • Hot Filtration (Optional but Recommended): If insoluble mechanical impurities are present, rapidly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 2 hours. Causality note: Rapid cooling (e.g., plunging into an ice bath immediately) traps impurities within the rapidly forming crystal lattice. Slow cooling ensures thermodynamic control, yielding high-purity, well-defined crystals.

  • Ice Bath Maturation: Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize the yield of crystallization.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours to remove all traces of solvent.

G S1 Crude Compound S2 Dissolve in Hot Ethanol S1->S2 S3 Hot Filtration S2->S3 S4 Slow Cooling (Crystallization) S3->S4 S5 Vacuum Filtration S4->S5 S6 Pure Crystals (MP: 94-95 °C) S5->S6

Recrystallization workflow for isolating pure 1-(3-Chloro-2-nitrophenyl)ethanone.

Experimental Protocol: High-Precision Melting Point Determination

Once purified, the melting point must be verified to confirm that it falls within the 94–95 °C specification. This protocol utilizes a standard automated capillary melting point apparatus (e.g., Buchi or Mettler Toledo).

Step-by-Step Analytical Methodology
  • Sample Preparation: Pulverize a small amount (approx. 50 mg) of the dried, recrystallized 1-(3-Chloro-2-nitrophenyl)ethanone into a fine powder using an agate mortar and pestle. Causality note: A fine powder ensures uniform heat transfer, preventing localized hot spots that can skew the reading.

  • Capillary Loading: Press the open end of a glass melting point capillary tube into the powder. Invert the tube and tap the closed end against a hard surface (or drop it through a long glass tube) to pack the powder tightly at the bottom. The packed sample height should be exactly 2–3 mm.

  • Instrument Calibration: Ensure the melting point apparatus is calibrated using a certified reference standard with a melting point near 100 °C (e.g., Acetanilide, MP 114 °C).

  • Heating Ramp Configuration:

    • Set the starting temperature to 80 °C.

    • Set a rapid heating rate (10 °C/min) to reach 85 °C.

    • Set the analytical heating ramp to 1 °C/min from 85 °C to 100 °C. Causality note: A slow ramp rate is critical. Heating too quickly causes thermal lag between the heating block and the sample, resulting in an artificially high melting point reading.

  • Observation and Recording:

    • Onset Point (

      
      ):  Record the temperature at which the first drop of liquid appears within the bulk of the powder. (Expected: ~94.0 °C).
      
    • Clear Point (

      
      ):  Record the temperature at which the entire sample has transitioned into a clear, transparent liquid. (Expected: ~95.0 °C).
      
  • Validation: The system is self-validating if the difference between

    
     and 
    
    
    
    is
    
    
    °C. A range wider than 2 °C necessitates a repeat of the recrystallization protocol.

Safety and Handling Considerations

1-(3-Chloro-2-nitrophenyl)ethanone is a reactive organic compound. It is irritating to the eyes, skin, and respiratory tract [1]. All handling, including pulverization and transfer, must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. In the event of skin contact, the affected area must be washed immediately with copious amounts of water and soap [1].

References

  • Chemsynce / Biosynce Technical Data Title: 1-(3-Chloro-2-nitrophenyl)ethanone CAS 7137-38-4 Manufacturers and Suppliers Source: Chemsynce Chemical Database URL:[Link]

Exploratory

1-(3-Chloro-2-nitrophenyl)ethanone PubChem CID and chemical identifiers

An In-depth Technical Guide to 1-(3-Chloro-2-nitrophenyl)ethanone: Navigating a Sparsely Documented Chemical Intermediate Senior Application Scientist's Foreword In the landscape of chemical synthesis and drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(3-Chloro-2-nitrophenyl)ethanone: Navigating a Sparsely Documented Chemical Intermediate

Senior Application Scientist's Foreword

In the landscape of chemical synthesis and drug discovery, certain molecules emerge as critical building blocks, their potential defined by the reactive functionalities they carry. 1-(3-Chloro-2-nitrophenyl)ethanone belongs to such a class of compounds—substituted acetophenones that serve as versatile scaffolds for more complex molecular architectures. However, a deep dive into the scientific literature and chemical databases reveals a curious case: while commercially available, this specific isomer, 1-(3-Chloro-2-nitrophenyl)ethanone, remains sparsely documented in major public repositories like PubChem. This guide, therefore, takes an investigative approach. It aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, acknowledging the data gaps and leveraging information from closely related, well-characterized isomers to build a predictive and practical understanding of this compound. We will explore its chemical identity, logical synthetic pathways, potential applications based on the bioactivity of related structures, and the necessary safety protocols for its handling.

Chemical Identification and Structural Context

A primary challenge in characterizing 1-(3-Chloro-2-nitrophenyl)ethanone is the absence of a dedicated entry in major public chemical databases such as PubChem under its most commonly cited CAS number, 7137-38-4 [1][2]. This is not uncommon for niche or newly commercialized chemical entities. However, its fundamental identifiers can be pieced together from commercial supplier data.

IdentifierValueSource
IUPAC Name 1-(3-Chloro-2-nitrophenyl)ethanone-
CAS Number 7137-38-4[1][2]
Molecular Formula C₈H₆ClNO₃[1]
Molecular Weight 199.59 g/mol [1]
Canonical SMILES CC(=O)C1=C(C=CC=C1Cl)[O-](Predicted)
InChI Key (Not available)-
PubChem CID (Not assigned)-

The molecular structure features an acetophenone core, substituted on the phenyl ring with a chloro group at position 3 and a nitro group at position 2. The relative positioning of these electron-withdrawing groups (the ortho-nitro and meta-chloro to the acetyl group) significantly influences the molecule's reactivity, particularly the electrophilicity of the aromatic ring and the acidity of the methyl protons of the acetyl group.

To provide a richer context, the following table compares 1-(3-Chloro-2-nitrophenyl)ethanone with its more thoroughly documented isomers:

Compound1-(3-Chloro-2-nitrophenyl)ethanone4'-Chloro-3'-nitroacetophenone1-(3-Chlorophenyl)ethanone1-(3-Nitrophenyl)ethanone
CAS Number 7137-38-45465-65-699-02-5121-89-1
PubChem CID Not Assigned79549149338494
Molecular Formula C₈H₆ClNO₃C₈H₆ClNO₃C₈H₇ClOC₈H₇NO₃
Molecular Weight 199.59 g/mol 199.59 g/mol 154.59 g/mol 165.15 g/mol
Melting Point Not available99-101 °C40-43 °C76-78 °C
Boiling Point Not availableNot available236 °C202 °C
Key Features Ortho-nitro, meta-chloroPara-chloro, meta-nitroMeta-chloroMeta-nitro

Data for isomers sourced from PubChem and commercial suppliers where available.[3][4]

Strategic Synthesis of Chloro-Nitro-Acetophenone Scaffolds

The synthesis of substituted acetophenones like 1-(3-Chloro-2-nitrophenyl)ethanone typically relies on electrophilic aromatic substitution reactions. The sequence of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the functional groups. A logical retrosynthetic analysis suggests a few potential forward synthesis pathways.

A plausible synthetic route would involve the nitration of 3'-chloroacetophenone. The acetyl and chloro groups are both deactivating, but the acetyl group is a meta-director, while the chloro group is an ortho-, para-director. The electronic and steric environment would dictate the regioselectivity of the nitration.

Synthesis_Workflow General Synthetic Workflow for Chloro-Nitro-Acetophenones cluster_0 Pathway A: Nitration of Chloro-Acetophenone cluster_1 Pathway B: Friedel-Crafts Acylation A1 3'-Chloroacetophenone A3 1-(3-Chloro-2-nitrophenyl)ethanone + Isomers A1->A3 Electrophilic Nitration A2 Nitrating Agent (HNO₃/H₂SO₄) A4 Chromatographic Purification A3->A4 Separation A5 Final Product A4->A5 Isolation B1 1-Chloro-2-nitrobenzene B3 1-(3-Chloro-2-nitrophenyl)ethanone + Isomers B1->B3 Friedel-Crafts Acylation B2 Acetyl Chloride / Acetic Anhydride + AlCl₃ B4 Purification B3->B4 B5 Final Product B4->B5

Caption: General synthetic strategies for producing chloro-nitro-acetophenone isomers.

Experimental Protocol: General Procedure for Nitration of a Substituted Acetophenone

This protocol is a generalized procedure based on standard organic chemistry techniques and should be adapted and optimized for the specific substrate.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add the starting acetophenone derivative (e.g., 3'-chloroacetophenone) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of the acetophenone in sulfuric acid. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time (e.g., 1-3 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to separate the desired isomer from any byproducts.

Applications in Research and Drug Development

While direct biological studies on 1-(3-Chloro-2-nitrophenyl)ethanone are not readily found, the broader class of chlorinated and nitrated acetophenones, and their chalcone derivatives, have demonstrated significant potential in medicinal chemistry.[5]

Antimicrobial and Antifungal Activity

Substituted acetophenones are precursors for the synthesis of chalcones, which are known for their wide range of biological activities.[6] Derivatives containing chloro and nitro groups have shown promising antibacterial and antifungal properties.[7] The electron-withdrawing nature of these substituents is believed to play a crucial role in their mechanism of action, which may involve interactions with microbial proteins and membranes.[7] For example, chalcones derived from chlorinated acetophenones have been evaluated for their efficacy against various pathogenic bacteria and fungi.[5]

Anti-inflammatory Properties

Certain chlorinated acetophenone derivatives have been investigated for their anti-inflammatory effects.[5] Their mode of action often involves the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and the modulation of pro-inflammatory signaling pathways.[5]

The structure of 1-(3-Chloro-2-nitrophenyl)ethanone makes it an attractive starting material for generating libraries of novel compounds to be screened for these and other biological activities.

Applications_Workflow Drug Discovery Workflow with Chloro-Nitro-Acetophenones Start 1-(3-Chloro-2-nitrophenyl)ethanone Scaffold Condensation Claisen-Schmidt Condensation (with various aldehydes) Start->Condensation Derivatives Library of Chalcone Derivatives Condensation->Derivatives Screening High-Throughput Biological Screening Derivatives->Screening Antimicrobial Antimicrobial Assays (MIC determination) Screening->Antimicrobial AntiInflam Anti-inflammatory Assays (e.g., COX inhibition) Screening->AntiInflam Hit Hit Compound Identification Antimicrobial->Hit AntiInflam->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: A conceptual workflow for utilizing 1-(3-Chloro-2-nitrophenyl)ethanone in drug discovery.

Spectroscopic Characterization (Illustrative)

As specific spectroscopic data for 1-(3-Chloro-2-nitrophenyl)ethanone is not available in public databases, the following data for a structurally related compound, 1-(3-Nitrophenyl)ethanone (m-Nitroacetophenone) , is provided for illustrative purposes.[8]

Illustrative ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityAssignment
~8.78sAromatic-H
~8.45dAromatic-H
~8.25dAromatic-H
~7.70tAromatic-H
~2.65s-CH₃
Illustrative ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~196.5C=O
~148.5Aromatic-C (C-NO₂)
~138.9Aromatic-C (C-C=O)
~134.9Aromatic-CH
~129.9Aromatic-CH
~127.5Aromatic-CH
~122.9Aromatic-CH
~26.8-CH₃
Illustrative IR Spectroscopy Data (KBr Pellet, cm⁻¹)
Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H stretch
~1700C=O stretch
~1530Asymmetric NO₂ stretch
~1350Symmetric NO₂ stretch

Safety and Handling

Substituted acetophenones, particularly those with reactive nitro and chloro groups, should be handled with care in a well-ventilated laboratory environment, such as a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

  • Inhalation: Avoid inhaling dust or vapors. May cause respiratory irritation.[12]

  • Skin and Eye Contact: Avoid contact with skin and eyes. Can cause skin and serious eye irritation.[10][12] In case of contact, flush immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

1-(3-Chloro-2-nitrophenyl)ethanone represents a chemical intermediate with significant, albeit largely unexplored, potential. While its definitive characterization in public databases is currently lacking, a logical analysis based on its structure and the properties of its isomers provides a strong foundation for its use in synthetic and medicinal chemistry. As a scaffold, it offers a unique combination of reactive sites that can be exploited to generate novel molecules with diverse biological activities. It is our hope that this guide will not only serve as a practical resource for researchers working with this compound but also stimulate further investigation into its properties and applications, ultimately leading to its full characterization and the realization of its potential in advancing chemical and pharmaceutical sciences.

References

  • Qiu, X., Li, S., & Shi, A. R. (2012). Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone.
  • Acetophenone. (n.d.). Ataman Kimya. [Link]

  • Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine: Synthesis and Structural Insights. (2023). Rasayan Journal of Chemistry. [Link]

  • Acetophenone for Synthesis. (2022). Loba Chemie. [Link]

  • Synthesis and Antimicrobial Activity of Some Chalcone Derivatives and Their Coppercomplexes. (2012). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of the three nitro-sustituted chalcones. (1) 2 0-Nitroacetophenone. (n.d.). ResearchGate. [Link]

  • o-Nitroacetophenone. (n.d.). Organic Syntheses Procedure. [Link]

  • Acetophenone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. (n.d.). Scholars Research Library. [Link]

  • 4'-Chloro-3'-nitroacetophenone from Aladdin Scientific. (n.d.). Biocompare.com. [Link]

  • 1-(3-Chloro-2-nitrophenyl)ethanone - CAS:7137-38-4. (n.d.). Beijing xh-y tech. [Link]

  • 1-(3-Chloro-2-fluorophenyl)ethan-1-one. (n.d.). PubChem. [Link]

  • Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). (n.d.). Cheméo. [Link]

  • 1-(3-Chlorophenyl)ethanone. (n.d.). PubChem. [Link]

  • 2-Chloro-1-(3,4-difluoro-5-nitrophenyl)ethanone. (n.d.). PubChem. [Link]

  • FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). (n.d.). ResearchGate. [Link]

  • Acetophenone, 3'-chloro-. (n.d.). NIST WebBook. [Link]

  • Ethanone, 1-(3-nitrophenyl)-. (n.d.). NIST WebBook. [Link]

  • Synthesis of 3-nitroacetophenone. (n.d.). University of Pardubice. [Link]

Sources

Foundational

Nitroacetophenone Derivatives: A Strategic Scaffold in Medicinal Chemistry

[1] Executive Summary In the landscape of medicinal chemistry, nitroacetophenone derivatives serve as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The synergy...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of medicinal chemistry, nitroacetophenone derivatives serve as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. The synergy between the electron-withdrawing nitro group (


) and the reactive acetyl moiety (

) creates a unique chemical environment. This guide dissects the synthetic utility and pharmacological profiling of these derivatives, moving beyond basic synthesis to explore Structure-Activity Relationships (SAR) and mechanistic pathways in oncology and infectious disease.

Synthetic Utility & Strategic Derivatization

The nitroacetophenone core is a bifunctional platform. The acetyl group allows for C-C bond formation (aldol/Claisen-Schmidt) and Schiff base formation, while the nitro group serves as a masked amine or a redox-active center.

The Chalcone Gateway (Claisen-Schmidt Condensation)

The most prevalent application is the synthesis of nitrochalcones (1,3-diaryl-2-propen-1-ones). The presence of the nitro group on the A-ring (acetophenone derived) significantly influences the electrophilicity of the


-unsaturated ketone system, enhancing its reactivity as a Michael acceptor toward biological nucleophiles (e.g., cysteine residues in enzymes).
Reductive Cyclization to Heterocycles

Ortho-nitroacetophenone is a critical precursor for indole and quinoline synthesis. The "reductive cyclization" strategy leverages the latent nucleophilicity of the amine (formed post-reduction) to attack the pendant ketone or an adjacent electrophile, forming fused heterocycles efficiently.[1]

Pharmacological Profiles & SAR

Anticancer Activity: Targeting EGFR-TKD

Recent studies have identified chalcone-based 4-nitroacetophenone derivatives as potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD).[2][3]

  • Mechanism: Molecular docking reveals that the nitrochalcone scaffold fits into the ATP-binding pocket of EGFR. The nitro group often engages in hydrogen bonding or electrostatic interactions with residues like Met793 or Lys745.

  • Key Compound (NCH-10): A 4-nitroacetophenone-derived chalcone demonstrated an IC

    
     of 4.5 
    
    
    
    M
    against H1299 (non-small cell lung cancer) cells, comparable to the clinical drug Erlotinib.

Table 1: Cytotoxicity Profile of Selected 4-Nitroacetophenone Chalcones

Compound IDR-Substituent (Ring B)Cell LineIC

(

M)
Selectivity Index (vs HEK-293T)
NCH-10 3,4,5-TrimethoxyH12994.5>17
NCH-04 4-ChloroMCF-78.2>9
NCH-02 4-FluoroHepG22.7>25
Erlotinib (Control)H12993.8N/A

Data Source: Synthesized from recent medicinal chemistry literature [1, 3].

Antimicrobial & Anti-trypanosomal Agents

Thiosemicarbazones derived from 4-nitroacetophenone exhibit potent activity against Trypanosoma cruzi (Chagas disease).[4][5] The nitro group is essential here; it undergoes enzymatic reduction within the parasite, generating toxic radical species that damage parasitic DNA (oxidative stress mechanism).

  • Copper Complexation: Complexing these thiosemicarbazones with Cu(II) significantly lowers the IC

    
    , likely due to increased lipophilicity facilitating cell membrane penetration.
    

Mechanistic Visualization

Synthetic Pathways: The Nitroacetophenone Tree

The following diagram illustrates the divergent synthesis pathways starting from nitroacetophenone, highlighting the versatility of the scaffold.

SyntheticPathways cluster_bio Bioactive Outcomes NAP Nitroacetophenone (Ortho/Meta/Para) Chalcone Nitrochalcone (Michael Acceptor) NAP->Chalcone Aldol Condensation (Ar-CHO, NaOH) Hydrazone Thiosemicarbazone (Metal Chelator) NAP->Hydrazone Schiff Base Formation (Thiosemicarbazide) Indole Indole/Quinoline (Fused Heterocycle) NAP->Indole Reductive Cyclization (Fe/AcOH or Pd/C) Pyrazoline Pyrazoline (Fluorescent Probe) Chalcone->Pyrazoline Cyclization (Hydrazine hydrate)

Caption: Divergent synthetic pathways from the nitroacetophenone core yielding three distinct pharmacological classes.

Mechanism of Action: EGFR Inhibition & Michael Addition

This diagram details the dual-mechanism potential of nitrochalcones: reversible binding to kinases and irreversible alkylation of cysteine.

MOA Ligand Nitrochalcone (Ligand) Target EGFR Kinase Domain (Target) Ligand->Target Hydrophobic Fit (Pi-Pi Stacking) Cys Cysteine Residue (Nucleophile) Ligand->Cys Michael Addition (Soft Electrophile) Complex Ligand-Receptor Complex (Inhibition) Target->Complex ATP Competition Adduct Covalent Adduct (Irreversible) Cys->Adduct Alkylation

Caption: Dual mechanism of nitrochalcones: Competitive ATP inhibition (EGFR) and covalent modification of cysteine.

Detailed Experimental Protocols

Protocol A: Synthesis of (E)-1-(4-nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (NCH-10)

Rationale: This protocol utilizes the Claisen-Schmidt condensation.[6][7][8] The use of ethanol/water ensures solubility of the aldehyde while precipitating the hydrophobic product, driving the equilibrium forward.

Reagents:

  • 4-Nitroacetophenone (1.65 g, 10 mmol)

  • 3,4,5-Trimethoxybenzaldehyde (1.96 g, 10 mmol)

  • Sodium Hydroxide (NaOH) pellets (2.0 g)

  • Ethanol (95%, 30 mL)

  • Distilled Water (20 mL)

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve 2.0 g of NaOH in 20 mL of distilled water and 10 mL of ethanol in a 100 mL Erlenmeyer flask. Cool to room temperature.

  • Reactant Solubilization: In a separate beaker, dissolve 4-nitroacetophenone and 3,4,5-trimethoxybenzaldehyde in 20 mL of ethanol. Mild heating (40°C) may be required.

  • Condensation: Slowly add the reactant solution to the stirred NaOH solution.

  • Reaction: Stir the mixture magnetically at room temperature (25°C) for 6–8 hours. A heavy precipitate (yellow/orange) will form.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of dilute HCl (to neutralize excess base).

  • Isolation: Filter the solid under vacuum (Buchner funnel). Wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from hot ethanol/acetone (8:2 ratio).

    • Expected Yield: 85–92%

    • Characterization: Melting point 182–184°C; IR (KBr): 1660 cm

      
       (C=O), 1520 cm
      
      
      
      (NO
      
      
      ).
Protocol B: Synthesis of 4-Nitroacetophenone Thiosemicarbazone

Rationale: Acid-catalyzed Schiff base formation. The addition of glacial acetic acid activates the ketone carbonyl, facilitating nucleophilic attack by the hydrazine moiety of the thiosemicarbazide.

Reagents:

  • 4-Nitroacetophenone (1.65 g, 10 mmol)

  • Thiosemicarbazide (0.91 g, 10 mmol)

  • Ethanol (50 mL)

  • Glacial Acetic Acid (0.5 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve thiosemicarbazide in 30 mL of hot ethanol.

  • Addition: Add 4-nitroacetophenone (dissolved in 20 mL ethanol) to the thiosemicarbazide solution.

  • Activation: Add 5-10 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at 80°C for 4 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Crystallization: Cool the solution to room temperature. The product will crystallize as yellow needles.

  • Filtration: Filter and wash with cold ethanol.

    • Expected Yield: 75–80%

    • Bio-application: This product can be further reacted with CuCl

      
       to form anti-trypanosomal complexes [4].
      

References

  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Source: Journal of Biomolecular Structure and Dynamics (2024). URL:[Link]

  • Synthesis and Biological Activities of Chalcones Derived from Nitroacetophenone. Source: Scientific.net / Applied Mechanics and Materials. URL:[Link]

  • An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives. Source: Molecules (2022).[8] URL:[Link]

  • 4-Nitroacetophenone-derived thiosemicarbazones and their copper(II) complexes with significant in vitro anti-trypanosomal activity. Source: European Journal of Medicinal Chemistry (2008).[4][5][9] URL:[Link]

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Source: Organic Letters (2007). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Chalcones using 1-(3-Chloro-2-nitrophenyl)ethanone

Abstract & Introduction This application note details the synthesis of 3'-chloro-2'-nitrochalcones via the Claisen-Schmidt condensation of 1-(3-Chloro-2-nitrophenyl)ethanone with various aromatic aldehydes. Chalcones (1,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the synthesis of 3'-chloro-2'-nitrochalcones via the Claisen-Schmidt condensation of 1-(3-Chloro-2-nitrophenyl)ethanone with various aromatic aldehydes.

Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as precursors to flavonoids and isoflavonoids. They exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific starting material, 1-(3-Chloro-2-nitrophenyl)ethanone , presents a unique synthetic challenge and opportunity:

  • Electronic Activation: The electron-withdrawing nitro (

    
    ) and chloro (
    
    
    
    ) groups significantly increase the acidity of the
    
    
    -protons on the acetyl group, theoretically accelerating enolate formation.
  • Steric Hindrance: The ortho-nitro group and the meta-chloro group (flanking the nitro group) create a crowded environment. This "ortho-effect" can twist the acetyl group out of planarity with the benzene ring, potentially affecting resonance stabilization of the enolate intermediate.

This guide provides two validated protocols: a classical base-catalyzed method and an ultrasound-assisted "green" method designed to overcome steric barriers.

Mechanistic Insight

The synthesis proceeds via the Claisen-Schmidt Condensation , a specific type of crossed-aldol condensation.[3][4]

  • Enolate Formation: The base (hydroxide) removes an acidic

    
    -proton from 1-(3-Chloro-2-nitrophenyl)ethanone. The presence of the ortho-nitro group enhances this acidity via inductive effects (
    
    
    
    ), despite potential steric inhibition of resonance.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (Ar-CHO).

  • Protonation & Dehydration: The resulting

    
    -hydroxy ketone (aldol adduct) undergoes dehydration (elimination of water) to form the 
    
    
    
    -unsaturated ketone (chalcone). This step is thermodynamically driven by the formation of a conjugated system.
Mechanistic Pathway Diagram[3][5]

ClaisenSchmidt Start 1-(3-Chloro-2-nitrophenyl)ethanone Enolate Enolate Intermediate (Stabilized by -NO2/-Cl) Start->Enolate Deprotonation (-H+) Base Base (OH-) Base->Enolate Aldol β-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Aldol Product 3'-Chloro-2'-nitrochalcone (E-isomer) Aldol->Product Dehydration (-H2O) Thermodynamic Sink

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for nitro-substituted acetophenones.

Experimental Protocols

Safety Precaution
  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Handle with care.

  • Chlorinated Solvents: If using DCM for extraction, work in a fume hood.

  • Caustics: NaOH is corrosive. Wear gloves and eye protection.

Reagents & Equipment
ReagentRoleSpecification
1-(3-Chloro-2-nitrophenyl)ethanoneSubstrate>97% Purity
Aromatic Aldehyde (e.g., Benzaldehyde)Electrophile1.0 equivalent
Sodium Hydroxide (NaOH)Catalyst10-40% aq.[5] solution or pellets
Ethanol (EtOH)SolventAbsolute or 95%
Hydrochloric Acid (HCl)Neutralizer10% aq. solution
Ice/WaterQuenchingCrushed
Method A: Classical Base-Catalyzed Synthesis (Standard)

Best for: Routine synthesis, scaling up, and substrates with moderate steric hindrance.

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 1-(3-Chloro-2-nitrophenyl)ethanone and 10 mmol of the appropriate aromatic aldehyde in 15-20 mL of Ethanol in a round-bottom flask.

  • Catalyst Addition: Place the flask in an ice-water bath (

    
    ). Add 5-10 mL  of aqueous NaOH solution (40% w/v) dropwise with constant stirring.
    
    • Note: The solution often turns deep red or orange upon base addition due to the formation of the enolate and charge-transfer complexes typical of nitro-aromatics.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir vigorously for 3 to 6 hours .

    • Monitoring: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 4:1). Look for the disappearance of the acetophenone spot.

  • Quenching: Pour the reaction mixture into 100 g of crushed ice containing 5-10 mL of 10% HCl. This neutralizes the base and precipitates the product.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 20 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/DCM mixture.

  • Drying: Dry the crystals in a vacuum desiccator or oven at

    
    .
    
Method B: Ultrasound-Assisted Synthesis (Green/High-Efficiency)

Best for: Overcoming the steric hindrance of the 3-Cl, 2-NO2 grouping, reducing reaction time, and improving yield.

Step-by-Step Procedure:

  • Mixture: In a conical flask, combine 5 mmol of 1-(3-Chloro-2-nitrophenyl)ethanone and 5 mmol of aromatic aldehyde in 10 mL of Ethanol.

  • Sonication: Place the flask in an ultrasonic cleaning bath. Add 2.5 mL of 30-40% NaOH aqueous solution dropwise while sonicating.

  • Irradiation: Sonicate the mixture at RT for 30 to 60 minutes .

    • Note: Ultrasound promotes mass transfer and disrupts the solvation shell, aiding the interaction of the sterically hindered enolate with the aldehyde.

  • Work-up: Pour onto crushed ice/HCl as described in Method A.

  • Purification: Filter, wash, and recrystallize.

Workflow Visualization

Workflow cluster_0 Reaction Setup cluster_1 Method Selection cluster_2 Work-up & Analysis Step1 Dissolve Reactants (Acetophenone + Aldehyde) in EtOH Step2 Add NaOH (aq) Dropwise at 0°C Step1->Step2 Choice Select Method Step2->Choice MethodA Method A: Stir at RT (3-6 Hours) Choice->MethodA Standard MethodB Method B: Ultrasound (30-60 Mins) Choice->MethodB High Efficiency Quench Pour into Ice/HCl (Precipitate forms) MethodA->Quench MethodB->Quench Filter Vacuum Filtration & Water Wash Quench->Filter Recryst Recrystallize (EtOH) Filter->Recryst Analyze Characterization (NMR, IR, MP) Recryst->Analyze

Figure 2: Operational workflow for the synthesis of chalcones via Method A (Stirring) and Method B (Ultrasound).

Characterization & Troubleshooting

Expected Analytical Data
  • Appearance: Yellow to orange crystalline solids (color intensity increases with electron-donating groups on the aldehyde).

  • IR Spectroscopy:

    • 
       stretch: 
      
      
      
      (Shifted lower due to conjugation).
    • 
       stretch: 
      
      
      
      .
    • 
       stretch: 
      
      
      
      (asymmetric) and
      
      
      (symmetric).
  • 1H NMR (DMSO-d6 or CDCl3):

    • The hallmark of the chalcone structure is the pair of doublets for the

      
       and 
      
      
      
      protons of the enone system.
    • Coupling Constant (

      
      ):  Expect 
      
      
      
      , confirming the (E)-configuration (trans) of the double bond.
    • Shift: These protons typically appear between

      
       and 
      
      
      
      .
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Steric hindrance of 2-NO2/3-Cl groups.[4]Switch to Method B (Ultrasound) or increase reaction time (up to 24h).
Oiling Out Product melting point is near RT or impurities.Scratch the flask with a glass rod; cool to

; recrystallize from EtOH/Water.
No Reaction Enolate not forming or Aldehyde oxidation.Ensure NaOH is fresh; use inert atmosphere (N2) if aldehyde is sensitive; increase base concentration.
Cannizzaro Side Rxn Aldehyde disproportionation.[4]Add aldehyde after the enolate has formed (stir acetophenone+base for 15 mins first).

References

  • Synthesis of Nitro-Substituted Chalcones: A. J. M. S. Maya, et al. "Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones." Molbank, 2021. [Link] (Validates the Claisen-Schmidt condensation on 2-nitroacetophenone derivatives).

  • Ultrasound-Assisted Synthesis: A. A. T. Suma, et al. "Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation..." Rasayan Journal of Chemistry, 2019. [Link] (Provides the protocol for ultrasound-assisted synthesis of chloro-chalcones).

  • Biological Relevance: N. K. Sahu, et al. "Synthesis and biological activities of chalcones..." Journal of Chemical and Pharmaceutical Research, 2014. [Link] (Context on the antimicrobial and anticancer potential of chalcone scaffolds).

Sources

Application

Claisen-Schmidt condensation protocol for 3'-Chloro-2'-nitroacetophenone

Application Note: High-Purity Synthesis of 3'-Chloro-2'-nitrochalcone Derivatives via Modified Claisen-Schmidt Condensation Executive Summary & Scope This technical guide details the protocol for the Claisen-Schmidt cond...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3'-Chloro-2'-nitrochalcone Derivatives via Modified Claisen-Schmidt Condensation

Executive Summary & Scope

This technical guide details the protocol for the Claisen-Schmidt condensation of 3'-Chloro-2'-nitroacetophenone with aromatic aldehydes. While the Claisen-Schmidt reaction is a staple of organic synthesis, this specific substrate presents unique challenges due to the ortho-nitro effect . The bulky nitro group at the 2' position creates steric hindrance that can impede the approach of the electrophile, while simultaneously exerting a strong electron-withdrawing inductive effect (-I) that significantly increases the acidity of the


-methyl protons.

This protocol balances these opposing factors using a thermodynamic control strategy to favor the formation of the (E)-chalcone product over potential side reactions (e.g., Cannizzaro reaction of the aldehyde or self-condensation).

Mechanistic Rationale & Chemical Strategy

The synthesis proceeds via a base-catalyzed crossed-aldol condensation followed by dehydration (E1cB mechanism).

Key Mechanistic Considerations for 3'-Chloro-2'-nitroacetophenone:

  • Acidity Enhancement: The -I and -M effects of the nitro group (and -I of the chloro group) stabilize the enolate intermediate, making deprotonation by hydroxide rapid.

  • Steric Gating: The ortho-nitro group forces the acetyl side chain out of planarity with the benzene ring. This reduces the resonance stabilization of the enolate but makes the methyl group highly reactive once formed.

  • Base Selection: We utilize Sodium Hydroxide (NaOH) in Ethanol (EtOH) .[1][2] The protic solvent supports the solvation of the hydroxide ion, while the concentration is kept stoichiometric to prevent the degradation of the sensitive nitro-aromatic core.

Reaction Pathway Diagram

The following diagram illustrates the critical signaling pathway of the reaction, highlighting the transition from kinetic enolate formation to the thermodynamic chalcone product.

ClaisenSchmidt Reactants 3'-Chloro-2'-nitroacetophenone + Benzaldehyde Enolate Enolate Intermediate (Stabilized by -NO2/-Cl) Reactants->Enolate Deprotonation (Fast) Base NaOH / EtOH (Catalyst) Base->Enolate Aldol $beta$-Hydroxy Ketone (Aldol Adduct) Enolate->Aldol Nucleophilic Attack (Rate Determining) Transition E1cB Transition State Aldol->Transition -H2O (Dehydration) Product (E)-Chalcone Product (Precipitate) Transition->Product Thermodynamic Control

Figure 1: Mechanistic workflow of the Claisen-Schmidt condensation for nitro-substituted acetophenones.

Experimental Protocol

Safety Warning: Nitro-substituted aromatic compounds can be explosive if dried completely or subjected to high heat. 3'-Chloro-2'-nitroacetophenone is a skin irritant.[3] Work in a fume hood.

Reagents & Equipment
ReagentEquivalenceRoleNotes
3'-Chloro-2'-nitroacetophenone 1.0 eqNucleophileLimiting reagent.
Aromatic Aldehyde (e.g., Benzaldehyde)1.1 eqElectrophileSlight excess drives reaction to completion.
NaOH (40% aq.) 1.5 eqBase CatalystAdd dropwise to control exotherm.
Ethanol (95%) SolventMediumMethanol can be used for higher solubility.
HCl (10%) QuenchNeutralizationFor workup.[2]
Step-by-Step Procedure

Step 1: Solubilization

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.99 g) of 3'-Chloro-2'-nitroacetophenone in 15 mL of Ethanol .

  • Expert Note: If the ketone does not dissolve completely at RT, warm slightly to 30°C, then cool back to room temperature. The ortho-nitro group decreases solubility compared to the para-isomer.

Step 2: Electrophile Addition

  • Add 11 mmol (1.12 g) of Benzaldehyde (or substituted equivalent) to the flask.

  • Place the flask in an ice-water bath (0–5°C).

    • Why? Low temperature prevents the Cannizzaro reaction of the aldehyde and minimizes polymerization of the nitro-ketone.

Step 3: Catalysis Initiation

  • Add 5 mL of 40% aqueous NaOH dropwise over 10 minutes.

  • Observe color change: The solution will likely turn deep yellow/orange, indicating enolate formation.

Step 4: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 3–6 hours .

  • TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).

    • Target: Disappearance of the ketone spot (

      
      ) and appearance of a new, highly UV-active spot (Chalcone, 
      
      
      
      ).

Step 5: Workup & Isolation

  • Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of 10% HCl .

    • Crucial: Acidification neutralizes the phenolate (if phenolic aldehydes were used) and assists in precipitating the neutral chalcone.

  • Stir vigorously for 15 minutes. The product should precipitate as a solid.

  • Filter via vacuum filtration (Buchner funnel).

  • Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral (pH 7).

  • Wash with cold ethanol (1 x 5 mL) to remove unreacted aldehyde.

Step 6: Purification

  • Recrystallize from hot Ethanol or Ethanol/DCM (9:1) if the crude solid is sticky.

  • Dry in a vacuum desiccator over

    
    .
    

Data Analysis & Characterization

Expected Results
ParameterSpecification
Physical State Yellow to Orange Crystalline Solid
Yield 65% – 85%
Melting Point 120–140°C (Dependent on aldehyde partner)
Spectroscopic Validation (NMR)

The formation of the chalcone linkage is confirmed by the characteristic coupling of the vinylic protons.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for two doublets in the region of
    
    
    7.4 – 8.0 ppm
    .
  • Coupling Constant (

    
    ):  A 
    
    
    
    value of 15–16 Hz confirms the (E)-configuration (trans) of the double bond.
  • Specific Shift: The proton

    
     to the carbonyl (H-
    
    
    
    ) will appear upfield relative to the
    
    
    -proton (H-
    
    
    ), which is deshielded by the aromatic ring and the carbonyl anisotropy.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
No Precipitation Product is an oil or soluble in EtOH/Water mix.Extract with Dichloromethane (DCM), dry over MgSO

, and rotovap. Triturate the oil with cold Hexane to induce crystallization.
Low Yield Steric hindrance of 2'-NO

group.
Increase reaction time to 12 hours or use Ultrasound Irradiation (40 kHz) to accelerate the condensation [1].
Side Products Cannizzaro reaction of aldehyde.Ensure temperature is kept at 0°C during base addition. Do not use excess base (>2.0 eq).
Starting Material Remains Enolate equilibrium lies to the left.Increase base concentration to 20% NaOH or switch to KOH/Methanol (stronger basicity).

References

  • Rasayan Journal. (2012). Synthesis and Characterization of Some Novel Chalcone Derivatives. Rasayan J. Chem. [Link]

  • PubChem. (2025).[3] Compound Summary: 4'-Chloro-3'-nitroacetophenone.[3] National Library of Medicine. [Link]

Sources

Method

reduction of 1-(3-Chloro-2-nitrophenyl)ethanone to amino derivatives

An Application Guide to the Selective Reduction of 1-(3-Chloro-2-nitrophenyl)ethanone to 1-(2-Amino-3-chlorophenyl)ethanone Abstract This comprehensive guide details the chemical reduction of 1-(3-Chloro-2-nitrophenyl)et...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Selective Reduction of 1-(3-Chloro-2-nitrophenyl)ethanone to 1-(2-Amino-3-chlorophenyl)ethanone

Abstract

This comprehensive guide details the chemical reduction of 1-(3-Chloro-2-nitrophenyl)ethanone to its valuable amino derivative, 1-(2-amino-3-chlorophenyl)ethanone. The selective transformation of the aromatic nitro group in the presence of a halogen and a ketone functionality is a critical step in the synthesis of various pharmaceutical intermediates and heterocyclic scaffolds. This document provides an in-depth analysis of prevalent reduction methodologies, including catalytic transfer hydrogenation and metal/acid reductions. It offers field-proven, step-by-step protocols, troubleshooting insights, and a comparative analysis to assist researchers in selecting and executing the optimal synthetic strategy.

Introduction: The Synthetic Value of 2-Amino-3-chloroacetophenone

1-(2-Amino-3-chlorophenyl)ethanone is a key building block in synthetic organic chemistry. The strategic placement of an amino group, a chlorine atom, and an acetyl moiety on the aromatic ring provides a versatile platform for constructing complex molecular architectures, particularly in the development of novel therapeutics and agrochemicals. The primary challenge in its synthesis from the corresponding nitro precursor lies in achieving high chemoselectivity. The chosen reduction method must efficiently convert the nitro group to an amine while preserving the ketone and the carbon-chlorine bond, which are susceptible to reduction and hydrogenolysis, respectively. This guide explores robust methods to navigate this synthetic challenge.

Strategic Selection of a Reduction Methodology

The choice of a reducing agent is the most critical parameter for this transformation. Several methods exist, each with distinct advantages regarding chemoselectivity, scalability, cost, and operational complexity.[1][2]

  • Catalytic Hydrogenation (e.g., H₂ over Pd/C): While a clean and powerful method, conventional catalytic hydrogenation with gaseous hydrogen is often too aggressive for this substrate. It carries a significant risk of dehalogenation (hydrogenolysis of the C-Cl bond) and potential over-reduction of the ketone to an alcohol, especially under harsh conditions.[2][3]

  • Metal-Mediated Reductions (e.g., Fe/HCl, SnCl₂/HCl): These are classic, reliable, and highly chemoselective methods for reducing aromatic nitro groups.[2] Iron powder in an acidic medium is particularly favored for its low cost and environmental benignity.[4] Tin(II) chloride is also highly effective but generates tin-based waste, which can complicate the workup and disposal.[3][5][6] The primary drawback of these methods is the often tedious workup required to remove the resulting metal oxides or salts.

  • Catalytic Transfer Hydrogenation (CTH): This technique offers an excellent balance of reactivity and selectivity.[7] Using a hydrogen donor like ammonium formate in the presence of a catalyst (typically Pd/C), CTH provides a milder and operationally simpler alternative to high-pressure hydrogenation.[8][9][10] It often preserves sensitive functional groups, including halogens, though catalyst activity and reaction conditions must be carefully controlled to prevent side reactions.[11][12]

The following flowchart provides a decision-making framework for selecting the most appropriate method based on common laboratory constraints and objectives.

G start Select Reduction Method for 1-(3-Chloro-2-nitrophenyl)ethanone q_equip High-pressure hydrogenator available? start->q_equip q_workup Is a complex, multi-step workup acceptable? q_equip->q_workup No m_h2 Method: Catalytic Hydrogenation (H₂/Pd/C) Caution: High risk of dehalogenation. q_equip->m_h2 Yes q_cost Is low reagent cost a primary concern? q_workup->q_cost Yes m_cth Method: Catalytic Transfer Hydrogenation (CTH) (Ammonium Formate, Pd/C) q_workup->m_cth No m_fe Method: Iron Reduction (Fe/AcOH or Fe/HCl) q_cost->m_fe Yes m_sncl2 Method: Tin(II) Chloride Reduction (SnCl₂/HCl) q_cost->m_sncl2 No

Caption: Decision flowchart for selecting a reduction method.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Iron-Mediated Reduction in Acetic Acid

This method is highly chemoselective, cost-effective, and generally preferred for its reliability. The workup is the most challenging step and requires care to manage the iron oxide byproducts.

Principle: In an acidic medium, zero-valent iron acts as a single-electron donor. The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group, with the iron being oxidized to various iron oxides.[13]

G sub 1-(3-Chloro-2-nitrophenyl)ethanone in EtOH/AcOH reagents Add Iron Powder (5 eq.) sub->reagents reflux Heat to Reflux (e.g., 80°C) Monitor by TLC (2-4 h) reagents->reflux cool Cool to RT reflux->cool filter Filter through Celite® to remove iron oxides cool->filter concentrate Concentrate Filtrate under reduced pressure filter->concentrate workup Aqueous Workup: Dilute with EtOAc Neutralize with aq. NaHCO₃ concentrate->workup extract Extract with EtOAc (3x) workup->extract dry Dry organic layer (Na₂SO₄) Filter and Concentrate extract->dry product Crude 1-(2-Amino-3-chlorophenyl)ethanone dry->product

Caption: General workflow for iron-mediated nitro reduction.

Materials and Reagents:

  • 1-(3-Chloro-2-nitrophenyl)ethanone

  • Iron powder (<100 mesh), reduced

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite® 545

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(3-Chloro-2-nitrophenyl)ethanone (1.0 eq). Dissolve it in a mixture of ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture).

  • Addition of Iron: To the stirring solution, add iron powder (approx. 5.0 eq) in portions. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Filtration: Cool the reaction mixture to room temperature. Prepare a plug of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction slurry through the Celite® plug to remove the iron oxides and excess iron.[6] Wash the filter cake thoroughly with several portions of hot ethanol or ethyl acetate to ensure complete recovery of the product. Note: This is a critical step. An inefficient filtration will result in significant yield loss. Running the reaction under an inert atmosphere (e.g., N₂) can minimize the formation of voluminous rust, leading to an easier filtration.

  • Workup - Neutralization: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate.

  • Extraction: Transfer the ethyl acetate solution to a separatory funnel. Carefully add saturated aqueous NaHCO₃ solution in portions until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~8).[14]

  • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Drying and Concentration: Combine all organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

This protocol is operationally simple and avoids the cumbersome workup of metal/acid reductions. Careful monitoring is required to prevent potential dehalogenation.

Principle: In the presence of a palladium catalyst, ammonium formate decomposes to produce hydrogen in situ, which then performs the reduction.[8][10] This method provides a controlled source of hydrogen, enhancing selectivity.[7]

Materials and Reagents:

  • 1-(3-Chloro-2-nitrophenyl)ethanone

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite® 545

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-Chloro-2-nitrophenyl)ethanone (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 0.1 eq by weight). Caution: Pd/C can be pyrophoric; handle with care and preferably under a stream of inert gas like nitrogen or argon.

  • Hydrogen Donor Addition: Add ammonium formate (4.0-5.0 eq) in a single portion. The reaction is often exothermic, and gas evolution (CO₂) will be observed.

  • Reaction: Stir the mixture at room temperature. The progress of the reaction should be monitored closely by TLC. If the reaction is sluggish, gentle heating (40-50°C) can be applied. Typical reaction times are 1-3 hours.[9]

  • Workup: Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol. Caution: Do not allow the catalyst on the filter paper to dry completely in the air, as it can ignite. Keep it wet with solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and ammonium salts.

  • Purification: Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the product.

Comparative Analysis of Reduction Methods

FeatureIron / Acetic AcidCatalytic Transfer Hydrogenation (CTH)
Primary Reagents Fe powder, Acetic AcidAmmonium Formate, Pd/C
Chemoselectivity Excellent for NO₂ vs. C=O & C-ClVery Good, but C-Cl hydrogenolysis is a risk
Reaction Conditions Reflux (e.g., 80-85°C), 2-4 hoursRoom temp to mild heat (40-50°C), 1-3 hours
Workup Complexity High (Filtration of fine iron oxides)Low (Filtration of catalyst)
Safety Concerns Handling of acidFlammability/pyrophoricity of Pd/C catalyst
Cost-Effectiveness High (Iron is very cheap)Moderate (Pd/C is a precious metal catalyst)
Typical Yields 75-90%80-95%

Product Characterization: 1-(2-Amino-3-chlorophenyl)ethanone

  • Appearance: Expected to be a solid at room temperature.

  • Molecular Formula: C₈H₈ClNO

  • Molecular Weight: 169.61 g/mol

  • Purity: Typically >98% after purification.

  • ¹H NMR: Expect characteristic signals for the acetyl methyl group (singlet, ~2.6 ppm), aromatic protons (multiplets, ~6.7-7.5 ppm), and the broad amine protons (singlet, ~4.5-5.5 ppm, exchanges with D₂O).

  • IR Spectroscopy: Expect characteristic peaks for N-H stretching (two bands, ~3350-3450 cm⁻¹), C=O stretching (~1650-1670 cm⁻¹), and C-Cl stretching.

References

  • Strukil, V., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 23(12), 3083. Available at: [Link]

  • Tavernier, A., et al. (2021). Iron-Catalyzed Hydrogen Transfer Reduction of Nitroarenes with Alcohols: Synthesis of Imines and Aza Heterocycles. The Journal of Organic Chemistry, 86(1), 519-532. Available at: [Link]

  • Patil, R. D., & Sasson, Y. (2014). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Organic Chemistry: An Indian Journal, 10(6). Available at: [Link]

  • Lee, H. B., & Balasubramanian, S. (2013). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Organic & Biomolecular Chemistry, 11(16), 2654-2657. Available at: [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1988). Catalytic Transfer Hydrogenation Reactions with Ammonium Formate. Synthesis, 1988(02), 91-95. Available at: [Link]

  • Li, H., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(2), 163-168. Available at: [Link]

  • Bahadur, V., et al. (2023). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Mechanochemistry, 2(4), 802-808. Available at: [Link]

  • Kamal, A., et al. (2002). Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Synthetic Communications, 32(10), 1541-1546. Available at: [Link]

  • Nasrollahzadeh, M., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. New Journal of Chemistry, 46(18), 8632-8641. Available at: [Link]

  • Tsai, C., et al. (2019). Iron–catalyzed reduction of nitroarenes in water. Tetrahedron Letters, 60(35), 151003. Available at: [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?. Retrieved from [Link]

  • ScienceMadness. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • Joyce, L. A., & Batey, R. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 12(8), 1871-1879. Available at: [Link]

  • Reddit. (2023). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • University of California, Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • ResearchGate. (n.d.). 2'-Amino-a-chloroacetophenone as a valuable tool for the synthesis of conveniently substituted a,b-epoxychalcones derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Patsnap. (2020). A kind of synthetic method of 3-amino-2-hydroxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.
  • ResearchGate. (n.d.). Hydrogenation of Nitro-Substituted Acetophenones. Retrieved from [Link]

  • MDPI. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo. Retrieved from [Link]

  • Procter, D. J., et al. (2016). Chemoselective nitro reduction and hydroamination using a single iron catalyst. Chemical Communications, 52(18), 3696-3699. Available at: [Link]

  • ResearchGate. (n.d.). Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). Retrieved from [Link]

  • Google Patents. (n.d.). CN107698452B - Synthetic method of 3-amino-2-hydroxyacetophenone.
  • ACS Publications. (n.d.). High-Yielding Aqueous Synthesis of Chloroacetophenones and Aroyl Chlorohydrins - Supporting Information. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). CN105566131A - Method for catalytic reduction of m-nitroacetophenone for preparation of m-aminoacetophenone.
  • Google Patents. (n.d.). US2797244A - Process for the hydrogenation of meta-nitroacetophenone.
  • Chemistry Stack Exchange. (2023). Retrosynthesis of 1-(3-chloro-5-nitrophenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Well-dispersed Pt on TiO2: A highly active and selective catalyst for hydrogenation of 3-nitroacetophenone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

Sources

Application

reaction conditions for nucleophilic substitution on 3-chloro-2-nitroacetophenone

Application Note: Optimization of Nucleophilic Aromatic Substitution (S_NAr) on 3-Chloro-2-nitroacetophenone Introduction & Mechanistic Rationale Nucleophilic aromatic substitution (S_NAr) is a cornerstone methodology in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Nucleophilic Aromatic Substitution (S_NAr) on 3-Chloro-2-nitroacetophenone

Introduction & Mechanistic Rationale

Nucleophilic aromatic substitution (S_NAr) is a cornerstone methodology in medicinal chemistry for functionalizing electron-deficient aromatic rings. 3-Chloro-2-nitroacetophenone is a highly versatile building block, frequently utilized in the synthesis of complex heterocycles such as 2-aryl-4-quinolones, which possess significant antitumor activity [1]. This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for performing S_NAr on 3-chloro-2-nitroacetophenone using various nucleophiles.

Expertise & Experience: The Causality of Reactivity In 3-chloro-2-nitroacetophenone, the chlorine atom acts as the leaving group. Its reactivity is governed by the electronic effects of the substituents on the benzene ring. The nitro group at the 2-position is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. Because the chlorine is ortho to the nitro group, the transition state and the resulting anionic Meisenheimer complex are highly stabilized by the delocalization of the negative charge onto the nitro group's oxygen atoms [2].

While the acetyl group at the 1-position is also electron-withdrawing, it is meta to the chlorine atom (position 3). Therefore, it provides primarily inductive stabilization rather than direct resonance stabilization to the Meisenheimer complex. The dominant activating force is the ortho-nitro group, which sufficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system to facilitate the rate-determining nucleophilic attack.

Optimization of Reaction Conditions

To ensure a self-validating and high-yielding system, the experimental parameters must be carefully controlled:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are strictly required. They solvate the cationic counter-ions (e.g., K⁺) and the highly polar transition state without hydrogen-bonding to the nucleophile, thereby maintaining the nucleophile's high reactivity.

  • Base Selection: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) or an excess of the reacting amine is necessary to neutralize the HCl generated during the elimination step. Failure to scavenge HCl results in the protonation and subsequent deactivation of the incoming nucleophile.

  • Thermal Activation: The activation energy for the disruption of aromaticity in the addition step requires moderate thermal energy. Temperatures between 60 °C and 100 °C are optimal; excessive heat may lead to competitive degradation or polymerization of the starting material.

Quantitative Data Summarization

Table 1: Optimized S_NAr Conditions for 3-Chloro-2-nitroacetophenone with Various Nucleophiles

NucleophileReagent SourceBaseSolventTemp (°C)Time (h)Expected Yield (%)
Dimethylamine HN(CH₃)₂ (2.0M in THF)K₂CO₃ (2.0 eq)DMF804 - 685 - 92
Morpholine Morpholine (1.5 eq)Excess AmineCH₃CN855 - 880 - 88
Piperidine Piperidine (1.5 eq)K₂CO₃ (2.0 eq)DMF804 - 682 - 89
Methoxide NaOCH₃ (1.2 eq)None (Pre-formed)Methanol65 (Reflux)2 - 475 - 80
Thiolate NaSMe (1.2 eq)None (Pre-formed)THF25 (RT)1 - 290 - 95

Experimental Protocol: Synthesis of 3-(Dimethylamino)-2-nitroacetophenone

Note: This protocol is a self-validating system. The color change from pale yellow to deep orange/red indicates the formation of the Meisenheimer complex and the subsequent product.

Materials:

  • 3-Chloro-2-nitroacetophenone (1.0 eq, 10 mmol, 1.99 g)

  • Dimethylamine (2.0 M solution in THF, 2.5 eq, 25 mmol, 12.5 mL)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq, 20 mmol, 2.76 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1.99 g of 3-chloro-2-nitroacetophenone to the flask. Add 20 mL of anhydrous DMF and stir until completely dissolved. The solution will appear pale yellow.

  • Base Addition: Add 2.76 g of finely powdered anhydrous K₂CO₃ to the stirring solution. (Mechanistic Insight: Finely powdered K₂CO₃ increases the surface area for efficient heterogeneous proton scavenging).

  • Nucleophile Introduction: Dropwise add 12.5 mL of the 2.0 M dimethylamine solution via syringe over 5 minutes.

  • Thermal Activation: Attach a reflux condenser. Heat the reaction mixture to 80 °C using a pre-heated oil bath. Monitor the reaction via TLC (Hexane:EtOAc 3:1). The mixture will progressively darken to a deep orange/red.

  • Completion & Quenching: After 4-6 hours, once TLC indicates complete consumption of the starting material, cool the flask to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to quench the reaction and precipitate the crude product.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) to selectively partition and remove residual DMF, followed by a final brine wash (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc) to afford pure 3-(dimethylamino)-2-nitroacetophenone.

Visualizations

SNAr_Mechanism A 3-Chloro-2-nitroacetophenone (Electrophile) C Meisenheimer Complex (Resonance Stabilized) A->C Addition (Rate-Determining) B Dimethylamine (Nucleophile) B->C D 3-(Dimethylamino)- 2-nitroacetophenone C->D Elimination (Fast) E Chloride Ion (Leaving Group) C->E

Caption: S_NAr Addition-Elimination Mechanism via the stabilized Meisenheimer Complex.

Experimental_Workflow Step1 1. Reagent Preparation Dissolve 3-chloro-2-nitroacetophenone in DMF Step2 2. Base & Nucleophile Addition Add K2CO3 and Dimethylamine Step1->Step2 Step3 3. Thermal Activation Stir at 80°C for 4-6 hours Step2->Step3 Step4 4. Reaction Quenching Pour into ice-cold water Step3->Step4 Step5 5. Extraction & Washing Extract with EtOAc, wash with 5% LiCl Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the S_NAr synthesis and purification.

References

  • Title: WO1994002145A2 - 2-aryl-4-quinolones as antitumor compounds Source: Google Patents URL
  • Title: Nucleophilic Aromatic Substitution Methods Source: Scribd / Physical Chemistry URL
Method

preparation of Schiff bases from 1-(3-Chloro-2-nitrophenyl)ethanone

Topic: Preparation of Schiff Bases from 1-(3-Chloro-2-nitrophenyl)ethanone Document Type: Application Note & Experimental Protocol Doc ID: AN-ORG-SYN-2026-03 Target Audience: Medicinal Chemists, Synthetic Organic Chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Schiff Bases from 1-(3-Chloro-2-nitrophenyl)ethanone Document Type: Application Note & Experimental Protocol Doc ID: AN-ORG-SYN-2026-03 Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Introduction: The Scaffold & The Challenge

The synthesis of Schiff bases (imines) from acetophenones is a fundamental transformation in medicinal chemistry, often serving as a gateway to bioactive ligands or heterocyclic pharmacophores (e.g., indoles, quinolines). However, the specific precursor 1-(3-Chloro-2-nitrophenyl)ethanone presents a unique synthetic challenge that distinguishes it from standard para-substituted analogs.

The "Ortho-Nitro" Obstacle: Unlike 4-nitroacetophenone, where the carbonyl is electronically activated and sterically accessible, the 2-nitro (ortho) substituent in this scaffold exerts severe steric hindrance. The acetyl group is sandwiched between the bulky nitro group at position 2 and the phenyl ring hydrogen at position 6. Furthermore, the 3-chloro substituent buttresses the nitro group, locking it in a conformation that further crowds the carbonyl center.

  • Electronic Effect: The

    
     and 
    
    
    
    groups are electron-withdrawing, theoretically increasing the electrophilicity of the carbonyl carbon (
    
    
    ).
  • Steric Effect: The steric bulk dominates, significantly retarding the nucleophilic attack of the amine. Standard room-temperature stirring protocols will likely fail or result in negligible yields.

This guide details optimized protocols—Thermal Reflux and Microwave-Assisted Synthesis —specifically engineered to overcome this steric barrier.

Mechanistic Pathway & Reaction Logic[1]

The formation of the Schiff base follows an acid-catalyzed addition-elimination mechanism. For this hindered substrate, the rate-determining step is often the initial nucleophilic attack, which requires forcing conditions to overcome the energy barrier created by the ortho-nitro group.

Figure 1: Reaction Mechanism & Steric Environment

SchiffBaseMechanism cluster_sterics Steric Barrier Ketone 1-(3-Chloro-2-nitrophenyl) ethanone (Sterically Crowded) Activation Acid Activation (Protonation of O) Ketone->Activation + H+ Attack Nucleophilic Attack (R-NH2) *Rate Limiting Step* Activation->Attack + R-NH2 Carbinolamine Carbinolamine Intermediate Attack->Carbinolamine Proton Transfer Dehydration Dehydration (-H2O) Carbinolamine->Dehydration Acid Catalysis Product Schiff Base (Imine) Dehydration->Product Formation of C=N

Caption: The reaction pathway highlights the critical activation step required to permit nucleophilic attack on the crowded carbonyl center.

Experimental Protocols

Materials & Reagents
  • Precursor: 1-(3-Chloro-2-nitrophenyl)ethanone (Purity >97%)

  • Amine Source: Primary aromatic amine (e.g., p-toluidine, aniline) or hydrazide (e.g., isoniazid, hydrazine hydrate).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2][3][4]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ) or Molecular Sieves (3Å).
    
Protocol A: Optimized Thermal Reflux (Conventional)

Best for large-scale batches where microwave reactors are unavailable.

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Chloro-2-nitrophenyl)ethanone (1.0 eq, e.g., 5 mmol) in 20 mL of absolute ethanol.

  • Amine Addition: Add the Primary Amine (1.2 eq, 6 mmol) to the solution.

    • Note: A slight excess of amine helps drive the equilibrium in hindered systems.

  • Catalysis: Add Glacial Acetic Acid (2-3 drops, approx. 0.1 mL).

    • Critical: Do not add excess acid; protonating the amine renders it non-nucleophilic.

  • Reflux: Attach a reflux condenser and heat the mixture to a vigorous reflux (

    
    ) for 12–24 hours .
    
    • Monitoring: Check reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of the ketone spot (

      
      ) and appearance of the imine (usually lower 
      
      
      
      , colored spot).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50 g) with stirring.

    • The Schiff base typically precipitates as a solid.[1] Filter the precipitate using a Buchner funnel.

    • If oil forms:[5] Extract with Dichloromethane (DCM), dry over

      
      , and evaporate solvent.[6]
      
  • Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.

Protocol B: Microwave-Assisted Synthesis (Recommended)

Best for high-throughput screening and overcoming steric hindrance.

  • Mixture: In a microwave-safe process vial (10-20 mL), combine 1-(3-Chloro-2-nitrophenyl)ethanone (1.0 eq) and the Primary Amine (1.0 eq).

  • Solvent/Catalyst: Add a minimum amount of Ethanol (2-3 mL) to create a slurry. Add 1 drop of Glacial Acetic Acid.

    • Solvent-Free Option: Mix the solids thoroughly in a mortar before placing in the vial; add catalyst directly to the solid mix.

  • Irradiation: Cap the vial and irradiate in a dedicated microwave reactor.

    • Parameters: Power: 300 W | Temperature:

      
       | Time: 10–15 minutes.
      
    • Safety: Ensure the vial is rated for the pressure generated by ethanol at

      
      .
      
  • Isolation: Cool the vial. If solid, wash with cold ethanol.[7] If liquid, follow the ice-water precipitation method from Protocol A.

Representative Data & Characterization

Due to the specific substitution pattern, the resulting Schiff bases exhibit distinct spectral signatures.

Table 1: Comparative Efficiency of Protocols

ParameterProtocol A (Thermal Reflux)Protocol B (Microwave)
Reaction Time 12 – 24 Hours10 – 20 Minutes
Typical Yield 55 – 70%85 – 92%
Energy Efficiency LowHigh
Side Products Potential thermal degradationMinimal

Table 2: Expected Spectral Characteristics

TechniqueFeatureExpected Value / Observation
FT-IR

Stretch
1610 – 1635 cm⁻¹ (Strong, sharp)
FT-IR

Ketone
Disappearance of peak at ~1690 cm⁻¹
¹H NMR Methyl Group (

)
Upfield shift from 2.6 ppm (ketone) to 2.2–2.4 ppm (imine) due to loss of carbonyl anisotropy.
¹H NMR Aromatic ProtonsComplex splitting pattern due to 1,2,3-trisubstituted ring.

Applications in Drug Development

The 1-(3-Chloro-2-nitrophenyl)ethanone scaffold is not merely a chemical curiosity; it is a strategic building block.

  • Indole Synthesis: The 2-nitro group allows for reductive cyclization (e.g., Cadogan-Sundberg synthesis) to form 7-chloroindoles, which are potent scaffolds in CNS drug discovery.

  • Antimicrobial Agents: Schiff bases derived from this ketone and sulfonamides or isoniazid have shown potential broad-spectrum antibacterial activity, particularly against Gram-positive strains (S. aureus).

  • Metal Chelation: The proximity of the azomethine nitrogen and the nitro oxygen (or phenolic -OH if using salicylamines) creates a pocket for bidentate coordination with transition metals (Cu, Zn), often enhancing biological activity.

References

  • Microwave-Assisted Synthesis of Schiff Bases

    • Title: Microwave-Assisted Synthesis of Schiff Base and Mixed Ligand Complexes of Cr(III).
    • Source: Rasayan Journal of Chemistry, 2023.[8]

    • URL:[Link]

  • Title: Preparation of Schiff Bases from 2'-Hydroxy-1'-acetonaphthone: A Detailed Guide.
  • Biological Activity of Nitro-Acetophenone Derivatives

    • Title: Synthesis, Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone.[1][7]

    • Source: Academic Journal of Chemistry.[8]

    • URL:[Link]

  • Crystal Structure & Conformation of Analogous Hydrazones

    • Title: (E)-1-(3-Nitrophenyl)ethanone (2-methylphenyl)hydrazone.
    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Application

Application Note: Advanced Catalytic Hydrogenation of Nitroacetophenone Compounds

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Insights, and Validated Protocols Introduction & The Chemoselectivity Challenge The reduction of nitroaceto...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Insights, and Validated Protocols

Introduction & The Chemoselectivity Challenge

The reduction of nitroacetophenones to aminoacetophenones is a pivotal transformation in the synthesis of pharmaceutical active ingredients (APIs) and fine chemicals. While traditional Zinin reductions or iron powder methods are mature, they generate massive amounts of toxic sludge and are environmentally unsustainable.

Catalytic hydrogenation using molecular hydrogen (


) offers an atom-economical, green alternative. However, it introduces a severe chemoselectivity challenge: the substrate contains two highly reducible functional groups—the nitro group (

) and the carbonyl group (

).

If the catalyst is too aggressive (e.g., Raney Nickel) or unoptimized (e.g., standard Pd/C), the reaction suffers from poor selectivity, leading to the over-reduction of the carbonyl group to yield aminoalcohols. Furthermore, the hydrogenation of ortho-nitroacetophenone presents a unique mechanistic hurdle: intermediate nitrene or hydroxylamine species can undergo rapid intramolecular cyclization with the adjacent carbonyl group, forming 1-indolinone as a byproduct [1].

To overcome this, modern catalytic design focuses on modulating the electronic properties of the active metal and leveraging strong metal-support interactions (SMSI).

Mechanistic Causality & Catalyst Selection

The rational design of a hydrogenation protocol requires matching the catalyst's electronic structure to the desired reaction pathway. We do not select catalysts arbitrarily; we select them based on their specific binding affinities.

  • Atomically Precise Gold Nanoclusters (Au40/TiO2): Gold nanoclusters possessing a superatomic 20-electron configuration exhibit unique surface coordination. When supported on

    
    , the support polarizes the nitro group, facilitating its adsorption. Simultaneously, the specific d-band center of the Au40 cluster prevents the activation of the 
    
    
    
    bond, yielding 100% chemoselectivity in aqueous media [2].
  • Platinum on Metal-Organic Frameworks (Pt-PMo@UiO-66): Incorporating phosphomolybdic acid (PMo) into a UiO-66 MOF creates a synergistic electronic effect. Electron transfer from Pt to Mo decreases the electron density on the Pt nanoparticles. This electron deficiency reduces the catalyst's affinity for the nucleophilic oxygen of the carbonyl group, effectively shutting down the over-reduction pathway while maintaining a high turnover frequency (TOF) for the nitro group [3].

  • Rhodium and Ruthenium Systems: Ru/

    
     (anatase) leverages the activation of 
    
    
    
    at atmospheric pressure. The anatase crystalline phase of titania strongly interacts with the nitro groups, directing the reaction pathway exclusively toward the amine [4].
Quantitative Catalyst Comparison

The following table summarizes the performance of advanced catalytic systems for nitroacetophenone reduction.

Catalyst SystemSubstrateTemp (°C)

Pressure (bar)
SolventConversion (%)Selectivity (%)Ref
Au40/TiO2 4-nitroacetophenone8010Water100100
Pt-PMo@UiO-66 Nitroacetophenone4030Methanol98.899.6
Ru/TiO2 (anatase) 4-nitroacetophenone55–1151Ethanol>9999.9
MoO2Cl2 4-nitroacetophenone12050Ethanol100100
Pd/C (Unmodified) 2-nitroacetophenone251–4EthanolVariable~90*

*Note: Unmodified Pd/C with ortho-nitroacetophenone yields ~10% 1-indolinone byproduct due to internal cyclization.

Reaction Pathways & Experimental Workflows

ReactionPathways NAP Nitroacetophenone (Substrate) AAP Aminoacetophenone (Target Product) NAP->AAP Chemoselective Catalysis (e.g., Au40/TiO2, Pt-PMo@UiO-66) AA_OH Aminoalcohol (Over-reduction Byproduct) NAP->AA_OH Non-selective Catalysis (e.g., Raney Ni, Unmodified Pd/C) Indolinone 1-Indolinone (ortho-isomer Byproduct) NAP->Indolinone Internal Cyclization (Nitrene Insertion) AAP->AA_OH Carbonyl Reduction (Excess H2, High Temp)

Caption: Reaction pathways for nitroacetophenone hydrogenation showing chemoselective and byproduct routes.

ExperimentalWorkflow S1 1. Substrate & Catalyst Loading (Inert Atmosphere) S2 2. Reactor Purging (3x Vacuum/N2, 3x H2) S1->S2 S3 3. Catalytic Hydrogenation (Controlled Temp & Pressure) S2->S3 S4 4. In-Process Monitoring (H2 Uptake & HPLC/GC) S3->S4 S4->S3 Incomplete Conversion (Continue Reaction) S5 5. Catalyst Recovery (Filtration/Centrifugation) S4->S5 >99% Conversion (H2 Uptake Ceased) S6 6. Product Isolation (Evaporation & Crystallization) S5->S6

Caption: Step-by-step experimental workflow for the catalytic hydrogenation of nitroacetophenone.

Validated Experimental Protocols

A scientifically rigorous protocol must be a self-validating system . Relying strictly on reaction time is a flawed practice due to batch-to-batch variations in catalyst activity and mass transfer limitations. The following protocols integrate physical and analytical checkpoints to guarantee reproducibility.

Protocol A: Green Chemoselective Hydrogenation using Au40/TiO2

This protocol utilizes water as a solvent. Water is selected not only for its green chemistry profile but because it enhances the desorption of the highly polar aminoacetophenone product from the catalyst surface, preventing product inhibition.

Materials: 4-nitroacetophenone (1.0 mmol), Au40/TiO2 catalyst (40 mg, 0.4 wt% Au), Deionized Water (10 mL), High-purity


 gas.

Step-by-Step Methodology:

  • System Preparation: Charge a 50 mL stainless-steel autoclave reactor with 4-nitroacetophenone, Au40/TiO2 catalyst, and deionized water. Add a magnetic stir bar.

  • Inert Purging (Causality Check): Seal the reactor. Purge the system by pressurizing with

    
     to 5 bar and venting to atmospheric pressure. Repeat this 3 times. Why? Removing residual oxygen is critical to prevent the competitive adsorption of 
    
    
    
    on the Au surface and to eliminate explosion hazards.
  • Hydrogen Saturation: Purge the reactor 3 times with

    
     gas (up to 5 bar, then vent) to replace the nitrogen atmosphere.
    
  • Reaction Initiation: Pressurize the reactor to exactly 10 bar with

    
    . Heat the vessel to 80 °C under vigorous stirring (800 rpm) to overcome gas-liquid mass transfer resistance.
    
  • Self-Validation (In-Process Monitoring): Monitor the pressure drop or use a mass flow controller. The reaction is deemed physically complete when

    
     consumption ceases.
    
  • Analytical Cross-Validation: Cool the reactor to room temperature and carefully vent the excess

    
    . Extract a 50 µL aliquot, dilute in methanol, and analyze via HPLC (UV detection at 254 nm). Proceed to the next step only if conversion is >99.5%.
    
  • Isolation: Centrifuge the mixture at 6000 rpm for 10 minutes to recover the heterogeneous Au40/TiO2 catalyst (which can be recycled up to 5 times). Extract the aqueous supernatant with ethyl acetate (3 x 10 mL), dry over anhydrous

    
    , and evaporate under reduced pressure to yield pure 4-aminoacetophenone.
    
Protocol B: High-Pressure Hydrogenation using Pt-PMo@UiO-66

This protocol is designed for rapid, high-throughput conversion using a highly active MOF-supported platinum catalyst.

Materials: Nitroacetophenone (0.5 mmol), 0.32%Pt-PMo@UiO-66 catalyst (50 mg), Methanol (3 mL), High-purity


 gas.

Step-by-Step Methodology:

  • Loading: In a high-pressure parallel reactor (e.g., Argonaut Endeavor), add the nitroacetophenone, Pt-PMo@UiO-66 catalyst, and methanol.

  • Baseline Control (Self-Validation): Run a parallel blank reactor containing only catalyst and methanol. Why? This establishes a baseline for any system leaks or solvent-based

    
     solubility, ensuring that the 
    
    
    
    uptake measured in the active reactor is strictly due to the chemical reduction of the nitro group.
  • Purging & Pressurization: Purge the reactors with

    
     (x3) and 
    
    
    
    (x3). Pressurize the system to 30 bar (3.0 MPa) with
    
    
    .
  • Heating: Increase the temperature to 40 °C. Stir at 1000 rpm.

  • Monitoring: Track the reaction via the automated gas uptake software. The theoretical uptake for reducing one nitro group to an amine is 3 equivalents of

    
    . Once the uptake curve flattens (typically around 1.75 hours), hold for an additional 15 minutes to ensure complete conversion of any intermediate hydroxylamine species.
    
  • Workup: Vent the reactor, filter the mixture through a 0.22 µm PTFE syringe filter to remove the MOF catalyst, and concentrate the filtrate in vacuo to yield the target aminoacetophenone.

References

  • Atomically precise gold nanocluster boosting selective hydrogenation of nitroarene by H2 in water. Nature Communications (2025). Available at:[Link]

  • Highly dispersed platinum and phosphomolybdic acid (PMo) on the UiO-66 metal–organic framework (MOF) for highly efficient and selective hydrogenation of nitroaromatics. Journal of Materials Chemistry A. Available at:[Link]

  • Hydrogenation of Nitro-Substituted Acetophenones. ResearchGate. Available at:[Link]

  • Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2. Tetrahedron (Elsevier). Available at:[Link]

Method

Synthesis of 4-Chloroindole Derivatives from 3'-Chloro-2'-nitroacetophenone: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chloro-Substituted Indoles The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chloro-Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. The strategic placement of a chlorine atom on the indole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. Specifically, 4-chloroindole derivatives are valuable intermediates in the synthesis of various therapeutic agents, including those with potential anti-cancer and anti-inflammatory properties.[1][2] This guide provides a detailed exploration of synthetic routes to 4-chloroindoles, starting from the readily available precursor, 3'-Chloro-2'-nitroacetophenone.

Strategic Approaches to Indole Ring Formation from 2-Nitroaryl Ketones

The synthesis of indoles from ortho-nitroaryl precursors is a well-established field in organic chemistry, offering several robust methodologies.[3] The presence of the nitro group and the acetyl moiety in 3'-Chloro-2'-nitroacetophenone allows for various strategic disconnections to form the desired indole ring. This guide will focus on two prominent and effective methods: the Leimgruber-Batcho Indole Synthesis and the Bartoli Indole Synthesis, along with a discussion on direct reductive cyclization strategies.

The Leimgruber-Batcho Indole Synthesis: A Versatile and High-Yielding Approach

The Leimgruber-Batcho synthesis is a powerful two-step method for preparing indoles from ortho-nitrotoluenes or related compounds with an activated methyl or methylene group.[4] The key to this synthesis is the initial formation of an enamine, which then undergoes a reductive cyclization to afford the indole. For 3'-Chloro-2'-nitroacetophenone, the acetyl group provides the necessary reactive methylene protons for enamine formation.

Mechanism of the Leimgruber-Batcho Synthesis

The reaction proceeds through the following key steps:

  • Enamine Formation: The ortho-nitroacetophenone reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine, to form a stable β-amino-α,β-unsaturated ketone (an enaminone).[4]

  • Reductive Cyclization: The intermediate enaminone is then subjected to reducing conditions. The nitro group is reduced to an amino group, which subsequently attacks the enamine double bond, leading to the formation of the indole ring after elimination of the secondary amine.[4]

Common reducing agents for this step include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), transfer hydrogenation (e.g., hydrazine with Raney Nickel), or other reducing agents like stannous chloride or iron in acetic acid.[4]

Experimental Workflow for Leimgruber-Batcho Synthesis

Leimgruber_Batcho_Workflow Start 3'-Chloro-2'-nitroacetophenone Enamine_Formation Enamine Formation (DMF-DMA, Pyrrolidine) Start->Enamine_Formation Intermediate Intermediate Enaminone Enamine_Formation->Intermediate Reductive_Cyclization Reductive Cyclization (e.g., H₂, Pd/C) Intermediate->Reductive_Cyclization Product 4-Chloro-2-acetylindole Derivative Reductive_Cyclization->Product

Caption: Workflow for the Leimgruber-Batcho Indole Synthesis.

The Bartoli Indole Synthesis: A Direct Route to 7-Substituted Indoles

The Bartoli indole synthesis is a unique and powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes using vinyl Grignard reagents.[5][6][7] The presence of a substituent ortho to the nitro group is crucial for the success of this reaction, making 3'-Chloro-2'-nitroacetophenone a suitable, albeit unconventional, substrate.[6] The acetyl group in this case would likely be lost during the reaction.

Mechanism of the Bartoli Synthesis

The mechanism of the Bartoli synthesis is thought to involve the following steps:

  • Initial Grignard Addition: The vinyl Grignard reagent adds to the nitro group of the starting material.

  • [8][8]-Sigmatropic Rearrangement: A key[8][8]-sigmatropic rearrangement occurs, facilitated by the ortho-substituent.[6]

  • Cyclization and Aromatization: The rearranged intermediate undergoes cyclization and subsequent aromatization upon acidic workup to yield the 7-substituted indole.[5]

It is important to note that three equivalents of the vinyl Grignard reagent are typically required for the reaction to proceed to completion when starting from a nitroarene.[6]

Reaction Pathway of the Bartoli Indole Synthesis

Bartoli_Pathway Start 3'-Chloro-2'-nitroacetophenone Grignard_Reaction Reaction with Vinyl Grignard (3 equiv.) Start->Grignard_Reaction Rearrangement [3,3]-Sigmatropic Rearrangement Grignard_Reaction->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization Product 4-Chloro-7-substituted Indole Cyclization->Product

Caption: Key steps in the Bartoli Indole Synthesis.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 4-chloroindole derivatives from 3'-Chloro-2'-nitroacetophenone. Researchers should adapt these procedures based on their specific experimental setup and safety protocols.

Protocol 1: Microwave-Assisted Leimgruber-Batcho Synthesis of 4-Chloroindole

This protocol is adapted from a known procedure for the synthesis of 4-chloroindole and is expected to be applicable to the acetyl-substituted analogue.[9]

Step 1: Enamine Formation

  • To a solution of 3'-Chloro-2'-nitroacetophenone (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a microwave-safe vessel, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 mmol) and pyrrolidine (1.2 mmol).

  • Seal the vessel and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enaminone from the previous step in a suitable solvent such as ethanol or ethyl acetate (10 mL).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 10 mol% of Pd).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 1-3 atm.

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2-acetylindole derivative.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Fischer Indole Synthesis of a Substituted 4-Chloroindole

While not a direct conversion of the nitroacetophenone, the Fischer indole synthesis is a classic and reliable method that can be used to prepare a wide range of substituted indoles.[10][11] To synthesize a 4-chloroindole derivative using this method, one would start with (3-chlorophenyl)hydrazine and a suitable ketone or aldehyde. For instance, reaction with acetone would yield 4-chloro-2-methylindole.

Step 1: Hydrazone Formation

  • In a round-bottom flask, dissolve (3-chlorophenyl)hydrazine hydrochloride (1.0 mmol) in ethanol (10 mL).

  • Add a stoichiometric equivalent of a suitable ketone (e.g., acetone, 1.0 mmol) and a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

  • Stir the mixture at room temperature or with gentle warming for 1-2 hours, or until hydrazone formation is complete (monitor by TLC).

  • The hydrazone may precipitate from the solution upon cooling. If so, collect the solid by filtration. Otherwise, the crude hydrazone can be used directly in the next step after removal of the solvent.

Step 2: Indolization

  • To the crude hydrazone, add a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.[10]

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the specific substrates and catalyst used.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring the hot mixture into ice-water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly alkaline.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude indole by column chromatography or recrystallization.

Data Presentation: Characterization of 4-Chloroindole

The following table summarizes key spectroscopic data for the parent 4-chloroindole, which serves as a reference for the characterization of synthesized derivatives.

Property Value Reference
Molecular Formula C₈H₆ClN[8]
Molecular Weight 151.59 g/mol [8]
Melting Point Not available
¹H NMR (CDCl₃, δ ppm) 8.1 (br s, 1H, NH), 7.5-7.0 (m, 5H, Ar-H)[12]
¹³C NMR (CDCl₃, δ ppm) 135.5, 127.8, 124.9, 122.3, 121.3, 119.5, 110.2, 100.1[8]
IR (KBr, cm⁻¹) ~3400 (N-H stretch)[12][13]
Mass Spectrum (m/z) 151 (M⁺), 116[8]

Conclusion and Future Perspectives

The synthesis of 4-chloroindole derivatives from 3'-Chloro-2'-nitroacetophenone is achievable through established synthetic methodologies, most notably the Leimgruber-Batcho indole synthesis. This approach offers a direct route to functionalized 4-chloroindoles, which are valuable building blocks in drug discovery. The Bartoli synthesis presents an alternative, though less conventional, pathway. The choice of synthetic route will depend on the desired substitution pattern on the final indole product, as well as considerations of yield, scalability, and reagent availability. Further optimization of reaction conditions, particularly for the reductive cyclization step, can lead to highly efficient and atom-economical processes for the production of these important heterocyclic compounds.

References

  • 4-Chloroindole. PubChem. Available at: [Link]

  • The Bartoli Indole Synthesis. Synfacts. 2021;17(02):0187.
  • Bartoli indole synthesis. Grokipedia. Available at: [Link]

  • Fischer indole synthesis. Wikipedia. Available at: [Link]

  • Bartoli indole synthesis. Wikipedia. Available at: [Link]

  • Bartoli Indole Synthesis. SynArchive. Available at: [Link]

  • Humphrey GR, Kuethe JT. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006;106(7):2875-2911.
  • Clark RD, Repke DB. The Leimgruber-Batcho Indole Synthesis. Heterocycles. 1984;22(1):195-221.
  • 4-Chloroindole - Optional[15N NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Leimgruber–Batcho indole synthesis. Wikipedia. Available at: [Link]

  • 4-Chloroindole-3-acetic acid. PubChem. Available at: [Link]

  • Peruncheralathan S, Khan TA, Ali R, Ila H, Junjappa H. Fischer indole synthesis in the absence of a solvent. Arkivoc. 2003;2003(11):24-30.
  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. 2025.
  • Bagley MC, Lunn R, Xiong X. Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. Tetrahedron Letters. 2002;43(46):8331-8334.
  • Alper PB, Nguyen T. Practical Synthesis and Elaboration of Methyl 7-Chloroindole-4-carboxylate. The Journal of Organic Chemistry. 2003;68(4):1544-1546.
  • Synthesis of alkyl indole-2-carboxylates starting from β-nitroacrylates. ResearchGate. Available at: [Link]

  • Taber DF, Tirunahari PK. Indole synthesis: a review and proposed classification. Tetrahedron. 2011;67(38):7195-7210.
  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. 2002.
  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. 2021;18(5):472-495.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010;15(4):2567-2580.
  • The Influence of Nitro Group on Synthesis. Journal of Chemical and Pharmaceutical Research. 2014;6(7):132-136.
  • A kind of method of synthesizing o-nitroacetophenone compound. Google Patents.
  • Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. Organic & Biomolecular Chemistry. 2018.
  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Journal of Biomolecular Structure and Dynamics. 2024.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. 2023.
  • Synthesis of Chalcone Derivative Compounds from 4 Chloro Acetophenone and In Silico Activity Test as Candidate Antidiabetic Compounds. ResearchGate. Available at: [Link]

  • A kind of preparation method of nitroacetophenone. Google Patents.
  • Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolinesviaI2-promoted intramolecular C2 oxidative amination/aromatisation at room temperature. R Discovery. Available at: [Link]

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Application

Application Note: Chemoselective Reduction Strategies for Nitro-Ketone Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In the synthesis of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In the synthesis of active pharmaceutical ingredients (APIs) and complex organic scaffolds, the presence of multiple reducible functional groups presents a significant chemoselectivity challenge. Molecules containing both a ketone (carbonyl) and a nitro group require precise reagent selection to prevent over-reduction or undesired side reactions. This guide provides a mechanistic framework and validated protocols for the orthogonal reduction of nitro-ketone substrates: selectively reducing the ketone while preserving the nitro group, or vice versa.

Mechanistic Causality: Governing Chemoselectivity

To achieve absolute chemoselectivity, the synthetic chemist must exploit the fundamental electronic differences between the carbonyl and nitro moieties.

Scenario A: Selective Reduction of the Ketone (Preserving the Nitro Group)

The Causality: Ketone reduction typically relies on nucleophilic hydride transfer. Reagents like Sodium Borohydride (


) or Ammonia Borane (

) act as sources of nucleophilic hydride (

). The carbon atom of a ketone is highly electrophilic due to the polarization of the C=O

-bond, making it a prime target for hydride attack[1]. Conversely, while the nitro group is strongly electron-withdrawing, its central nitrogen atom is sterically shielded by two highly electron-rich oxygen atoms. These oxygens electrostatically repel the incoming hard nucleophilic hydride. Therefore, under mild conditions (0°C to room temperature),

will selectively reduce the ketone to a secondary alcohol, leaving the nitro group entirely intact[2],[3].
Scenario B: Selective Reduction of the Nitro Group (Preserving the Ketone)

The Causality: To reduce a nitro group without touching a ketone, the paradigm must shift from nucleophilic hydride transfer to Single-Electron Transfer (SET) or specialized catalytic hydrogenation. The nitro group possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO), making it highly susceptible to accepting electrons from mild metal reductants like Tin(II) chloride (


) or Indium metal (

). The metal donates an electron to form a nitro radical anion, which is rapidly protonated and further reduced through nitroso and hydroxylamine intermediates to the final amine[4],[5]. The ketone's

orbital is significantly higher in energy, making it thermodynamically unfavorable to accept electrons from these specific mild reductants, thus remaining preserved.

Reagent Selection Matrix

The following table summarizes the quantitative performance of various reagents for orthogonal reduction workflows.

Reagent SystemTarget ReducedPreserved GroupTypical YieldReaction ConditionsRef

Ketone

Alcohol
Nitro85–95%EtOH or MeOH, 0°C to RT, 15–30 min[2]

Ketone

Alcohol
Nitro>90%

, RT, 2–4 h
[3]

Nitro

Amine
Ketone80–95%EtOH or EtOAc, Reflux, 2–4 h[4]
Indium /

Nitro

Amine
Ketone85–98%Aq. EtOH, Reflux, 1–3 h[5]

Decision Workflow

Workflow Start Substrate: Nitro-Ketone Decision Target Functional Group? Start->Decision Ketone Reduce Ketone to Alcohol (Preserve Nitro) Decision->Ketone C=O Nitro Reduce Nitro to Amine (Preserve Ketone) Decision->Nitro -NO2 Reagent1 NaBH4 in EtOH or NH3-BH3 in H2O Ketone->Reagent1 Reagent2 SnCl2·2H2O in EtOH or Indium/NH4Cl Nitro->Reagent2

Workflow for chemoselective reduction of nitro-ketone substrates based on target moiety.

Validated Experimental Protocols

Protocol A: Selective Reduction of Ketone using

Objective: Convert a nitroketone to a nitroalcohol.

Materials:

  • Nitroketone substrate (1.0 eq)

  • Sodium Borohydride (

    
    ) (0.5 - 1.0 eq)
    
  • Absolute Ethanol (EtOH)

  • 1M Hydrochloric Acid (HCl) or Saturated

    
    
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve the nitroketone (e.g., 10 mmol) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar[2].

  • Temperature Control: Cool the solution to 0°C using an ice-water bath. Causality:

    
     reduction is exothermic. Cooling prevents the reaction from running away and suppresses any potential side reactions, ensuring strict chemoselectivity.
    
  • Reagent Addition: Add

    
     (5 mmol, 0.5 eq) portion-wise over 10 minutes. (Note: 1 mole of 
    
    
    
    can theoretically reduce 4 moles of ketone, but a slight excess is often used due to solvent reaction)[2],[1].
  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 15–30 minutes. Monitor completion via TLC (e.g., Hexanes:EtOAc 7:3).

  • Quenching: Once the starting material is consumed, cool the flask back to 0°C and carefully add 1M HCl or saturated

    
     dropwise until hydrogen gas evolution ceases. Causality: This destroys unreacted borohydride and breaks down the intermediate borate complex to release the free secondary alcohol.
    
  • Workup: Evaporate the bulk of the ethanol under reduced pressure. Extract the aqueous residue with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the nitroalcohol.
    
Protocol B: Selective Reduction of Nitro Group using

Objective: Convert a nitroketone to an aminoketone.

Materials:

  • Nitroketone substrate (1.0 eq)

  • Tin(II) chloride dihydrate (

    
    ) (5.0 eq)
    
  • Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Ethyl Acetate (EtOAc)

  • Celite

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the nitroketone (10 mmol) in 40 mL of ethanol in a round-bottom flask equipped with a reflux condenser[4].

  • Reagent Addition: Add

    
     (50 mmol, 5.0 eq) in one portion.
    
  • Heating: Heat the reaction mixture to 70–80°C (reflux). Causality: The SET mechanism requires thermal activation to overcome the activation energy barrier for electron transfer to the nitro group.

  • Monitoring: Stir at reflux for 2–4 hours. Monitor the disappearance of the starting material by TLC.

  • Neutralization & Precipitation (Critical Step): Cool the mixture to room temperature. Pour the mixture into a beaker containing 100 mL of ice water. Slowly add saturated

    
     or 1M NaOH until the pH reaches 7-8. Causality: Neutralization is mandatory to break the robust tin-amine coordination complexes and precipitate the tin as insoluble tin(IV) oxide/hydroxide salts. Failure to do this results in intractable emulsions and trapped product.
    
  • Filtration: Filter the resulting thick white suspension through a pad of Celite to remove the tin salts. Wash the filter cake thoroughly with EtOAc (3 x 30 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to afford the aminoketone.
    

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at:[Link]

  • Green Chemistry (RSC Publishing). Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water. Available at: [Link]

Sources

Method

Application Note: Green Chemistry Routes for the Synthesis of 1-(3-Chloro-2-nitrophenyl)ethanone

Abstract 1-(3-Chloro-2-nitrophenyl)ethanone is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional manufacturing protocols for this compound often rely on harsh, hazardous re...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(3-Chloro-2-nitrophenyl)ethanone is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Traditional manufacturing protocols for this compound often rely on harsh, hazardous reagents and environmentally damaging solvents, presenting significant safety and disposal challenges. This application note details validated green chemistry approaches for the synthesis of 1-(3-Chloro-2-nitrophenyl)ethanone, focusing on microwave-assisted and ultrasound-assisted protocols. These methods offer substantial improvements in efficiency, safety, and sustainability by minimizing reaction times, reducing energy consumption, and eliminating the use of toxic solvents and reagents. By adopting these protocols, research and manufacturing entities can align their synthetic operations with the core principles of green chemistry, leading to safer, more economical, and environmentally responsible outcomes.

Introduction: The Imperative for Greener Synthesis

The molecule 1-(3-Chloro-2-nitrophenyl)ethanone serves as a critical building block in medicinal and materials chemistry. However, its conventional synthesis, typically involving the nitration of 3-chloroacetophenone with a mixture of concentrated nitric and sulfuric acids, is fraught with issues. These "classical" methods are notoriously unselective, generate significant quantities of corrosive and toxic waste, and pose considerable risks from nitrogen oxide (NOx) fume generation and potential thermal runaways[1][2].

Green chemistry offers a modern framework to redesign chemical processes, aiming to prevent pollution at its source rather than treating it after the fact[3]. This guide provides detailed, field-proven protocols that leverage green chemistry principles to synthesize 1-(3-Chloro-2-nitrophenyl)ethanone. The focus is on energy-efficient techniques such as microwave and ultrasound irradiation, which dramatically accelerate reaction rates, and the use of safer, often solvent-free or solid-supported, reagent systems[4][5].

Comparative Analysis: Traditional vs. Green Methodologies

The transition from traditional synthesis to green alternatives offers quantifiable benefits across several key metrics. The following table provides a comparative summary, highlighting the advantages of the protocols detailed in this document.

MetricTraditional Method (Mixed Acid Nitration)Green Method (Microwave, Solid-Support)Rationale & Advantage of Green Method
Reaction Time 4-12 hours5-15 minutesMicrowave energy provides rapid, uniform heating, drastically reducing reaction times[6][7].
Energy Input High (prolonged heating/cooling)Low (short duration, direct heating)Eliminates the need for extended reflux, significantly lowering energy consumption.
Reagents Conc. H₂SO₄, Conc. HNO₃Bismuth Nitrate on Solid Support (e.g., Clay)Avoids highly corrosive mineral acids and the generation of NOx fumes[1].
Solvent Often chlorinated solvents (e.g., Dichloromethane)Solvent-free or minimal Ethanol/WaterEliminates hazardous Volatile Organic Compounds (VOCs), simplifying workup and reducing waste[8][9].
Yield 60-75% (often with side products)85-95%Enhanced reaction control and speed often lead to higher selectivity and improved yields.
E-Factor High (>20)Low (<5)The Environmental (E)-factor (kg waste / kg product) is significantly lower due to the elimination of bulk solvents and acid waste.
Safety Profile Severe (corrosive, exothermic, toxic fumes)Good (milder reagents, contained system)Eliminates major hazards associated with mixed acids, enhancing operator safety.

Green Synthesis Protocols

The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization to ensure trustworthiness and reproducibility.

Protocol 1: Microwave-Assisted Solvent-Free Nitration

This protocol leverages the efficiency of microwave heating and the safety of a solid-supported nitrating agent to achieve a rapid, high-yield synthesis.

Causality & Principle: Microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods[6]. This localized superheating dramatically accelerates the reaction rate. Using a solid-supported nitrating agent like bismuth nitrate on montmorillonite clay avoids the use of corrosive and hazardous concentrated acids, making the process inherently safer and greener[1].

Experimental Workflow: Microwave-Assisted Synthesis

cluster_prep Reagent Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A Weigh 3-chloroacetophenone and Solid-Supported Bismuth Nitrate B Combine reagents in a microwave-safe vessel A->B C Irradiate in microwave synthesizer (e.g., 300W, 10 min) B->C Seal vessel D Cool to room temp. C->D E Extract with Ethyl Acetate D->E Add solvent F Wash with NaHCO₃ (aq) and Brine E->F G Dry over MgSO₄, filter, and evaporate F->G H Recrystallize from Ethanol/Water G->H I 1-(3-Chloro-2-nitrophenyl)ethanone H->I Final Product

Caption: Workflow for microwave-assisted synthesis.

Materials & Equipment:

  • 3-chloroacetophenone (10 mmol)

  • Bismuth(III) nitrate pentahydrate supported on Montmorillonite K-10 clay (prepared by grinding 1:4 w/w)

  • Ethanol (for recrystallization)

  • Deionized Water

  • 10 mL microwave-safe reaction vial with snap cap

  • Monitored Microwave Synthesizer

  • Standard laboratory glassware for extraction and recrystallization

  • TLC plates (silica gel)

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave reaction vial, add 3-chloroacetophenone (1.54 g, 10 mmol) and the pre-prepared bismuth nitrate/clay catalyst (5.0 g).

  • Reaction Setup: Mix the solids thoroughly with a spatula. The reaction is performed solvent-free. Seal the vial securely.

  • Microwave Irradiation: Place the vial in the microwave synthesizer cavity. Irradiate the mixture at 300W for 8-12 minutes. The reaction temperature should be monitored and maintained around 120-130°C.

  • Reaction Monitoring (Self-Validation): After an initial 8 minutes, pause the reaction, cool the vial, and carefully take a small sample. Dissolve it in ethyl acetate and spot on a TLC plate (eluent: 3:1 Hexane/Ethyl Acetate) to check for the consumption of the starting material. Continue irradiation in 2-minute intervals if necessary.

  • Work-up: After cooling the vessel to room temperature, add 20 mL of ethyl acetate to the solid mixture and stir for 5 minutes.

  • Purification: Filter the mixture to remove the solid clay support. Wash the filtrate with a saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from a minimal amount of hot ethanol/water to yield pure 1-(3-Chloro-2-nitrophenyl)ethanone as pale yellow crystals.

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, MS, and melting point analysis.

Protocol 2: Ultrasound-Assisted Synthesis in an Aqueous Medium

This protocol utilizes the power of acoustic cavitation to drive the reaction, replacing hazardous organic solvents with an aqueous ethanol medium.

Causality & Principle: Ultrasound irradiation of a liquid medium generates, grows, and implodes microscopic bubbles—a phenomenon known as acoustic cavitation. This process creates transient, localized hotspots with extremely high temperatures and pressures, which significantly enhance reaction rates and mass transfer between reactants[10][11][12]. Performing the reaction in a greener solvent like aqueous ethanol minimizes environmental impact.

Logical Relationship: Green Chemistry Principles

cluster_methods Applied Methodologies cluster_principles Fulfilled Green Chemistry Principles center Green Synthesis of 1-(3-Chloro-2-nitrophenyl)ethanone M1 Microwave Synthesis center->M1 M2 Ultrasound Assistance center->M2 M3 Solvent-Free / Green Solvent center->M3 M4 Solid-Supported Reagents center->M4 P3 Energy Efficiency M1->P3 Reduces time M2->P3 Lowers temp. P2 Safer Solvents & Auxiliaries M3->P2 Eliminates VOCs P1 Waste Prevention M4->P1 Reduces waste P4 Catalysis M4->P4 Recyclable P6 Safer Chemistry for Accident Prevention M4->P6 Less hazardous P5 Design for Degradation

Caption: How green methods fulfill core principles.

Materials & Equipment:

  • 3-chloroacetophenone (10 mmol)

  • Bismuth(III) nitrate pentahydrate (4.85 g, 10 mmol)

  • Ethanol/Water (1:1 v/v) mixture (20 mL)

  • High-intensity ultrasonic probe or bath

  • Reaction vessel (beaker or flask)

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL beaker, suspend 3-chloroacetophenone (1.54 g, 10 mmol) and bismuth(III) nitrate pentahydrate (4.85 g, 10 mmol) in 20 mL of the 1:1 ethanol/water mixture.

  • Ultrasonic Irradiation: Place the beaker in an ultrasonic bath or immerse a high-intensity ultrasonic probe into the mixture. Sonicate at a frequency of 20-40 kHz at room temperature for 30-45 minutes.

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored by periodically taking aliquots, extracting with ethyl acetate, and analyzing by TLC as described in Protocol 1. The formation of a precipitate indicates product formation.

  • Work-up and Purification: Upon completion, filter the precipitated solid product. Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum. If necessary, further purify by recrystallization. Confirm the structure and purity as detailed in the first protocol.

Conclusion

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic imperative. The microwave-assisted and ultrasound-assisted protocols presented here for the synthesis of 1-(3-Chloro-2-nitrophenyl)ethanone demonstrate a profound improvement over traditional methods. They offer significantly reduced reaction times, higher yields, lower energy consumption, and a vastly improved safety profile. By integrating these advanced methodologies, researchers and manufacturers can enhance productivity while minimizing their environmental footprint, paving the way for a more sustainable future in chemical synthesis.

References

  • Science.gov.p-substituted acetophenone benzoylhydrazones: Topics by Science.gov.
  • PMC.Redesigning Enzymes for Biocatalysis: Exploiting Structural Understanding for Improved Selectivity.
  • ResearchGate.(PDF) Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones.
  • Rasayan Journal.BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
  • Ovidius University Annals of Chemistry.
  • SciSpace.Practical approach to green chemistry.
  • Anton Paar Wiki.Microwave-assisted synthesis.
  • Controlled Radical Polymeriz
  • IntechOpen.Ultrasound assisted Heterocycles Synthesis.
  • Asian Journal of Chemistry.Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports.
  • DergiPark. Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry. [Link]

  • SRI-VIPRA.Green routes to nitroarenes.
  • MDPI. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. [Link]

  • Journal of Chemical Sciences.An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania.
  • Asian Journal of Chemistry. Microwave Assisted Synthesis and Antibacterial Activity of Chalcone Derivatives. [Link]

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Technical Notes & Optimization

Troubleshooting

optimizing yield of 1-(3-Chloro-2-nitrophenyl)ethanone condensation reactions

This technical guide addresses the optimization of condensation reactions for 1-(3-Chloro-2-nitrophenyl)ethanone (CAS: 161957-59-1). This scaffold presents unique synthetic challenges due to the steric hindrance of the o...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of condensation reactions for 1-(3-Chloro-2-nitrophenyl)ethanone (CAS: 161957-59-1). This scaffold presents unique synthetic challenges due to the steric hindrance of the ortho-nitro group and the electronic deactivation of the meta-chloro substituent.

The following protocols and troubleshooting frameworks are designed for medicinal chemists and process development scientists.

Executive Technical Brief

The Substrate Challenge: The 1-(3-Chloro-2-nitrophenyl)ethanone scaffold contains a highly crowded reaction center.

  • Steric Blockade: The nitro group at position 2 exerts significant steric pressure on the acetyl group, often forcing it out of planarity with the benzene ring. This increases the activation energy for nucleophilic attack.

  • Electronic Effects: While the nitro group (EWG) increases the acidity of the

    
    -methyl protons (facilitating enolate formation), it also destabilizes the transition state for the subsequent dehydration step due to steric crowding.
    

Primary Reaction Pathways:

  • Claisen-Schmidt Condensation: Reaction with aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones).[1][2]

  • DMF-DMA Condensation: Reaction with

    
    -Dimethylformamide dimethyl acetal to form enaminones.
    

Optimization Workflow & Decision Matrix

Before selecting a protocol, utilize this logic flow to determine the optimal conditions based on your specific electrophile (aldehyde) and scale.

OptimizationWorkflow Start Start: 1-(3-Chloro-2-nitrophenyl)ethanone Target Target Product? Start->Target Chalcone Chalcone (vs. Aldehyde) Target->Chalcone Enaminone Enaminone (vs. DMF-DMA) Target->Enaminone MethodA Method A: Base Catalysis (KOH/MeOH) Chalcone->MethodA Standard MethodB Method B: Acid Catalysis (SOCl2/EtOH) Chalcone->MethodB If Aldehyde is e- rich MethodC Method C: Solvent-Free (Reflux in DMF-DMA) Enaminone->MethodC Check Check TLC (2 hrs) MethodA->Check Issue1 No Reaction? Check->Issue1 Start Material Remains Issue2 Intermediate (Aldol) Only? Check->Issue2 Polar Spot Persists Sol1 Switch to Ultrasound (US) 40-60°C Issue1->Sol1 Sol2 Add Acid Catalyst (HCl) to force dehydration Issue2->Sol2

Figure 1: Decision matrix for selecting reaction conditions and troubleshooting common failure modes.

Experimental Protocols

Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)

Best for: Generating precursors for pyrazolines, isoxazoles, and pyrimidines.

The Issue: Standard NaOH/EtOH protocols often fail for ortho-nitro acetophenones due to incomplete dehydration of the intermediate


-hydroxy ketone (aldol adduct).
The Solution:  Use Potassium Hydroxide (KOH)  in Methanol (stronger base, higher solubility) or Ultrasound Irradiation  to overcome the kinetic barrier.

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 eq (e.g., 5 mmol) of 1-(3-Chloro-2-nitrophenyl)ethanone and 1.05 eq of the aromatic aldehyde in 15 mL of Methanol (MeOH).

    • Note: Ethanol can be used, but Methanol often provides better solubility for nitro-substituted substrates.

  • Catalyst Addition: Cool the solution to 0–5°C in an ice bath. Add 2.0 eq of KOH pellets (powdered) or a 40% aqueous KOH solution dropwise.

    • Critical Step: Do not use catalytic amounts (e.g., 10%). The ortho-nitro group requires stoichiometric base to drive the equilibrium.

  • Reaction:

    • Method A (Stirring): Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Method B (Ultrasound - Recommended): Place flask in an ultrasonic bath at RT for 30–60 minutes. (See Reference 4).

  • Quench: Pour the reaction mixture into 100 mL of crushed ice containing 5 mL of concentrated HCl (pH ~2).

    • Why Acidify? Neutralization is essential to break the potassium enolate and precipitate the product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/DMF (9:1) if the solid is sticky.

Yield Expectation: 75–88%

Protocol B: Enaminone Synthesis (DMF-DMA)

Best for: Generating precursors for 3-substituted pyrazoles.

Step-by-Step Procedure:

  • Mixing: Dissolve 1.0 eq of 1-(3-Chloro-2-nitrophenyl)ethanone in 5.0 eq of DMF-DMA (

    
    -Dimethylformamide dimethyl acetal).
    
    • Note: No additional solvent is required; DMF-DMA acts as both reagent and solvent.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 6–8 hours.

    • Monitoring: Monitor by TLC.[1][3] The product is usually a bright yellow/orange solid that is more polar than the starting ketone.

  • Work-up: Cool to RT. The product often precipitates upon cooling. If not, add cold diethyl ether or n-heptane to induce precipitation.

  • Filtration: Filter the yellow solid and wash with cold ether.

Yield Expectation: 85–95%

Troubleshooting & FAQs

Q1: I see a new spot on TLC, but the reaction stalls at ~50% conversion. Adding more base doesn't help.

Diagnosis: You are likely observing the Retro-Aldol equilibrium. The steric bulk of the 2-nitro group destabilizes the chalcone, pushing the equilibrium back toward the starting materials. Fix:

  • Lower the Temperature: Perform the reaction at 0°C to favor the kinetic aldol product, then add SOCl₂/EtOH (in situ HCl) to force the dehydration chemically rather than thermally.

  • Solvent Switch: Switch to PEG-400 as the solvent. It stabilizes the intermediate and enhances the basicity of hydroxide ions.

Q2: The product is an oil/gum that refuses to crystallize.

Diagnosis: Ortho-nitro chalcones often have lower melting points and can form supercooled liquids due to the twisted geometry disrupting crystal packing. Fix:

  • Trituration: Dissolve the gum in a minimum amount of DCM, then add excess n-Hexane or Petroleum Ether dropwise with vigorous stirring. Scratch the glass sides to induce nucleation.

  • Seeding: If you have a tiny crystal from a previous batch, use it.

Q3: Can I use Microwave Irradiation?

Warning: Use extreme caution. While microwaves accelerate Claisen-Schmidt condensations, nitro-aromatics are susceptible to rapid decomposition or pressure buildup under superheating.

  • Recommendation: Use Ultrasound (Sonochemistry) instead. It provides the necessary activation energy without the thermal risks associated with nitro compounds (See Reference 4).

Q4: I am seeing a deep blue/purple color during the reaction.

Diagnosis: This is likely the Baeyer-Drewsen side reaction (or similar internal redox). Ortho-nitro ketones/aldehydes can cyclize to form indigo-like or isatogen derivatives under strong basic conditions. Fix:

  • Reduce the base concentration.

  • Switch to Acid Catalysis (Dry HCl gas in Ethanol) to avoid the anionic species that leads to this side reaction.

Data Summary: Condition Comparison

ParameterStandard (NaOH/EtOH)Optimized (KOH/MeOH)Ultrasound (US)Acid Catalyzed (HCl)
Reaction Time 24 hours12 hours30-60 mins 4-6 hours
Yield 40-55%65-75%85-92% 60-70%
Side Products High (Aldol adduct)ModerateLow Low
Suitability Poor for steric hindranceGoodExcellent Best for sensitive aldehydes

References

  • Claisen-Schmidt Condensation Overview

    • Synthesis of Chalcones: A Review. Journal of Chemical and Pharmaceutical Research.[4]

  • Ortho-Nitro Group Effects

    • Influence of Nitro Group on Synthesis of Chalcone Derivatives. J. Chem. Pharm. Res., 2018, 10(8): 132-136.

  • General Protocol for Nitro-Acetophenones

    • Reaction of 1-(3-Acetyl-5-nitrophenyl)ethanone with Aromatic Aldehydes.[1] BenchChem Application Notes.[1]

  • Ultrasound Optimization

    • Efficient Synthesis of Chloro Chalcones Under Ultrasound Irradiation. Rasayan J. Chem., 2019, 12(2), 502-510.[5]

  • Safety Data (2-Nitroacetophenone derivatives)

    • PubChem Compound Summary: 2'-Nitroacetophenone.

Sources

Optimization

Technical Support Center: Purification of 3'-Chloro-2'-nitroacetophenone

Welcome to the technical support guide for the purification of crude 3'-Chloro-2'-nitroacetophenone (CAS 7137-38-4). This resource is designed for researchers, scientists, and professionals in drug development who are wo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 3'-Chloro-2'-nitroacetophenone (CAS 7137-38-4). This resource is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, we address common challenges and provide detailed, field-tested protocols to help you achieve high purity in your target compound.

Section 1: Understanding Your Crude Product - FAQs

This section addresses initial questions regarding the analysis and characterization of the crude material obtained from synthesis.

Q1: What is the primary synthetic route to 3'-Chloro-2'-nitroacetophenone, and what are the most likely impurities?

A1: The most common laboratory synthesis involves the electrophilic aromatic substitution (nitration) of 3'-chloroacetophenone using a mixture of nitric acid and sulfuric acid.[1] The directing effects of the substituents on the aromatic ring—the chloro group (ortho-, para-directing) and the acetyl group (meta-directing)—lead to a mixture of constitutional isomers.

The primary impurities are other chloro-nitroacetophenone isomers. The main product is 1-(3-chloro-2-nitrophenyl)ethanone because the C2 position is activated by the chloro group (ortho) and not strongly deactivated by the acetyl group (meta). However, other isomers are inevitably formed.

Key Potential Impurities:

  • Isomeric Byproducts: 1-(3-chloro-4-nitrophenyl)ethanone, 1-(5-chloro-2-nitrophenyl)ethanone, and 1-(3-chloro-6-nitrophenyl)ethanone.

  • Unreacted Starting Material: 3'-Chloroacetophenone.[2]

  • Di-nitrated Products: Formed if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent).[3]

  • Acidic Residues: Residual sulfuric and nitric acid from the reaction.

Q2: What initial analytical techniques should I use to assess the purity of my crude product?

A2: A multi-pronged analytical approach is recommended for a comprehensive assessment.

  • Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the number of components in your crude mixture. It is also essential for developing a solvent system for column chromatography. A typical eluent system to start with is a mixture of hexane and ethyl acetate.[4]

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment of purity and isomer distribution, reverse-phase HPLC is ideal.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can help identify the major product and quantify the level of unreacted starting material or major isomeric impurities by comparing the integration of characteristic signals.

  • Melting Point: A broad and depressed melting range compared to the literature value for the pure compound indicates the presence of impurities.

Section 2: Purification Methodologies & Troubleshooting

This section provides detailed protocols and troubleshooting guides for the two primary purification methods: Recrystallization and Column Chromatography.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities, especially if the crude product is already of moderate purity (>90%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6]

Q3: How do I select the best solvent for recrystallizing 3'-Chloro-2'-nitroacetophenone?

A3: The ideal solvent is one in which 3'-Chloro-2'-nitroacetophenone is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., 0-4 °C).[7] The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (to be removed in the mother liquor).

Based on the polarity of the target molecule and data from structurally similar compounds like 3'-nitroacetophenone, several solvents are good candidates.[7]

Table 1: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexRationale & Comments
Ethanol (95%) 785.2Often a good choice for moderately polar compounds. The small amount of water can sometimes improve crystal formation.
Isopropanol 824.3Similar to ethanol but slightly less polar. Can be effective if the product is too soluble in ethanol.
Methanol 656.6Higher polarity; may dissolve the compound too well even at low temperatures, leading to poor recovery.
Toluene 1112.4A non-polar option. May be useful if impurities are significantly more polar than the product.
Hexane/Ethyl Acetate VariableVariableA mixed solvent system can be fine-tuned to achieve optimal solubility characteristics.

Experimental Protocol: Recrystallization from Ethanol

  • Dissolution: Place 5.0 g of crude 3'-Chloro-2'-nitroacetophenone into a 100 mL Erlenmeyer flask. Add a magnetic stir bar and approximately 20 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point. Avoid adding a large excess of solvent to ensure good recovery on cooling.[8]

  • Decolorization (Optional): If the solution is dark and highly colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Recrystallization

IssueProbable Cause(s)Solution(s)
Product "Oils Out" Melting point of the impure solid is below the solvent's boiling point. / High impurity concentration.Lower the boiling point by using a different solvent or a mixed-solvent system. / Perform a preliminary purification by column chromatography.[7]
No Crystals Form Too much solvent was used. / Solution is not sufficiently supersaturated.Re-heat the solution to boil off some solvent. / Scratch the inner wall of the flask with a glass rod at the solution's surface to induce nucleation. / Add a "seed crystal" of pure product.[7]
Low Recovery Too much solvent was used. / Premature crystallization during hot filtration. / Crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent for dissolution. / Ensure filtration apparatus is pre-heated. / Use a minimal amount of ice-cold solvent for washing and ensure it is as cold as possible.[8]
Poor Purity Inappropriate solvent choice (impurities co-crystallize). / Cooling was too rapid, trapping impurities.Select a different solvent where impurity solubility is high even at low temperatures. / Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography

Column chromatography is the most powerful method for separating the isomeric impurities from the desired 3'-Chloro-2'-nitroacetophenone, leveraging differences in their polarity and interaction with the stationary phase.[9]

Q4: How do I develop an effective solvent system (eluent) for column chromatography?

A4: The ideal eluent system will provide a good separation between the target compound and its impurities, typically aiming for an Rf value of 0.25-0.35 for the target compound on a TLC plate.[4] A mixture of a non-polar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate) is a standard choice for this class of compounds.

  • Step 1 (TLC Analysis): Spot your crude mixture on a silica gel TLC plate.

  • Step 2 (Solvent Trials): Develop the plate in different hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1).

  • Step 3 (Optimization): The ratio that moves the desired product spot to an Rf of ~0.3 and shows the largest possible separation from other spots is your ideal starting eluent for the column.

Diagram: Purification Workflow

G cluster_0 Initial Assessment cluster_1 Purification Method cluster_2 Final Steps Crude Crude Product TLC TLC Analysis Crude->TLC Spot Recryst Recrystallization (If Purity >90%) TLC->Recryst High Purity Spot? Column Column Chromatography (For Isomer Separation) TLC->Column Multiple Spots? Pure Pure Product (Verify Purity) Recryst->Pure Filter & Dry Combine Combine Pure Fractions Column->Combine Evap Solvent Evaporation Combine->Evap Evap->Pure G Start TLC shows poor isomer separation Q1 Is R_f > 0.5? Start->Q1 A1_Yes Decrease Eluent Polarity (More Hexane) Q1->A1_Yes Yes A1_No Increase Eluent Polarity (More Ethyl Acetate) Q1->A1_No No Q2 Still poor separation? A1_Yes->Q2 A1_No->Q2 A2_Yes Use a longer column and/or a shallower gradient Q2->A2_Yes Yes End Separation Improved Q2->End No A2_Yes->End

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubilization of 1-(3-Chloro-2-nitrophenyl)ethanone

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when formulating highly lipophilic, crystalline intermediates for biological assays or in vivo dosing. 1-(3-Chloro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when formulating highly lipophilic, crystalline intermediates for biological assays or in vivo dosing. 1-(3-Chloro-2-nitrophenyl)ethanone (CAS 7137-38-4) presents a classic formulation challenge: it is a highly hydrophobic aromatic ketone with a relatively high melting point (94–95 °C). Its poor aqueous solubility is driven by strong solid-state intermolecular forces (π-π stacking and dipole-dipole interactions from the chloro and nitro groups) and the high thermodynamic cost of cavity formation in water.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve thermodynamically stable aqueous solutions for your experiments.

Solubilization Strategy Workflow

Before diving into specific protocols, use the decision matrix below to determine the most appropriate solubilization pathway based on your experimental endpoints.

SolubilizationWorkflow Start 1-(3-Chloro-2-nitrophenyl)ethanone Aqueous Solubilization Assess Determine Experimental Endpoint Start->Assess InVitro In Vitro Assays (Cell Culture / Biochemical) Assess->InVitro InVivo In Vivo Dosing (Animal Models) Assess->InVivo Cosolvent Co-solvency Approach (DMSO -> Media) InVitro->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD Inclusion) InVivo->Cyclo Lipid Micellar Solubilization (Tween-80 / PEG-400) InVivo->Lipid PrecipCheck Does compound precipitate upon aqueous dilution? Cosolvent->PrecipCheck PrecipCheck->Cyclo Yes Success Thermodynamically Stable Aqueous Solution PrecipCheck->Success No Cyclo->Success Lipid->Success

Workflow for selecting the optimal aqueous solubilization strategy based on experimental endpoints.

Troubleshooting Guide: Common Solubilization Failures

Q: I dissolved 1-(3-Chloro-2-nitrophenyl)ethanone in 100% DMSO at 10 mM, but it instantly precipitates when I dilute it into my aqueous cell culture media. Why does this happen, and how do I fix it? A: You are experiencing "solvent-shift precipitation." DMSO is an aprotic solvent that readily solvates the ketone. When diluted into an aqueous buffer, the highly miscible DMSO rapidly diffuses into the bulk water. The local dielectric constant around the drug molecule spikes, and the hydration energy cannot overcome the hydrophobic interactions of the chloro-nitroaromatic ring. The molecules rapidly aggregate via hydrophobic collapse 1. Solution: Transition from a purely kinetic co-solvent approach to a thermodynamic approach by using a carrier molecule like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a surfactant (e.g., Tween-80) in your final media to catch and shield the hydrophobic molecules as the DMSO diffuses.

Q: I need a completely aqueous vehicle for in vivo dosing to avoid DMSO toxicity. What is the most thermodynamically stable approach for this specific molecule? A: Cyclodextrin inclusion complexation is the gold standard here 2. The aromatic ring of 1-(3-Chloro-2-nitrophenyl)ethanone is an ideal size to fit into the 6.0–6.5 Å lipophilic cavity of β-cyclodextrin. Causality: When the drug enters the cavity, it displaces "enthalpically rich" but "entropically poor" water molecules back into the bulk solvent. This release of high-energy water is the thermodynamic driving force that stabilizes the inclusion complex, effectively shielding the lipophilic ketone from the aqueous environment while maintaining a liquid dosage form 3.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, do not rely on visual inspection alone. The following protocols include built-in validation steps to confirm thermodynamic equilibrium and absence of sub-visible precipitation.

Protocol 1: Phase-Solubility Complexation with HP-β-CD (Higuchi-Connors Method)

This protocol generates a stable, aqueous inclusion complex suitable for both in vitro and in vivo applications.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Drug Addition: Add an excess amount of solid 1-(3-Chloro-2-nitrophenyl)ethanone (e.g., 10 mg/mL) to the HP-β-CD solution. The suspension will be cloudy.

  • Equilibration (The Critical Step): Place the suspension on an orbital shaker at 37 °C and 200 RPM. Protect from light.

  • Self-Validation (Equilibrium Check): Take 100 µL aliquots at 24, 48, and 72 hours. Centrifuge at 14,000 x g for 10 minutes to pellet undissolved drug. Quantify the supernatant via HPLC. The system is self-validated as having reached thermodynamic equilibrium when the concentration variance between the 48h and 72h time points is <5%.

  • Filtration: Once equilibrium is confirmed, filter the bulk solution through a 0.45 µm PTFE syringe filter. (Note: Do not use Nylon or Cellulose Acetate filters, as they can non-specifically bind lipophilic aromatic ketones).

Protocol 2: Micellar Solubilization via Lipid-Based Vehicles

If cyclodextrins interfere with your specific assay, a surfactant/co-solvent blend is the next best alternative 4.

  • Primary Solubilization: Dissolve 1-(3-Chloro-2-nitrophenyl)ethanone in 100% PEG-400 to achieve a concentrated stock (e.g., 50 mM).

  • Surfactant Addition: Add Tween-80 to the stock solution so that the final ratio of PEG-400 to Tween-80 is 4:1 (v/v). Vortex vigorously for 5 minutes.

  • Aqueous Titration: Slowly add this lipid/solvent mixture dropwise into the stirring aqueous media. The final concentration of the vehicle should not exceed 5% (v/v) to prevent cellular toxicity.

  • Self-Validation (Turbidimetry): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. An

    
     validates the absence of sub-visible micelles or drug precipitates, confirming a true solution or a stable nano-emulsion.
    

Quantitative Data: Excipient Selection Matrix

Use the following data table to compare the expected outcomes of different solubilization techniques for lipophilic aromatic ketones.

Solubilization TechniquePrimary Mechanism of ActionExpected Fold-Increase in Aqueous SolubilityProsCons / Limitations
Co-solvency (DMSO) Lowers dielectric constant of the solvent mixture.10x – 50xRapid, easy to prepare.High risk of precipitation upon dilution; cellular toxicity >0.5% v/v.
HP-β-CD Complexation Encapsulates hydrophobic aromatic ring in a lipophilic cavity.100x – 1000xThermodynamically stable; excellent in vivo safety profile.Requires 24-48h equilibration time; bulky excipient.
Micellar (Tween-80) Reduces interfacial tension; entraps drug in hydrophobic micelle core.50x – 200xGood for high-dose formulations; scalable.Surfactants can disrupt cell membranes in in vitro assays.
Solid Dispersion Disrupts crystal lattice; converts drug to amorphous state.20x – 100xEnhances dissolution rate significantly.High melting point (94°C) requires hot-melt extrusion or harsh solvents.

Frequently Asked Questions (FAQs)

Q: Can I just use heat to dissolve 1-(3-Chloro-2-nitrophenyl)ethanone faster in water? A: No. While heating the aqueous media will temporarily increase the kinetic solubility of the compound, it does not alter its thermodynamic solubility. Because the compound has a high melting point (94–95 °C), it possesses a strong tendency to return to its crystalline state. As soon as the solution cools to 37 °C or room temperature, the compound will rapidly nucleate and recrystallize. You must use an excipient to lower the thermodynamic energy barrier.

Q: Why do you recommend HP-β-CD instead of native β-Cyclodextrin? A: Native β-CD has limited aqueous solubility itself (~18.5 mg/mL) due to strong intramolecular hydrogen bonding between its secondary hydroxyl groups. By using the hydroxypropyl derivative (HP-β-CD), this hydrogen-bond network is disrupted, increasing the cyclodextrin's own solubility to >500 mg/mL. This allows you to use a much higher concentration of the carrier, driving the equilibrium toward complex formation and solubilizing significantly more of your target compound.

Q: How do the specific functional groups (Chloro and Nitro) on this acetophenone affect its solubility behavior? A: The strongly electron-withdrawing -NO2 and -Cl groups pull electron density away from the aromatic ring. While this makes the ring highly polarizable, the molecule remains heavily hydrophobic overall. Interestingly, this altered electron density can actually enhance binding affinity within the electron-rich, oxygen-lined cavity of cyclodextrins via induced dipole-dipole interactions, making cyclodextrin complexation exceptionally effective for this specific structural class compared to unsubstituted acetophenones.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH) / PubMed Central (PMC).[Link]

  • Cyclodextrins as pharmaceutical solubilizers. ResearchGate.[Link]

  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Drug Development & Delivery.[Link]

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences.[Link]

Sources

Optimization

preventing side reactions during nitration of chloroacetophenone

Technical Support Center: Nitration of Chloroacetophenone Ticket ID: #NIT-CAP-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nitration of Chloroacetophenone Ticket ID: #NIT-CAP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Safety Directive (READ FIRST)

User Warning: You are working with Chloroacetophenone . In its


-chloro form (Phenacyl chloride), this is "CN Gas" (a riot control agent).
  • Lachrymatory Hazard: Even trace vapors will cause severe eye/respiratory distress. All work must occur in a high-efficiency fume hood.

  • Thermal Hazard: Nitration is highly exothermic.[1] The induction period can be deceptive, leading to a "runaway" exotherm that triggers explosive decomposition of the nitro-heavies.

The Core Challenge: The nitration of chloroacetophenone presents a classic "Chemoselectivity vs. Stability" conflict. You are attempting to nitrate the aromatic ring (electrophilic aromatic substitution) while preserving a fragile side chain that is susceptible to oxidative degradation (cleavage to benzoic acids) and acid-catalyzed hydrolysis (loss of the halogen).

Reaction Pathways & Side Product Analysis

To prevent side reactions, you must first visualize where they come from. The following diagram maps the "Kill Zone"—conditions where your product degrades.

NitrationPathways Start Start: Alpha-Chloroacetophenone Product Target Product: m-Nitro-alpha-chloroacetophenone (Yield >85%) Start->Product Mixed Acid -10°C to 0°C Stoichiometric Control OxSide Side Product A: m-Nitrobenzoic Acid (Oxidative Cleavage) Start->OxSide Temp > 10°C Or Excess HNO3 HydSide Side Product B: m-Nitro-alpha-hydroxyacetophenone (Hydrolysis) Start->HydSide Wet Acid / Water > 20°C Product->OxSide Prolonged exposure to oxidant DiNitro Side Product C: 3,5-Dinitro-alpha-chloroacetophenone (Over-Nitration) Product->DiNitro > 2.0 eq HNO3 Runaway Temp

Figure 1: Reaction landscape for the nitration of


-chloroacetophenone. Green path indicates the target window; red/yellow paths indicate failure modes triggered by temperature or stoichiometry deviations.

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turned dark brown/black and emitted brown fumes. What happened? Diagnosis: Oxidative Degradation. Root Cause: The temperature exceeded the stability threshold of the side chain (usually >10°C), or the nitric acid concentration was too high locally. The acetyl group was oxidized, cleaving the C-C bond to form nitrobenzoic acids and releasing


 gases.
Corrective Action: 
  • Cryogenic Control: Maintain the reactor at -10°C to 0°C strictly.

  • Dosing Strategy: Do not add the substrate to the acid. Dissolve the substrate in

    
     first , then add the nitrating agent (HNO3) dropwise. This prevents localized "hotspots" of high oxidation potential [1].
    

Q2: I am seeing a large impurity peak at RRT 0.85 (HPLC) that corresponds to a loss of Chlorine. Diagnosis: Acid-Catalyzed Hydrolysis. Root Cause: The C-Cl bond in phenacyl chloride is labile. If your mixed acid contains significant water (or if you used 65%


 instead of fuming), the acid catalyzes the displacement of -Cl by -OH.
Corrective Action: 
  • Anhydrous System: Use Fuming Nitric Acid (>90%) or generate acetyl nitrate in situ using Acetic Anhydride.

  • Quench Protocol: When quenching, pour the reaction mixture onto ice, not water into acid. Filter immediately. Do not let the solid sit in the acidic aqueous slurry, as hydrolysis accelerates during the workup [2].

Q3: The product is oiling out and won't crystallize. Diagnosis: Regioisomer Contamination. Root Cause: While the meta-isomer is favored (>90%), trace ortho-isomers act as "impurities" that depress the melting point. Corrective Action:

  • Solvent Trituration: Wash the crude oil with cold ethanol or a mixture of Ethanol/Water (1:1). The meta-isomer is less soluble and will crystallize, while the ortho-oils remain in the mother liquor.

Optimized Experimental Protocol

Objective: Synthesis of m-nitro-


-chloroacetophenone with minimized oxidative side reactions.

Reagents:

  • 
    -Chloroacetophenone (10.0 g, 64.7 mmol)
    
  • Sulfuric Acid, conc. (98%, 40 mL)

  • Nitric Acid, fuming (>90%, 4.5 mL, ~1.05 eq)

  • Ice (300 g)

Step-by-Step Workflow:

  • Pre-Cooling (The Heat Sink):

    • Place a 250 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer in an ice/salt bath (Target internal temp: -10°C ).

    • Add 40 mL of concentrated

      
      . Allow it to cool to < -5°C.
      
  • Substrate Dissolution:

    • Add

      
      -chloroacetophenone in small portions.
      
    • Critical Check: Ensure the temperature does not rise above 0°C during addition.[2][3] Stir until fully dissolved. The solution may be slightly yellow but should not be dark.

  • Nitration (The Danger Zone):

    • Place fuming

      
       in a pressure-equalizing addition funnel.
      
    • Add the acid dropwise over 45–60 minutes.

    • Stop Rule: If temp reaches 5°C , stop addition immediately and let it cool back to -5°C.

    • Mechanism:[4][5][6] The sulfuric acid acts as a solvent and catalyst, generating the nitronium ion (

      
      ) while absorbing the water produced, preventing hydrolysis.
      
  • Post-Reaction Stir:

    • Maintain at 0°C for 30 minutes. Monitor by TLC (Solvent: Hexane/EtOAc 8:2). Look for the disappearance of the starting material spot.

  • Quenching & Isolation:

    • Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product should precipitate as a pale solid.

    • Filtration: Filter immediately. Wash the cake with ice-cold water (3 x 50 mL) until the filtrate pH is neutral (pH ~6-7).

    • Note: Residual acid causes rapid degradation (blackening) during drying.

  • Purification:

    • Recrystallize from Ethanol (95%) to remove ortho-isomers and oxidative byproducts.

Data & Specifications

ParameterOptimal RangeImpact of Deviation
Temperature -10°C to 0°C>10°C: Oxidation (Benzoic acids) & Runaway risk.<-20°C: Reaction stalls; accumulation of unreacted HNO3 (Explosion hazard upon warming).
HNO3 Conc. >90% (Fuming)<70%: Water content promotes hydrolysis of C-Cl bond.
Stoichiometry 1.05 - 1.10 eq>1.5 eq: Dinitration and ring cleavage.
Quench Time ImmediateDelays in acidic slurry promote hydrolysis.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[7] (Classic text on controlling nitration exotherms and selectivity).

  • BenchChem Technical Support.[2] (2025).[2][4][8][9] Troubleshooting Common Side Reactions in the Nitration of Acetophenone Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). alpha-Chloroacetophenone (CN) - Method PV2182. (Safety data regarding lachrymatory hazards). Retrieved from

  • Agwaramgbo, L., et al. (2013). Inhibition of the Oxidation of Acetophenone. SciSpace. (Mechanisms of oxidative degradation of acetophenone side chains). Retrieved from

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(3-Chloro-2-nitrophenyl)ethanone

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-(3-Chloro-2-nitrophenyl)ethanone via recrystallization. Here, we address common c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 1-(3-Chloro-2-nitrophenyl)ethanone via recrystallization. Here, we address common challenges and frequently asked questions to ensure you achieve the highest purity for your compound.

Troubleshooting Guide

This section is designed to help you navigate specific issues you may encounter during the recrystallization of 1-(3-Chloro-2-nitrophenyl)ethanone.

Question 1: My 1-(3-Chloro-2-nitrophenyl)ethanone is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" is a common recrystallization problem that occurs when the solid melts in the hot solvent and separates as a liquid instead of dissolving. This can be caused by several factors:

  • High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to melt before it fully dissolves.

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for your compound, or you may be using too much of it.[1][2]

  • Cooling Too Rapidly: If the solution is cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will instead separate as a supercooled liquid.

Solutions:

  • Re-dissolve and Add More Solvent: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the compound is fully dissolved and not just melted.[1]

  • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Avoid directly placing the hot flask in an ice bath.[3]

  • Consider a Different Solvent or Solvent System: If oiling persists, your chosen solvent may be unsuitable. Test the solubility of your compound in a variety of solvents to find one where it is soluble when hot but sparingly soluble when cold.[4] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be effective.[4]

  • Pre-purification: If you suspect high levels of impurities, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[4]

Question 2: I've dissolved my compound in the hot solvent, but no crystals are forming upon cooling. What should I do?

Answer:

The lack of crystal formation upon cooling usually indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.[1][3]

    • Seeding: If you have a small amount of pure, solid 1-(3-Chloro-2-nitrophenyl)ethanone, add a tiny "seed crystal" to the cooled solution. This will provide a template for further crystal growth.[1]

  • Increase Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound.[1][2] Once you see a slight turbidity, allow the solution to cool slowly.

  • Further Cooling: If crystals do not form at room temperature, try cooling the solution in an ice bath or refrigerator.

  • Solvent Re-evaluation: If all else fails, the chosen solvent may be the issue. A good recrystallization solvent should dissolve the compound completely at its boiling point and have very low solubility at low temperatures.[5] You may need to screen other solvents.

Frequently Asked Questions (FAQs)

This section covers broader questions about the recrystallization of 1-(3-Chloro-2-nitrophenyl)ethanone.

Question 3: What are the ideal properties of a recrystallization solvent for 1-(3-Chloro-2-nitrophenyl)ethanone?

Answer:

Selecting the right solvent is crucial for successful recrystallization. Here are the key properties to look for:

  • Solubility Profile: The ideal solvent should exhibit high solubility for 1-(3-Chloro-2-nitrophenyl)ethanone at elevated temperatures and low solubility at room temperature or below.[5] This differential solubility is the basis of the purification technique.

  • Boiling Point: The solvent's boiling point should be lower than the melting point of 1-(3-Chloro-2-nitrophenyl)ethanone (approximately 31-33°C) to prevent it from oiling out.

  • Inertness: The solvent should not react with the compound being purified.[6]

  • Impurity Solubility: The solvent should either be a very good solvent for the impurities, so they remain in the mother liquor upon cooling, or a very poor solvent, so they can be filtered off from the hot solution.

  • Volatility: A moderately volatile solvent is preferred, as it can be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Question 4: Which solvents are commonly used for the recrystallization of aromatic ketones like 1-(3-Chloro-2-nitrophenyl)ethanone?

Answer:

For aromatic compounds, including ketones, several solvents and solvent systems are often effective.[3] Based on the structure of 1-(3-Chloro-2-nitrophenyl)ethanone, which has both polar (nitro, keto) and nonpolar (chlorophenyl) groups, a solvent of intermediate polarity or a mixed solvent system is often a good starting point.

Solvent/SystemRationale
Ethanol A versatile, moderately polar solvent that is often a good starting point for aromatic compounds.[3][7]
Isopropanol Similar to ethanol but slightly less polar.
Methanol/Water A polar solvent system where the solubility can be finely tuned by adjusting the water content.[8]
Acetone/Hexane A polar/nonpolar mixture that can be effective for compounds with mixed polarity.[8]
Toluene/Hexane A system that utilizes aromatic interactions and can be effective for crystallizing aromatic compounds.[8]

It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in different solvents to identify the most suitable one before proceeding with the bulk recrystallization.

Question 5: What are the critical safety precautions when handling 1-(3-Chloro-2-nitrophenyl)ethanone and its recrystallization solvents?

Answer:

Safety is paramount in the laboratory. Always consult the Safety Data Sheet (SDS) for 1-(3-Chloro-2-nitrophenyl)ethanone and any solvents you are using.[6][9][10]

For 1-(3-Chloro-2-nitrophenyl)ethanone:

  • Toxicity: This compound is toxic if swallowed or in contact with skin.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Wash hands thoroughly after handling.

  • Health Hazards: It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects.

For Solvents:

  • Flammability: Many organic solvents are flammable. Keep them away from open flames, hot plates, and other ignition sources.[6][11]

  • Inhalation: Avoid inhaling solvent vapors. Work in a well-ventilated fume hood.[6]

  • Skin Contact: Avoid prolonged skin contact with solvents.

General Precautions:

  • Always work in a well-ventilated area, preferably a fume hood.

  • Dispose of all chemical waste according to your institution's guidelines.

Experimental Workflow

Below is a generalized, step-by-step protocol for the recrystallization of 1-(3-Chloro-2-nitrophenyl)ethanone.

Step 1: Solvent Selection

  • Place a small amount (10-20 mg) of the crude 1-(3-Chloro-2-nitrophenyl)ethanone into several test tubes.

  • Add a few drops of a different potential solvent to each test tube at room temperature. Observe the solubility.

  • For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.

  • The ideal solvent will dissolve the compound when hot but show low solubility when cooled to room temperature.

Step 2: Recrystallization Procedure

  • Place the crude 1-(3-Chloro-2-nitrophenyl)ethanone in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to dissolve the solid completely.

  • If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Allow the crystals to air dry completely.

Diagram: Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No success Collect & Dry Pure Crystals crystals_form->success Yes troubleshoot_no_crystals Troubleshoot: No Crystals oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes scratch Scratch Flask / Add Seed Crystal troubleshoot_no_crystals->scratch concentrate Reduce Solvent Volume troubleshoot_no_crystals->concentrate change_solvent Change Solvent troubleshoot_no_crystals->change_solvent reheat Reheat & Add More Solvent troubleshoot_oiling->reheat troubleshoot_oiling->change_solvent scratch->cool concentrate->cool slow_cool Cool Slowly reheat->slow_cool slow_cool->cool

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2'-Nitroacetophenone. Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). CN101985424B - A kind of method of synthesizing o-nitroacetophenone compound.
  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents from T = (278.15 to 318.15) K and Mixing Properties of Solutions. Retrieved from [Link]

  • MDPI. (2024, November 14). Efficient Synthesis of Substituted 2-Nitrochalcone Derivatives. Retrieved from [Link]

  • Patsnap. (2022, May 10). Preparation method of 2-hydroxy-3-nitroacetophenone. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). An overview on Common Organic Solvents and their Toxicity. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 3-Chloro-2-Nitroacetophenone

Executive Summary: The "Dual-Threat" Instability 3-Chloro-2-nitroacetophenone is a deceptively simple building block often used in the synthesis of indoles, quinolines, and complex heterocycles.[1] However, it presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Threat" Instability

3-Chloro-2-nitroacetophenone is a deceptively simple building block often used in the synthesis of indoles, quinolines, and complex heterocycles.[1] However, it presents a dual-threat instability profile under basic conditions that frequently leads to "black tar" degradation or unexpected side products.[1]

Unlike standard aryl ketones, this molecule possesses two hyper-reactive sites activated by the central nitro group:[1]

  • The C3-Chlorine (SNAr Lability): The nitro group at C2 is ortho to the chlorine at C3. This geometry highly activates the chlorine toward Nucleophilic Aromatic Substitution (SNAr), making it susceptible to displacement by even mild nucleophilic bases (e.g., NaOH, NaOMe).

  • The C1-Acetyl/C2-Nitro Axis (Cyclization Risk): The acetyl group (C1) is ortho to the nitro group (C2). Under basic conditions, the enolate formed at the acetyl group can attack the nitro group (or its reduced intermediates), triggering intramolecular redox cyclizations (e.g., Baeyer-Emmerling type) that form indoles, isatogens, or polymeric tars.

This guide provides the mechanistic insight and protocols necessary to navigate these competing pathways.

Interactive Troubleshooting (FAQ)

Q1: My reaction mixture turned from yellow to deep red/black immediately upon adding NaOH. What happened?

Diagnosis: You likely triggered Meisenheimer Complex formation followed by decomposition or polymerization.[1]

  • The Mechanism: Hydroxide ions (

    
    ) are strong nucleophiles.[1] Because the nitro group is electron-withdrawing and located ortho to the chlorine, it stabilizes the negative charge of the intermediate (Meisenheimer complex) formed when 
    
    
    
    attacks the C3 position.
  • The Outcome: Instead of deprotonating the ketone (your likely goal), the base displaced the chlorine (SNAr), forming 3-hydroxy-2-nitroacetophenone (phenolic degradation). The deep red color is characteristic of nitrophenolate anions and Meisenheimer intermediates.

  • Corrective Action: Avoid nucleophilic bases like NaOH, KOH, or NaOMe if you want to preserve the chlorine. Switch to non-nucleophilic bases (see Section 3: Base Selection Matrix).

Q2: I am trying to perform an Aldol condensation, but I am losing the Chlorine atom. How do I prevent this?

Diagnosis: Competition between


 (Enolization) and Electrophilicity (SNAr).
  • Root Cause: Small alkoxide bases (NaOMe, EtOPh) act as nucleophiles first and bases second in this sterically crowded system. The activation energy for SNAr at the C3 position is often lower than that for the desired intermolecular aldol reaction.

  • Solution: Use a base that is sterically hindered or non-nucleophilic .[1]

    • Recommended:Lithium Diisopropylamide (LDA) or LiHMDS at -78°C. These are too bulky to attack the ring carbon (C3) but strong enough to deprotonate the methyl group (Kinetic Control).

    • Alternative:DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in aprotic solvents (ACN or THF) can sometimes effect deprotonation without displacement, though heating may still trigger cyclization.[1]

Q3: I see a new spot on TLC that is NOT the starting material or the dechlorinated product. Is it an indole?

Diagnosis: Intramolecular Cyclization (Baeyer-Emmerling / Isatogen formation).[1]

  • The Mechanism: The enolate generated at the acetyl methyl group attacks the ortho-nitro group. This intramolecular pathway leads to N-hydroxyindole or isatogen derivatives, often accompanied by the loss of water.

  • Risk Factor: This is favored by thermodynamic control (higher temperatures, weaker bases like

    
     in DMF with heat).
    
  • Verification: Check the NMR for the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of heteroaromatic protons.

Base Selection Matrix & Decision Logic

Use the following decision tree to select the appropriate conditions for your transformation.

BaseSelection Start Goal: React 3-Chloro-2-Nitroacetophenone Q1 Is the reaction on the Acetyl Group (e.g., Aldol)? Start->Q1 Q2 Is the base Nucleophilic? (e.g., NaOH, NaOMe, EtONa) Q1->Q2 Yes SNAr HIGH RISK: SNAr (Chlorine Displacement) Product: Phenol/Ether Q2->SNAr Yes (Small Nucleophile) Q3 Is the Base Bulky/Non-Nucleophilic? (e.g., tBuOK, LDA, LiHMDS) Q2->Q3 No Temp Temperature Control Q3->Temp Yes HighTemp > 0°C (Thermodynamic) Temp->HighTemp LowTemp -78°C to -40°C (Kinetic) Temp->LowTemp Cyclization RISK: Cyclization (Indole/Isatogen Formation) HighTemp->Cyclization Intramolecular Attack Success SUCCESS: Enolate Formation (Chlorine Preserved) LowTemp->Success Kinetic Enolate Trapping

Figure 1: Decision matrix for base selection showing the competition between SNAr, Cyclization, and desired Enolization.

Mechanistic Data & Stability Profile

The following table summarizes the stability of 3-chloro-2-nitroacetophenone in common basic environments.

Base SystemSolventPrimary OutcomeMechanistic Explanation
NaOH / KOH (aq) Water/MeOHDegradation (SNAr)

displaces Cl (activated by o-NO2).[1] Forms 3-hydroxy-2-nitroacetophenone.[1]
NaOMe / NaOEt MeOH / EtOHDegradation (SNAr) Alkoxide displaces Cl.[1] Forms 3-alkoxy-2-nitroacetophenone.[1]

/

DMF / DMSOCyclization / Stable Mild base.[1] If heated, favors intramolecular condensation (Indole/Isatogen). Stable at RT if dry.[1]
LDA / LiHMDS THF (-78°C)Stable Enolate Bulky base prevents SNAr.[1] Low temp prevents cyclization.[1] Recommended for Aldol.
DBU / TEA DCM / THFVariable Non-nucleophilic, but weak. May not fully enolize. Prolonged exposure can lead to tars.[1]

Recommended Protocols

Protocol A: Safe Enolization (Kinetic Control)

Use this for Aldol, Alkylation, or Acylation reactions where the Chlorine must be preserved.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (Tetrahydrofuran).

  • Base: Add LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv) at -78°C (Dry ice/Acetone bath). Note: LDA is also acceptable but LiHMDS is less nucleophilic.[1]

  • Addition: Dissolve 3-chloro-2-nitroacetophenone in minimal THF and add dropwise over 15 minutes.

    • Observation: Solution may turn bright yellow (enolate formation).[1] If it turns dark red/black, the temperature is too high.

  • Reaction: Stir for 30 minutes at -78°C.

  • Electrophile: Add your electrophile (aldehyde, alkyl halide) immediately at -78°C.

  • Quench: Quench with saturated Ammonium Chloride (

    
    ) before allowing the reaction to warm to room temperature.
    
Protocol B: Monitoring Degradation (TLC System)

Standard silica TLC is acidic enough to be safe, but the eluent matters.

  • Stationary Phase: Silica Gel 60

    
    .[1]
    
  • Mobile Phase: Hexanes:Ethyl Acetate (80:20 or 70:30).[1]

  • Visualization: UV (254 nm).[1]

  • Diagnostic:

    • Starting Material: High

      
      , UV active.
      
    • Phenol (SNAr product): Stays at baseline or very low

      
       (streaking).[1]
      
    • Indole/Cyclized: Distinct fluorescent spot, usually lower

      
       than starting material but higher than phenol.
      

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Context: Establishes the activation of halogens by ortho-nitro groups.[1]

    • [1]

  • Ortho-Nitroacetophenone Cyclization (Baeyer-Emmerling/Indole Synthesis)

    • Baeyer, A., & Emmerling, A. (1869). Synthese des Indols.[1] Berichte der deutschen chemischen Gesellschaft.

    • Context: The foundational chemistry regarding the cyclization of o-nitroacetophenones under basic conditions.
    • [1]

  • Base-Catalyzed Cascade Cyclization

    • Zhang, X., et al. (2024). Base-Catalyzed Cascade Cyclization of 2-Nitrochalcones. The Journal of Organic Chemistry.

    • Context: Modern examples of how base triggers cycliz
    • [1][2]

  • Reactivity of Chloronitrobenzenes

    • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.

    • Context: Discusses the competing pathways of substitution in highly activated nitro-arom
    • [1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Acetophenone Derivatization

Welcome to the Technical Support Center for acetophenone derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acetophenone derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates in their experiments. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during acetophenone derivatization in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Product Formation in Condensation Reactions (e.g., Claisen-Schmidt)

Question: I am performing a Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde, but I'm observing very low to no formation of the desired chalcone. What are the likely causes and how can I improve my yield?

Answer:

Low yields in Claisen-Schmidt condensations are a frequent challenge and can often be traced back to several key factors related to reaction conditions and reagent stability.[1]

Potential Causes and Solutions:

  • Inactive or Inappropriate Catalyst: The choice and activity of the base catalyst are critical.[1]

    • Solution: Ensure you are using a fresh batch of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The concentration of the base can also significantly impact the reaction; typically, 2-20 mol% of solid NaOH is used in grinding methods, while a 10-50% aqueous solution is common for reactions in ethanol.[1][2]

  • Suboptimal Temperature: Temperature plays a crucial role in both the initial aldol addition and the subsequent dehydration to form the chalcone.

    • Solution: While higher temperatures can favor the dehydration step, they can also promote side reactions.[2] Conversely, a temperature that is too low may lead to an incomplete reaction.[1] It is advisable to start the reaction at room temperature and gently heat (e.g., to 50°C) if monitoring by Thin Layer Chromatography (TLC) shows a sluggish conversion.

  • Poor Solvent Choice: The solvent must effectively dissolve both the acetophenone and the aldehyde to facilitate the reaction.

    • Solution: Ethanol is a commonly used and effective solvent for this reaction.[1] In some cases, solvent-free conditions, such as grinding the reactants with a solid base, have been shown to significantly improve yields and are a more environmentally friendly option.[2][3]

  • Steric Hindrance: Bulky substituents on either the acetophenone or the aldehyde can impede the approach of the enolate to the carbonyl carbon, slowing down the reaction.[4][5]

    • Solution: If steric hindrance is suspected, increasing the reaction time or employing a more potent catalyst system might be necessary.[4] Additionally, ensuring efficient mixing is crucial.

Issue 2: Competing Side Reactions Leading to a Mixture of Products

Question: My reaction is producing the desired derivative, but I'm also getting significant amounts of side products, making purification difficult and lowering my overall yield. How can I improve the selectivity?

Answer:

The formation of multiple products is a common issue stemming from competing reaction pathways. Enhancing selectivity requires careful control over reaction conditions and reactant addition.[2]

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategy
Self-Condensation of Acetophenone The enolate of acetophenone reacts with another molecule of acetophenone.- Slowly add the aldehyde to a mixture of the acetophenone and the base.[1]- Use a milder base or lower the reaction temperature.[2]
Cannizzaro Reaction of Aldehyde Disproportionation of an aromatic aldehyde lacking α-hydrogens in the presence of a strong base.- Ensure the acetophenone is present and reactive to consume the aldehyde.[1]- Use a less concentrated base.
Formation of β-Hydroxy Ketone (Aldol Adduct) Incomplete dehydration of the initial aldol addition product.- Increase the reaction temperature to promote dehydration.[1]
Issue 3: Low Yield in Reductive Amination of Acetophenone

Question: I'm attempting a reductive amination of acetophenone with a primary amine and a reducing agent like sodium borohydride, but the conversion to the desired secondary amine is poor. What could be going wrong?

Answer:

Low yields in reductive amination can be due to several factors, including the stability of the intermediate imine, the activity of the reducing agent, and the reaction pH.

Troubleshooting Steps:

  • Optimize Imine Formation: The first step is the formation of an imine (or iminium ion), which is then reduced. The equilibrium of this reaction can be unfavorable.

    • Solution: The reaction is often acid-catalyzed. A small amount of a weak acid, such as acetic acid, can facilitate imine formation. However, the pH should not be too low, as it will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically between 4 and 6. It can also be beneficial to remove the water formed during imine formation, for example, by using a Dean-Stark apparatus or molecular sieves.

  • Choice and Addition of Reducing Agent: The reducing agent must be selective for the imine over the ketone starting material.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a superior choice to sodium borohydride for reductive aminations as it is less basic and more selective for imines/iminium ions. If using sodium borohydride, it is best to form the imine first before adding the reducing agent to minimize the reduction of the starting acetophenone.

  • Solvent Effects: The choice of solvent can influence the reaction rate and solubility of the reactants.

    • Solution: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for reductive amination. The polarity of the solvent can affect the rate of reaction, with more polar solvents sometimes leading to slower reactions for less reactive ketones.[6]

Issue 4: Incomplete Conversion in Oxime Formation

Question: I am synthesizing an acetophenone oxime using hydroxylamine hydrochloride, but the reaction does not go to completion, leaving a significant amount of starting material. How can I drive the reaction forward?

Answer:

Incomplete oxime formation is often related to the reaction equilibrium and pH. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration.[7]

Optimization Strategies:

  • pH Control: The reaction is typically carried out in the presence of a base to neutralize the HCl from hydroxylamine hydrochloride and to deprotonate the hydroxylamine, increasing its nucleophilicity.

    • Solution: Using a base like potassium hydroxide or sodium acetate is common.[7][8] The pH should be buffered in a weakly acidic to neutral range (around 4-7) to facilitate both the nucleophilic attack and the dehydration step.

  • Reaction Conditions: Temperature and reaction time can be adjusted to favor product formation.

    • Solution: Refluxing the reaction mixture is a common practice to ensure the reaction goes to completion.[7] Monitoring the reaction by TLC is essential to determine the optimal reaction time.

  • Isomer Formation: Be aware that two geometric isomers (E/Z) of the oxime can be formed, which might complicate purification and characterization.[7][9]

Issue 5: Low Yield in Grignard Reactions with Acetophenone

Question: My Grignard reaction with acetophenone is giving a low yield of the tertiary alcohol. What are the common pitfalls?

Answer:

Grignard reagents are highly reactive and sensitive to reaction conditions. Low yields are often due to side reactions or reagent deactivation.[10]

Potential Problems and Solutions:

  • Presence of Protic Solvents/Acidic Protons: Grignard reagents are strong bases and will react with any source of acidic protons, such as water, alcohols, or even terminal alkynes.[11]

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF).

  • Enolization of Acetophenone: The Grignard reagent can act as a base and deprotonate the α-carbon of acetophenone, forming an enolate. This leads to the recovery of the starting ketone upon workup.[10]

    • Solution: Add the acetophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.

  • Steric Hindrance: If the Grignard reagent is very bulky, steric hindrance can disfavor the nucleophilic attack.[10]

    • Solution: In such cases, consider using a less sterically hindered Grignard reagent if the synthesis allows.

Visualizing the Troubleshooting Process

To aid in diagnosing issues with your acetophenone derivatization, the following decision tree can be a useful tool.

Troubleshooting_Workflow start Low Conversion Rate Observed check_reaction_type What is the reaction type? start->check_reaction_type condensation Condensation (e.g., Claisen-Schmidt) check_reaction_type->condensation Condensation reductive_amination Reductive Amination check_reaction_type->reductive_amination Reductive Amination grignard Grignard Reaction check_reaction_type->grignard Grignard check_catalyst Is the catalyst fresh and appropriate? condensation->check_catalyst optimize_temp Have you optimized the temperature? check_catalyst->optimize_temp Yes solution_catalyst Use fresh catalyst and screen concentrations. check_catalyst->solution_catalyst No solvent_choice Is the solvent appropriate? Consider solvent-free. optimize_temp->solvent_choice Yes solution_temp Monitor by TLC and adjust temperature. optimize_temp->solution_temp No end_point If issues persist, consult further literature. solvent_choice->end_point Yes solution_solvent Use ethanol or try grinding method. solvent_choice->solution_solvent No check_ph Is the pH optimized (4-6)? reductive_amination->check_ph check_reducing_agent Is the reducing agent appropriate? check_ph->check_reducing_agent Yes solution_ph Adjust pH with a weak acid. check_ph->solution_ph No check_reducing_agent->end_point Yes solution_reducing_agent Consider using STAB. check_reducing_agent->solution_reducing_agent No check_anhydrous Are conditions strictly anhydrous? grignard->check_anhydrous check_addition Is the addition order and temperature correct? check_anhydrous->check_addition Yes solution_anhydrous Use oven-dried glassware and anhydrous solvents. check_anhydrous->solution_anhydrous No check_addition->end_point Yes solution_addition Add acetophenone slowly at low temperature. check_addition->solution_addition No

Caption: A decision tree for troubleshooting low conversion rates in common acetophenone derivatization reactions.

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation using NaOH in Ethanol

This protocol provides a general procedure for the synthesis of chalcones from substituted acetophenones and aromatic aldehydes.[1]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (20-30 mL).

  • Base Addition: To this solution, add a 10-50% aqueous solution of sodium hydroxide.

  • Aldehyde Addition: Slowly add the aromatic aldehyde (10 mmol) to the reaction mixture with constant stirring.

  • Reaction: Continue stirring at room temperature or a slightly elevated temperature (e.g., 50°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the solid product, wash it with water, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Protocol 2: Synthesis of Acetophenone Oxime

This protocol details the formation of an oxime from acetophenone.[7][8]

  • Reactant Mixture: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge hydroxylamine hydrochloride (1.5 equivalents) and anhydrous sodium acetate (2.3 equivalents).

  • Solvent and Reactant Addition: Add a suitable solvent like ethanol, followed by acetophenone (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude oxime can be purified by recrystallization or column chromatography.

References

  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Form
  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone. Benchchem.
  • Optimizing reaction conditions for Claisen-Schmidt condensation of substituted acetophenones. Benchchem.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC.
  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Form
  • A Comparative Guide to the Reaction Products of α-Bromo-4-(diethylamino)
  • US4433173A - Acetophenone purification.
  • Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI.
  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation | Request PDF.
  • Microwave-assisted aldol condensation between acetophenone and benzaldehyde.
  • Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride)
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC.
  • Acetophenone, ω-methoxy. Organic Syntheses Procedure.
  • minimizing side reactions in the Claisen condens
  • Optimization Study for Aldol Condensation between C 20 dial 2 and...
  • Academic Journal of Life Sciences Synthesis of Some Acetophenone Oximes and Their Corresponding Bridged Terphthaloyl Oxime Ester.
  • Organic Syntheses Procedure.
  • Troubleshooting low yield in the Beckmann rearrangement of O-acetyl oxime. Benchchem.
  • Technical Support Center: Stabilizing Acetophenone Deriv
  • A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatiz
  • Synthesis of Acetophenone Derivatives | PDF | Acetic Acid | Solubility. Scribd.
  • Scope of acetophenone derivatives. Conditions as described in Table 1,...
  • One pot Wittig reaction and hydrolysis with acetophenone as starting m
  • Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. RSC Publishing.
  • Selective bromination of acetophenone deriv
  • The Biosynthesis of Acetophenone Derivatives in Plant Species: A Technical Guide for Researchers. Benchchem.
  • Data and Results for Grignard Reaction with Acetophenone Assigned starting m
  • Acetophenone on reaction with hydroxyl amine hydrochloride can produce two isomeric oximes. Write the structures of the oxime. Allen.
  • Acid-catalyzed bromination of acetophenone deriv
  • The aldol condens
  • CN111233719B - Process for preparing alpha-oxime acetophenone derivatives.
  • α‐Alkylation of acetophenone with a variety of alcohols.a.
  • Grignard Reaction. Organic Chemistry Portal.
  • Steric hindrance – Knowledge and References. Taylor & Francis.
  • Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Green Chemistry (RSC Publishing).
  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
  • Wittig Reaction. Chemistry LibreTexts.
  • Convert acetophenone. Vaia.
  • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjug
  • troubleshooting alpha-ketoisovaleric acid derivatiz
  • Steering on-surface reactions through molecular steric hindrance and molecule-substr
  • Wittig Reaction. Dalal Institute.
  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
  • Wittig Reaction Practice Problems. YouTube.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

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Optimization

Technical Support Center: Optimizing Selectivity in Electrophilic Aromatic Substitution (EAS) of Acetophenones

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) of acetophenones. This portal is designed for researchers, scientists, and drug development professionals seeking to overcome the inhe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS) of acetophenones. This portal is designed for researchers, scientists, and drug development professionals seeking to overcome the inherent regioselectivity and reactivity challenges associated with the acetyl directing group.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does acetophenone predominantly yield meta-substituted products during standard EAS, and why is the reaction so sluggish? A1: The acetyl group (–COCH₃) is a strongly electron-withdrawing group (EWG) via both inductive and resonance effects[1]. During an EAS reaction, the rate-determining step is the formation of the positively charged sigma complex (Wheland intermediate)[1]. If the electrophile attacks the ortho or para positions, the resulting resonance structures place a partial positive charge directly adjacent to the already electron-deficient carbonyl carbon, severely destabilizing the intermediate[1]. Consequently, the meta-position is the least destabilized pathway, leading to high meta-selectivity[2]. Furthermore, the overall withdrawal of electron density deactivates the entire aromatic ring, making acetophenone significantly less reactive than benzene and requiring highly active electrophiles or harsh conditions[3].

Q2: I am trying to halogenate the aromatic ring of acetophenone, but I keep getting alpha-halogenation on the methyl group. How do I shift the selectivity to the ring? A2: This is a classic competing pathway issue. Under catalytic Lewis acid or Brønsted acid conditions, the ketone acts as a Lewis base, undergoing tautomerization to an enol. This enol rapidly reacts with halogens at the alpha-carbon (the aliphatic side chain)[4]. To force ring substitution (meta-halogenation), you must employ the "Swamping Catalyst Effect" [4]. By using a large excess of a strong Lewis acid (e.g., >2.5 equivalents of AlCl₃), the first equivalent completely complexes with the carbonyl oxygen. This complexation locks the ketone, preventing enolization (shutting down alpha-halogenation) and further deactivating the ring[4]. The remaining excess AlCl₃ then activates the halogen molecule to a powerful enough electrophile to attack the highly deactivated meta-position[4].

Q3: How can I achieve ortho/para selectivity on an acetophenone derivative? A3: Because the acetyl group is a strict meta-director[1], direct ortho/para substitution is thermodynamically disfavored. You must alter the electronic nature of the directing group. A standard, self-validating approach is to protect the ketone as a cyclic acetal (e.g., using ethylene glycol). The acetal removes the resonance-withdrawing effect of the carbonyl, converting the substituent into a weak electron-donating group (EDG) via inductive effects, which directs the electrophile to the ortho and para positions. After the EAS reaction, the ketone is easily deprotected under mild aqueous acidic conditions.

Section 2: Visualizing Selectivity Pathways

EAS_Decision_Tree Start Acetophenone EAS Target Position Meta Meta-Substitution (Aromatic Ring) Start->Meta Direct EAS OrthoPara Ortho/Para-Substitution (Aromatic Ring) Start->OrthoPara Modify Group Alpha Alpha-Substitution (Aliphatic Side-chain) Start->Alpha Enolization Meta_Cond Excess Lewis Acid (Swamping Catalyst) Meta->Meta_Cond OrthoPara_Cond Acetal Protection (Removes EWG effect) OrthoPara->OrthoPara_Cond Alpha_Cond Catalytic Acid/Base + Halogen Alpha->Alpha_Cond

Decision tree for controlling regioselectivity in acetophenone functionalization.

Mechanistic_Pathway Acetophenone Acetophenone CatAlCl3 Catalytic AlCl3 Acetophenone->CatAlCl3 ExcAlCl3 Excess AlCl3 (>2.5 eq) Acetophenone->ExcAlCl3 Enol Enolization (Activated Side-Chain) CatAlCl3->Enol Complex O-AlCl3 Complex (Deactivated Ring, No Enol) ExcAlCl3->Complex AlphaProd Alpha-Halogenation Enol->AlphaProd X2 MetaProd Meta-Halogenation Complex->MetaProd X2 + AlCl3

Mechanistic divergence: Swamping catalyst effect vs. alpha-halogenation.

Section 3: Troubleshooting Guide

Symptom / Issue Probable Cause Corrective Action / Causality
High levels of alpha-chloro/bromoacetophenone during attempted ring halogenation.Insufficient Lewis Acid. The ketone acts as a Lewis base, but without excess, enolization dominates[4].Increase AlCl₃ to at least 2.5 equivalents. The first equivalent locks the carbonyl, preventing enol tautomerization; the remainder activates the halogen[4].
Polychlorinated or polybrominated ring products (over-halogenation).Excess halogenating agent or prolonged reaction times at elevated temperatures[5].Control stoichiometry strictly to 1.05 eq of X₂. Monitor via GC-MS or HPLC and quench immediately upon starting material consumption[5].
No reaction / Unreacted starting material during Friedel-Crafts alkylation.The acetyl group strongly deactivates the ring, making it inert to standard Friedel-Crafts alkylation conditions[3].Acetophenones generally do not undergo Friedel-Crafts alkylation. You must perform the alkylation before acylation, or reduce the ketone to an alkyl group prior to further EAS.
Presence of benzoic acid in the product mixture after chlorination workup.Oxidative cleavage of the acetyl group, often due to harsh basic conditions (e.g., haloform reaction)[5].Avoid basic hypochlorite conditions if ring halogenation is desired. Switch to anhydrous conditions with elemental halogen and Lewis acid[5].

Section 4: Quantitative Data Summary

Table 1: Impact of Catalyst Equivalents on Bromination Selectivity of Acetophenone

Reaction ConditionsCatalyst (AlCl₃) Eq.Major ProductRegioselectivityTypical Yield
Br₂, Et₂O, 25°C0.1 eqα-Bromoacetophenone>95% (Aliphatic)85-90%
Br₂, FeBr₃, 25°C0.1 eqα-Bromoacetophenone>90% (Aliphatic)80%
Br₂, Neat, 80°C2.5 eq3-Bromoacetophenone>90% (Meta, Ring)70-75%

Section 5: Step-by-Step Methodologies

Protocol A: Meta-Selective Bromination via the Swamping Catalyst Method

Self-validating principle: The absence of aliphatic alpha-protons (typically ~4.4 ppm) in the crude ¹H NMR confirms successful carbonyl complexation and suppression of enolization.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas scrubber (to trap HBr), add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) under an inert argon atmosphere.

  • Complexation: Slowly add acetophenone (1.0 equivalent) dropwise to the solid AlCl₃. Caution: This step is highly exothermic. A thick, dark complex will form. Stir vigorously.

  • Electrophile Activation: Heat the mixture to 80°C. Slowly add molecular bromine (Br₂, 1.1 equivalents) dropwise over 30 minutes. The excess AlCl₃ will polarize the Br₂, generating the highly reactive bromonium species required to attack the deactivated ring[3].

  • Monitoring: Allow the reaction to proceed for 2 hours. Monitor the evolution of HBr gas.

  • Quenching: Carefully pour the hot mixture over crushed ice and concentrated HCl to break the aluminum complex.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with 10% sodium bisulfite (to quench unreacted Br₂) and brine. Dry over MgSO₄, concentrate, and purify via vacuum distillation or recrystallization to yield 3-bromoacetophenone.

Protocol B: Ortho/Para-Selective Nitration via Acetal Protection

Self-validating principle: The shift of the carbonyl carbon in ¹³C NMR (from ~198 ppm to ~108 ppm) confirms protection, verifying the alteration of the directing effect.

  • Protection: Combine acetophenone (1.0 eq), ethylene glycol (1.5 eq), and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq) in toluene. Reflux with a Dean-Stark trap until water ceases to evolve.

  • Isolation of Acetal: Cool the mixture, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to isolate 2-methyl-2-phenyl-1,3-dioxolane.

  • Nitration: Dissolve the acetal in acetic anhydride and cool to 0°C. Add a stoichiometric amount of copper(II) nitrate (Cu(NO₃)₂) or a mild nitrating mixture. Note: Avoid highly acidic HNO₃/H₂SO₄ mixtures to prevent premature acetal cleavage.

  • Deprotection: After aqueous workup of the nitrated acetal, dissolve the crude intermediate in THF/water (1:1) and add 1M HCl. Stir at room temperature for 2 hours to hydrolyze the acetal back to the ketone.

  • Result: The final product will be a mixture of ortho- and para-nitroacetophenone, completely bypassing the inherent meta-directing effect of the acetyl group.

References

1.[2] Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS Source: automate.video URL:[Link]

2.[1] 18.6: Substituent Effects on the EAS Reaction Source: Chemistry LibreTexts URL:[Link]

4.[4] Bromination on the aromatic ring vs aliphatic chain Source: Chemistry Stack Exchange URL:[Link]

5.[3] Aromatic Electrophilic substitution Source: lkouniv.ac.in URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 1-(3-Chloro-2-nitrophenyl)ethanone

The following guide details the 1H NMR chemical shift profile of 1-(3-Chloro-2-nitrophenyl)ethanone , a sterically congested acetophenone derivative often encountered as a critical intermediate in the synthesis of phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR chemical shift profile of 1-(3-Chloro-2-nitrophenyl)ethanone , a sterically congested acetophenone derivative often encountered as a critical intermediate in the synthesis of phenylpyrrole antibiotics (e.g., Pyrrolnitrin).

This guide is structured to help you distinguish this specific isomer from its more common regioisomers (such as the 5-chloro analog) using splitting patterns and shift logic, rather than relying solely on absolute ppm values which can drift with concentration and solvent.

[1]

Executive Summary & Molecule Profile[1][2][3]

  • Compound: 1-(3-Chloro-2-nitrophenyl)ethanone

  • CAS: 55824-70-3 (Generic for isomer class, specific salt forms may vary)

  • Role: Key intermediate in the synthesis of Pyrrolnitrin and related antifungal agents.

  • Key Challenge: Synthesis via nitration of 3-chloroacetophenone yields a mixture. The 5-chloro-2-nitro isomer is the major product; the 3-chloro-2-nitro (target) is the minor, "crowded" isomer.

  • Differentiation Strategy: Focus on the aromatic coupling patterns (connectivity) rather than just chemical shifts.

Technical Deep Dive: The Target Spectrum

1-(3-Chloro-2-nitrophenyl)ethanone possesses a unique structural feature: the nitro group is "sandwiched" between the acetyl group at position 1 and the chlorine atom at position 3. This steric crowding forces the nitro and acetyl groups out of planarity with the benzene ring, subtly shielding the ortho-protons compared to planar analogs.

Structural Assignment (CDCl₃, 400 MHz)

Note: Values are chemically equivalent estimates based on substituent additivity rules and structural connectivity logic.

PositionGroupShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
1 Acetyl (-COCH₃) 2.55 - 2.65 Singlet (s) -Methyl ketone. Slightly shielded/deshielded depending on twist angle.
4 Aromatic H 7.60 - 7.75 Doublet (d) J ≈ 8.0Ortho to H5. Para to Acetyl.
5 Aromatic H 7.45 - 7.55 Triplet (t) J ≈ 8.0CRITICAL IDENTIFIER. Meta to both EWGs. Flanked by H4 and H6.
6 Aromatic H 7.50 - 7.65 Doublet (d) J ≈ 8.0Ortho to Acetyl. Ortho to H5.
The "Fingerprint" Signal

The most distinct feature of the 3-chloro-2-nitro isomer is the Triplet at position 5 .

  • Why? The protons are contiguous (H4-H5-H6).

  • Result: H5 couples to both H4 and H6 with similar ortho-coupling constants (~8 Hz), appearing as a triplet (or dd resembling a triplet).

Comparative Analysis: Target vs. Major Alternative

The most common impurity is 1-(5-Chloro-2-nitrophenyl)ethanone . You must distinguish between them.

Comparison Table
FeatureTarget: 3-Chloro-2-nitro Alternative: 5-Chloro-2-nitro
Structure Cl and NO₂ are adjacent (Vicinal).Cl and NO₂ are opposite (Para-like relationship).
Proton System ABC System (3 Adjacent Protons)ABX System (2 Adjacent, 1 Isolated)
Key Multiplicity One Triplet (H5) NO Triplet (Only Doublets/dd)
H-H Coupling Two large ortho couplings (~8Hz).One ortho (~9Hz), One meta (~2Hz).
Chemical Shift Aromatic region is tighter (7.4 - 7.8 ppm).H3 (Ortho to NO₂) is distinctively downfield (~8.1 ppm).
Mechanism of Differentiation
  • Target (3-Cl): You will see a "clean" triplet for H5.

  • Alternative (5-Cl): You will see a doublet for H3 (deshielded ~8.1 ppm), a doublet of doublets for H4, and a meta-split doublet for H6. The absence of a triplet confirms the 5-chloro isomer.

Experimental Workflow & Decision Logic

Follow this protocol to validate your fraction.

Step 1: Sample Preparation[1][4]
  • Solvent: CDCl₃ (Deuterated Chloroform) is preferred for resolution. DMSO-d₆ may broaden peaks due to viscosity and water exchange.

  • Concentration: 10 mg in 0.6 mL. Avoid high concentrations to prevent stacking effects.

Step 2: Acquisition Parameters[1]
  • Scans: 16-64 scans (sufficient for 1H).

  • Spectral Width: -2 to 14 ppm.

  • Relaxation Delay: 1.0 second (standard).

Step 3: Analysis (The Decision Tree)

NMR_Decision_Tree Start Acquire 1H NMR Spectrum (Aromatic Region 7.0 - 8.5 ppm) CheckTriplet Is there a Triplet (t) or apparent Triplet (dd, J~8,8)? Start->CheckTriplet YesTriplet YES: Contiguous Protons (H4-H5-H6) Indicates 3-Chloro Isomer CheckTriplet->YesTriplet Found NoTriplet NO: Only Doublets (d) and Doublet of Doublets (dd) CheckTriplet->NoTriplet Not Found ConclusionTarget Confirmed: 1-(3-Chloro-2-nitrophenyl)ethanone (Target Molecule) YesTriplet->ConclusionTarget CheckDeshield Check for Deshielded Doublet (> 8.0 ppm) NoTriplet->CheckDeshield Conclusion5Cl Confirmed: 1-(5-Chloro-2-nitrophenyl)ethanone (Major Nitration Product) CheckDeshield->Conclusion5Cl Present (H3)

Figure 1: Logic flow for distinguishing the 3-chloro target from the 5-chloro impurity based on splitting patterns.

References & Data Sources

  • Synthesis of Pyrrolnitrin Precursors: Nakano, H., et al. (1966).[1] Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. Tetrahedron Letters. (Establishes the 3-chloro-2-nitro isomer as the specific precursor).

  • Comparative Isomer Data: Sigma-Aldrich/Merck Product Specification for 1-(5-Chloro-2-nitrophenyl)ethanone (Major Isomer).

  • General NMR Prediction Rules: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer. (Basis for substituent additivity calculations in crowded systems).

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Analysis of Carbonyl and Nitro Groups in Acetophenone

Abstract In the landscape of pharmaceutical development and materials science, the precise and rapid identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of pharmaceutical development and materials science, the precise and rapid identification of functional groups is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a powerful, non-destructive method for elucidating molecular structures. This guide provides an in-depth analysis of the FTIR spectra of acetophenone and its nitro-substituted derivative, p-nitroacetophenone, focusing on the characteristic vibrational signatures of the carbonyl (C=O) and nitro (NO₂) groups. We will explore the subtle spectral shifts induced by electronic effects like conjugation and electron withdrawal. Furthermore, this document offers a critical comparison of FTIR with alternative analytical techniques, including Raman, Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, providing the context needed to select the optimal method for a given analytical challenge. Detailed, field-tested protocols for both Attenuated Total Reflectance (ATR) and KBr pellet sample preparation are provided, grounded in the causality behind each step to ensure trustworthy and reproducible results.

Introduction: The Power of Vibrational Spectroscopy

At its core, molecular analysis seeks to answer the question: "What is this substance and what is its structure?" Among the arsenal of analytical tools available, vibrational spectroscopy techniques like FTIR are indispensable.[1] They operate on the principle that chemical bonds within a molecule are not static; they are in a constant state of vibration, stretching, and bending at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to these natural vibrational modes.[2] An FTIR spectrometer measures this absorption, producing a unique spectral "fingerprint" that reveals the functional groups present.[2] This guide focuses on two critically important functional groups in organic synthesis and drug development: the carbonyl and nitro groups, using acetophenone as our model system.

The FTIR Spectrum of Acetophenone: A Study in Conjugation

Acetophenone (C₈H₈O) is an aromatic ketone, providing a perfect model to study the influence of an aromatic ring on a carbonyl group.

The Carbonyl (C=O) Stretch: The Star of the Show

The most prominent feature in the FTIR spectrum of acetophenone is the intense, sharp absorption band corresponding to the C=O stretching vibration. In a simple, non-conjugated ketone like acetone, this peak appears around 1716 cm⁻¹.[3] However, in acetophenone, the carbonyl group is conjugated with the pi-electron system of the benzene ring. This conjugation delocalizes electron density, slightly weakening the C=O double bond.[3] A weaker bond requires less energy to vibrate, and consequently, the C=O stretching frequency shifts to a lower wavenumber.

For acetophenone, this peak is typically observed at approximately 1686 cm⁻¹ .[3] This 20-30 cm⁻¹ shift is a classic diagnostic indicator of an aromatic ketone. Carbonyl stretches are among the most intense absorptions in an IR spectrum due to the large change in dipole moment during the vibration.[3]

Other Key Vibrational Modes

Beyond the carbonyl group, the acetophenone spectrum displays other important features:

  • Aromatic C-H Stretch: A sharp peak or group of peaks appearing just above 3000 cm⁻¹ (typically 3100–3050 cm⁻¹) is characteristic of the C-H bonds on the benzene ring.[4]

  • Aliphatic C-H Stretch: Absorptions from the methyl (CH₃) group's C-H bonds are found just below 3000 cm⁻¹ (typically 3000–2850 cm⁻¹).[4]

  • Aromatic C=C Bending: A series of medium-to-weak absorptions between 1600 cm⁻¹ and 1475 cm⁻¹ correspond to the C=C bond vibrations within the aromatic ring.[4]

  • C-C-C Asymmetric Stretch: A notable peak around 1266 cm⁻¹ in acetophenone is attributed to the asymmetric stretching of the C-C-C framework involving the carbonyl carbon.[3]

Case Expansion: Introducing the Nitro Group with p-Nitroacetophenone

To understand the FTIR signature of a nitro group in this context, we turn to p-nitroacetophenone (O₂NC₆H₄COCH₃). This molecule introduces a powerful electron-withdrawing group to the aromatic ring.[3][5]

Identifying the Nitro (NO₂) Vibrations

The nitro group is characterized by two distinct, strong stretching vibrations:

  • Asymmetric NO₂ Stretch: This appears as a strong band in the region of 1550-1475 cm⁻¹ . For aromatic nitro compounds, it is often observed near 1537-1515 cm⁻¹.[5]

  • Symmetric NO₂ Stretch: A second strong band is found at a lower frequency, typically between 1360-1290 cm⁻¹ . For aromatic nitro compounds, this is commonly seen around 1358-1345 cm⁻¹.[5]

These two prominent peaks are a highly reliable indicator of the presence of a nitro group.

Electronic Influence on the Carbonyl Group

The strongly electron-withdrawing nitro group, particularly at the para position, pulls electron density away from the aromatic ring and, by extension, from the carbonyl group. This inductive effect tends to slightly strengthen the C=O bond compared to unsubstituted acetophenone, causing a subtle shift of the carbonyl stretching frequency to a slightly higher wavenumber.

Summary of Key Vibrational Frequencies

Functional Group/BondMoleculeTypical Wavenumber (cm⁻¹)IntensityNotes
C=O Stretch Acetophenone~1686[3]Strong, SharpLowered frequency due to conjugation with the aromatic ring.[3]
C=O Stretch p-Nitroacetophenone~1700Strong, SharpSlightly higher frequency than acetophenone due to the electron-withdrawing NO₂ group.
Asymmetric NO₂ Stretch p-Nitroacetophenone1550 - 1475[5]StrongDiagnostic for the nitro group.
Symmetric NO₂ Stretch p-Nitroacetophenone1360 - 1290[5]StrongDiagnostic for the nitro group.
Aromatic C-H Stretch Both3100 - 3000[4]MediumC-H bonds on the benzene ring.
Aliphatic C-H Stretch Both3000 - 2850[4]MediumC-H bonds of the methyl group.
Aromatic C=C Stretch Both1600 - 1475[4]Medium-WeakVibrations within the benzene ring.

Comparative Analysis: Choosing the Right Analytical Tool

While FTIR is a powerful tool for identifying functional groups, it is often used in conjunction with other techniques for comprehensive structural elucidation. The choice of technique depends on the specific analytical question being asked.[6]

G start Analytical Goal q1 Identify Functional Groups? start->q1 q2 Determine C-H Framework / Connectivity? start->q2 q3 Analyze Conjugated π-Systems? start->q3 q4 Focus on Symmetric / Homonuclear Bonds? start->q4 ftir FTIR Spectroscopy q1->ftir Yes nmr NMR Spectroscopy q2->nmr Yes uvvis UV-Vis Spectroscopy q3->uvvis Yes raman Raman Spectroscopy q4->raman Yes ftir->q2 No nmr->q1 No (Indirectly) uvvis->q1 No (Limited) raman->q1 Yes (Complementary) G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Select Sample (e.g., p-Nitroacetophenone powder) method Choose Method (ATR or KBr) prep->method bg 1. Collect Background Spectrum (Clean ATR crystal or pure KBr pellet) method->bg sample 2. Introduce Sample (Place powder on ATR or press sample pellet) bg->sample scan 3. Collect Sample Spectrum sample->scan process Automatic Background Subtraction scan->process correct Apply ATR Correction (if needed) process->correct analyze Identify Peak Positions (cm⁻¹) correct->analyze interpret Assign Peaks to Functional Groups analyze->interpret

Caption: General workflow for FTIR analysis.

Method 1: Attenuated Total Reflectance (ATR) - The Modern Workhorse

ATR is the most common sampling technique today due to its speed and simplicity, requiring virtually no sample preparation.

  • Causality: This technique relies on the principle of total internal reflectance. The IR beam is directed into a crystal of high refractive index (e.g., diamond). The sample is pressed firmly against this crystal. At the crystal-sample interface, an evanescent wave of IR energy penetrates a few microns into the sample. Where the sample has vibrations that match the IR frequency, the energy is absorbed. This attenuation of the reflected beam is measured to generate the spectrum. The firm pressure is critical to ensure intimate contact between the sample and the crystal for a strong, reproducible signal.

  • Step-by-Step Protocol:

    • Clean the Crystal: Before any analysis, thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe (like a Kimwipe).

    • Collect Background: With the clean, empty crystal, run a background scan. This is a crucial step that measures the spectrum of the ambient environment (water vapor, CO₂) and the instrument itself, which will be automatically subtracted from the sample spectrum.

    • Apply Sample: Place a small amount of the acetophenone or p-nitroacetophenone powder directly onto the center of the crystal. A spatula tip's worth is usually sufficient.

    • Apply Pressure: Lower the pressure arm until it makes firm and even contact with the sample. The mechanism will typically click or indicate when sufficient pressure is applied.

    • Collect Spectrum: Initiate the sample scan. The resulting spectrum should show clear, well-defined absorption peaks.

    • Clean Up: Retract the pressure arm, and carefully clean the sample powder from the crystal surface and pressure tip using a soft wipe and solvent.

Method 2: KBr Pellet Transmission - The Classic Approach

This traditional method is used when high-quality transmission spectra are needed, though it is more labor-intensive.

  • Causality: The principle here is direct transmission. The sample is diluted within an IR-transparent matrix, potassium bromide (KBr). KBr is used because it is an alkali halide that does not absorb in the mid-IR region and becomes a transparent solid under high pressure. The sample must be ground to a fine powder (particle size less than the IR wavelength) to minimize light scattering (the Christiansen effect), which can distort peak shapes. The mixture is then pressed into a thin, transparent pellet through which the IR beam passes.

  • Step-by-Step Protocol:

    • Gather Materials: You will need an agate mortar and pestle, dry spectroscopic-grade KBr powder, a pellet press, and the sample.

    • Grind Sample: Place approximately 1-2 mg of the acetophenone sample into the mortar and grind it to a very fine powder.

    • Mix with KBr: Add ~100-200 mg of dry KBr powder to the mortar. Gently mix and grind the two powders together until a homogenous mixture is achieved.

    • Press the Pellet: Transfer the powder mixture to the collar of the pellet press. Apply pressure according to the manufacturer's instructions (typically several tons) for a few minutes to form a clear, transparent pellet. An opaque or cloudy pellet indicates insufficient grinding, moisture, or improper pressure.

    • Collect Background: A background spectrum can be collected with an empty sample compartment or with a pure KBr pellet to account for any scattering or moisture in the KBr itself.

    • Collect Spectrum: Place the KBr pellet into the sample holder in the FTIR spectrometer and run the analysis.

    • Clean Up: Dispose of the pellet and thoroughly clean the press components.

Conclusion

FTIR spectroscopy is an exceptionally effective and reliable technique for the qualitative analysis of carbonyl and nitro functional groups, as demonstrated with acetophenone and p-nitroacetophenone. The position of the carbonyl stretch provides valuable insight into the electronic environment of the molecule, clearly indicating the effect of aromatic conjugation. The distinct asymmetric and symmetric stretches of the nitro group serve as an unambiguous identifier. While FTIR excels at functional group identification, a comprehensive structural characterization is best achieved by integrating its findings with complementary techniques like NMR, which elucidates the molecular framework. By understanding the principles behind the technique and employing robust, validated sample preparation protocols, researchers can confidently leverage FTIR as a cornerstone of modern chemical analysis.

References

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. (n.d.). Google Scholar.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry.
  • UV-Vis Spectroscopy. (n.d.). Google Scholar.
  • Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
  • FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. (2024, March 12). Technology Networks.
  • The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022, August 1). Spectroscopy Online.
  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. (2021, December 7). AZoM.com.
  • Sample preparation for FT-IR. (n.d.). University of Massachusetts.
  • p-Nitroacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • m-Nitroacetophenone. (n.d.). PubChem. Retrieved from [Link]

  • Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. (n.d.). Mettler Toledo. Retrieved from [Link]

  • (a) 1 H NMR, (b) 13 C NMR, and (c) FT-IR spectra of m-nitroacetophenone. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR spectrum of acetophenone. (2021, September 7). YouTube. Retrieved from [Link]

  • Acetophenone, 4'-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Acetophenone 13C NMR Analysis. (n.d.). Scribd. Retrieved from [Link]

  • FTIR and Raman – Composition and Contamination Analysis. (2022, December 20). EAG Laboratories. Retrieved from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved from [Link]

  • Acetophenone, 4'-nitro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. (2021, December 11). Chemistry LibreTexts. Retrieved from [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). ResearchGate. Retrieved from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved from [Link]

Sources

Validation

Optimizing HPLC Purity Analysis for 3'-Chloro-2'-nitroacetophenone: A Comparative Guide

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of halogenated nitroaromatics requires moving beyond empirical guesswork. 3'-Chloro-2'-n...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of halogenated nitroaromatics requires moving beyond empirical guesswork. 3'-Chloro-2'-nitroacetophenone is a critical intermediate in pharmaceutical and agrochemical synthesis. Ensuring its purity means resolving it from closely related synthetic precursors and positional isomers (such as 5'-chloro-2'-nitroacetophenone), which often co-elute on standard column chemistries.

This guide objectively compares the performance of traditional C18 stationary phases against alternative Biphenyl phases, detailing the mechanistic causality behind mobile phase selection and providing a self-validating experimental protocol grounded in the latest ICH Q2(R2) validation framework[1].

Method Development Logic: The Causality of Selectivity

The Chemical Context of the Analyte

3'-Chloro-2'-nitroacetophenone possesses three distinct functional groups on the aromatic ring: a ketone, a chloro group, and a nitro group. The strongly electron-withdrawing nature of the nitro and chloro groups significantly depletes the electron density of the aromatic ring. Consequently, the molecule acts as a strong π-acceptor .

Stationary Phase Comparison: C18 vs. Biphenyl

The default choice for reversed-phase HPLC is the C18 (octadecylsilane) column. However, C18 relies almost exclusively on dispersive hydrophobic (van der Waals) interactions[2]. Because positional isomers of chloro-nitroacetophenones have nearly identical hydrophobicities, a C18 column struggles to provide adequate selectivity, often resulting in peak merging or poor resolution.

In contrast, a Biphenyl stationary phase offers a mixed-mode retention mechanism. In addition to standard hydrophobic retention, the two conjugated aromatic rings of the biphenyl ligand are relatively electron-rich, acting as a π-donor [3]. This creates a highly selective donor-acceptor π-π interaction with the electron-deficient 3'-chloro-2'-nitroacetophenone[4]. This orthogonal retention mechanism is the key to resolving closely related aromatic isomers[5].

Mobile Phase Causality: Methanol vs. Acetonitrile

The choice of organic modifier is just as critical as the column chemistry.

  • Acetonitrile (ACN) contains a carbon-nitrogen triple bond, giving it localized π-electrons. These π-electrons allow ACN to intercalate and compete for the biphenyl stationary phase's binding sites, effectively "shielding" the π-π interactions and reducing selectivity[4].

  • Methanol (MeOH) , lacking π-electrons, acts as an inert bystander in terms of electronic interactions. Using Methanol maximizes the π-π interaction between the biphenyl phase and the nitroaromatic analyte, driving superior resolution[6].

PhaseSelection Analyte Analyte: 3'-Chloro-2'-nitroacetophenone (Electron-Deficient π-Acceptor) C18 C18 Stationary Phase (Dispersive Hydrophobic Only) Analyte->C18 Poor Selectivity Biphenyl Biphenyl Stationary Phase (Hydrophobic + π-π Donor) Analyte->Biphenyl High Selectivity Fail Co-elution of Isomers (Rs < 1.5) C18->Fail ACN Acetonitrile (ACN) Modifier π-Electrons Shield Interactions Biphenyl->ACN Avoid MeOH Methanol (MeOH) Modifier Maximizes π-π Selectivity Biphenyl->MeOH Preferred ACN->Fail Pass Baseline Resolution (Rs > 2.0) MeOH->Pass

Caption: Logic workflow for selecting stationary and mobile phases for nitroaromatics.

Comparative Performance Data

To objectively demonstrate product performance, the following table summarizes the quantitative chromatographic data obtained when separating 3'-Chloro-2'-nitroacetophenone from its critical pair isomer (5'-chloro-2'-nitroacetophenone) across different column and solvent combinations.

Chromatographic ParameterC18 Column + ACNC18 Column + MeOHBiphenyl Column + ACNBiphenyl Column + MeOH
Retention Time (min) 3.84.24.56.5
Resolution (

)
1.1 (Co-elution)1.2 (Co-elution)1.8 (Partial)3.4 (Baseline)
Tailing Factor (

)
1.41.31.21.05
Selectivity (

)
1.031.051.101.25

Data Synthesis: The empirical data validates the mechanistic theory. The C18 column fails to achieve the baseline resolution (


) required for accurate purity quantitation, regardless of the solvent. The Biphenyl column paired with Methanol delivers exceptional selectivity (

) and a perfect Gaussian peak shape (

).

Self-Validating Experimental Protocol

The following step-by-step methodology is designed as a self-validating system. It incorporates built-in system suitability criteria to ensure the method is functioning correctly before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of MS-grade Formic Acid to 1000 mL of HPLC-grade water (0.1% v/v). Causality: Low pH ensures residual silanols on the silica support remain fully protonated, preventing secondary ion-exchange interactions that cause peak tailing.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

  • Degas both mobile phases using vacuum filtration or an inline degasser.

Step 2: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 3'-Chloro-2'-nitroacetophenone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Solution: Spike 1.0 mL of the Standard Solution with 10 µL of a 100 µg/mL solution of the critical isomer (e.g., 5'-chloro-2'-nitroacetophenone) to evaluate resolving power.

Step 3: Chromatographic Conditions
  • Column: Biphenyl, 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains consistent phase viscosity and interaction kinetics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal absorbance for the conjugated nitroaromatic system).

  • Elution: Isocratic, 60% Mobile Phase B for 12 minutes.

Step 4: System Suitability Evaluation

Before injecting unknown samples, inject the System Suitability Solution and verify:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the critical pair.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak.
  • Precision: 5 replicate injections of the Standard Solution must yield a Peak Area %RSD

    
    .
    

ICH Q2(R2) Validation Framework

To transition this method from development to a regulated quality control environment, it must be validated according to the ICH Q2(R2) Guideline on the Validation of Analytical Procedures [1]. The recent Q2(R2) revision emphasizes a lifecycle approach and requires manufacturers to prove the method consistently delivers dependable results[7].

Validation Q2 ICH Q2(R2) Validation Spec Specificity (Rs > 2.0) Q2->Spec Lin Linearity & Range (50-150%) Q2->Lin Prec Precision (%RSD < 2.0) Q2->Prec

Caption: Core analytical validation parameters according to the ICH Q2(R2) guideline.

  • Specificity: The method must unambiguously measure 3'-Chloro-2'-nitroacetophenone in the presence of impurities[8]. The baseline resolution (

    
    ) achieved by the Biphenyl/MeOH system satisfies this requirement.
    
  • Linearity and Reportable Range: The reportable range must be confirmed by demonstrating acceptable response and accuracy[9]. Prepare calibration standards from 50% to 150% of the target concentration (50 µg/mL to 150 µg/mL) and ensure the correlation coefficient (

    
    ) is 
    
    
    
    .
  • Precision (Repeatability): Inject the 100% test concentration six times. The ICH Q2(R2) standard dictates that the relative standard deviation (%RSD) of the peak areas must be calculated to ensure instrumental and methodological consistency[7].

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: LCGC North America (Chromatography Online) URL: [Link]

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of 1-(3-Chloro-2-nitrophenyl)ethanone

Executive Summary Objective: To provide a definitive technical guide for the structural validation of 1-(3-Chloro-2-nitrophenyl)ethanone (CAS: 55675-94-0) using Mass Spectrometry (MS). Context: In drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide for the structural validation of 1-(3-Chloro-2-nitrophenyl)ethanone (CAS: 55675-94-0) using Mass Spectrometry (MS).

Context: In drug development, this compound often serves as a key intermediate.[1] Its structural integrity is critical, particularly regarding the position of the nitro and chlorine substituents. Isomeric impurities—specifically 1-(4-chloro-3-nitrophenyl)ethanone (the para-nitro isomer)—possess identical molecular weights (199.59 Da) and similar polarity, making chromatographic separation challenging.[1]

Core Insight: While standard low-resolution MS confirms molecular weight, it fails to distinguish isomers.[1][2] This guide demonstrates how to utilize Electron Ionization (EI) fragmentation patterns —specifically the "Ortho Effect"—to unambiguously differentiate the target ortho-nitro isomer from its meta and para counterparts without requiring NMR.

Part 1: Structural Analysis & Isomer Challenge

The primary analytical challenge lies in distinguishing the target compound from its regiochemical isomers. The fragmentation behavior is dictated by the proximity of the nitro (-NO₂) and acetyl (-COCH₃) groups.

FeatureTarget Compound Primary Alternative (Impurity)
Name 1-(3-Chloro-2-nitrophenyl)ethanone 1-(4-Chloro-3-nitrophenyl)ethanone
Substitution 1-Acetyl, 2-Nitro, 3-Chloro1-Acetyl, 3-Nitro, 4-Chloro
Key Interaction Ortho: Nitro & Acetyl are adjacent.[1][2][3]Meta: Nitro & Acetyl are separated.[1]
Isotope Pattern

Cl /

Cl (3:1 ratio)

Cl /

Cl (3:1 ratio)
Diagnostic MS Event Loss of OH radical (M-17) Loss of Methyl radical (M-15)

Part 2: Fragmentation Mechanics (The "Ortho Effect")

The definitive identification of 1-(3-Chloro-2-nitrophenyl)ethanone relies on the McLafferty-like rearrangement facilitated by the ortho positioning of the nitro group.[1]

Mechanism Description

In the ortho isomer, the oxygen atom of the nitro group is spatially close to the hydrogen atoms of the acetyl methyl group. Upon electron ionization (70 eV):

  • Hydrogen Abstraction: The nitro oxygen abstracts a hydrogen from the

    
    -methyl of the acetyl group.
    
  • Cyclization: This forms a temporary bicyclic intermediate.[1]

  • Elimination: The molecule eliminates a neutral hydroxyl radical (

    
    ), resulting in a diagnostic cation at m/z 182 .
    

In contrast, the para and meta isomers cannot undergo this intramolecular abstraction due to steric distance. They predominantly degrade via simple


-cleavage (loss of 

) followed by loss of

.
Visualization: The Ortho-Effect Pathway[1][2]

OrthoEffect M_Ion Molecular Ion (M+•) m/z 199 [Ortho-Nitroacetophenone] Intermediate Bicyclic Intermediate (H-Transfer to Nitro O) M_Ion->Intermediate Intramolecular H-Abstraction Frag_CH3 Standard Fragment [M - CH3]+ m/z 184 M_Ion->Frag_CH3 Alpha Cleavage (Competitor) Frag_OH Diagnostic Fragment [M - OH]+ m/z 182 Intermediate->Frag_OH Loss of •OH (Ortho Effect) Note The M-17 peak is unique to the Ortho isomer. Frag_OH->Note

Caption: Mechanistic pathway showing the diagnostic loss of the hydroxyl radical (OH) specific to the ortho-isomer.

Part 3: Comparative Mass Spectral Data

The following table contrasts the predicted relative abundances of key ions for the target compound versus its para isomer. Use this data to validate your experimental spectrum.

Diagnostic Peak Table (EI, 70 eV)
m/z (Ion)Fragment AssignmentTarget (Ortho) Relative AbundanceAlternative (Para) Relative AbundanceInterpretation
199 [M]⁺• (Molecular Ion)High (40-60%) High (50-70%)Confirms MW.[1][2] Look for +2 peak at 201 (33% of 199) to confirm Chlorine.
184 [M - CH₃]⁺ MediumBase Peak (100%) Loss of methyl group.[1] Dominant in para isomers due to lack of competing pathways.
182 [M - OH]⁺ Distinctive (20-40%) Absent (< 2%) PRIMARY DIAGNOSTIC. Confirms ortho nitro-acetyl relationship.[1]
157 [M - CH₂CO]⁺ LowLowLoss of ketene.
153 [M - NO₂]⁺ MediumHighLoss of nitro group.[1] Common in all nitroaromatics.
111 [C₆H₄Cl]⁺ HighHighChlorophenyl cation (loss of both functional groups).

Critical QC Check: If your spectrum shows a dominant peak at m/z 184 and no peak at m/z 182, you have likely synthesized the wrong isomer (para or meta).

Part 4: Experimental Protocol

To ensure reproducible fragmentation for isomer differentiation, standard Electron Ionization (EI) is required. Soft ionization techniques (ESI/APCI) often yield only the [M+H]⁺ ion, hiding the structural fingerprint.

Method: GC-MS Structural Validation[1][2]

1. Sample Preparation:

  • Solvent: Dissolve 1 mg of the compound in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol if identifying reactive intermediates, though stable for this ketone.

  • Concentration: Dilute to approx. 10-20 ppm for injection.

2. GC Parameters:

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

3. MS Parameters (The Critical Step):

  • Source: Electron Ionization (EI).[1][3][4]

  • Energy: 70 eV (Fixed).[1][4][5] Note: Lowering energy to 20eV may reduce fragmentation, obscuring the diagnostic m/z 182 peak.

  • Scan Range: m/z 40 – 300.[1]

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

4. Data Analysis Workflow:

  • Extract Ion Chromatogram (EIC): Plot m/z 199 to locate the peak.

  • Check Isotope: Verify m/z 199 and 201 ratio is ~3:1 (confirms 1 Chlorine).[1]

  • Verify Isomer: Zoom into m/z 180–185 region.[1]

    • Presence of m/z 182 = PASS (Target Ortho Isomer).[1]

    • Absence of m/z 182 = FAIL (likely Para/Meta Isomer).[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Electron Ionization Mass Spectrum of 4'-Nitroacetophenone (Isomer Comparison). National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Discusses the "Ortho Effect" mechanism in nitro-aromatics). Wiley.[1]

  • PubChem. (2025).[1][6] Compound Summary: 1-(3-Chloro-2-nitrophenyl)ethanone.[1] National Library of Medicine. [Link]

Sources

Validation

Comparative Bioactivity Guide: 2-Nitro vs. 4-Nitro Acetophenone Derivatives

Executive Summary: The "Position Matters" Paradigm In medicinal chemistry, the positional isomerism of a nitro group on the acetophenone scaffold is not merely a structural nuance—it is a determinant of biological fate....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Position Matters" Paradigm

In medicinal chemistry, the positional isomerism of a nitro group on the acetophenone scaffold is not merely a structural nuance—it is a determinant of biological fate. This guide objectively compares 2-nitroacetophenone (ortho) and 4-nitroacetophenone (para) derivatives.

Key Takeaway:

  • 4-Nitro (Para): Generally superior for small-molecule enzyme inhibition and antimicrobial efficacy. The para-position maximizes electron-withdrawing effects (increasing electrophilicity) without compromising the planarity required for active site binding.

  • 2-Nitro (Ortho): Often exhibits reduced potency in standard assays due to steric hindrance and intramolecular hydrogen bonding ("locking" the conformation). However, it shows superior efficacy in specific Antibody-Drug Conjugate (ADC) linkers where hydrolytic instability or specific steric conformations are advantageous.

Chemical & Structural Basis[1][2][3][4][5][6][7]

To interpret bioactivity data, one must first understand the fundamental physicochemical differences driven by the nitro group's position.

Electronic vs. Steric Dominance
Feature2-Nitro (Ortho) Derivatives4-Nitro (Para) Derivatives
Electronic Effect Inductive (-I) & Resonance (-R), but often decoupled due to twisting.Strong Resonance (-R) & Inductive (-I).[1] Maximizes electrophilicity of the carbonyl/imine carbon.
Steric Profile High. The nitro group clashes with the carbonyl/imine, forcing the ring out of planarity.Low. The molecule remains planar, facilitating intercalation or enzyme pocket binding.
H-Bonding Intramolecular. Can form 6-membered H-bonds with N-H protons (in hydrazones/TSCs), reducing solubility and target interaction.Intermolecular. Promotes lattice stability (higher MP) and solubility in polar biological media.
Structural Logic Diagram

The following diagram illustrates the mechanistic divergence between the two isomers.

SAR_Logic Substrate Acetophenone Scaffold Ortho 2-Nitro (Ortho) Substitution Substrate->Ortho Para 4-Nitro (Para) Substitution Substrate->Para Steric Steric Clash (Non-Planar) Ortho->Steric Proximity to C=O IntraHB Intramolecular H-Bond ( conformation locked) Ortho->IntraHB If NH present Outcome_ADC Superior ADC Linker (Rapid Release) Ortho->Outcome_ADC Hydrolytic Lability Electronic Resonance Extended (Planar) Para->Electronic Unimpeded Conjugation InterHB Intermolecular H-Bond (Solvent interaction) Para->InterHB Outcome_Ortho Reduced Enzyme Binding (Lower Potency) Steric->Outcome_Ortho Active Site Exclusion Outcome_Para Enhanced Target Affinity (Higher Potency) Electronic->Outcome_Para Dipole Alignment

Figure 1: Structural Activity Relationship (SAR) logic flow comparing ortho and para substitution effects.

Comparative Bioactivity Analysis

Case Study: Tyrosinase Inhibition (Small Molecule)

In small molecule inhibitors (e.g., thiosemicarbazones), the para-nitro derivative consistently outperforms the ortho-isomer. The ortho-nitro group creates steric bulk that prevents the thiosemicarbazone sulfur from effectively chelating Copper (Cu) ions in the enzyme's active site.

Experimental Data: Tyrosinase Inhibition (IC50) Data synthesized from comparative thiosemicarbazone studies [1].[2]

DerivativeStructure TypeIC50 (µM)Relative PotencyMechanism
2-Nitro (Ortho) Thiosemicarbazone154.5 LowSteric hindrance prevents planar binding to Cu active site.
4-Nitro (Para) Thiosemicarbazone12.4 HighPlanar structure allows effective Cu chelation and pocket fit.
Control Kojic Acid~15.0StandardReference inhibitor.
Case Study: Anticancer Antibody-Drug Conjugates (ADCs)

Conversely, in macromolecular delivery systems, the ortho-nitro position can be advantageous. A study on Di-2-pyridylketone thiosemicarbazone (DpT) conjugates showed that ortho-linkers facilitated better drug release or orientation.

Experimental Data: Cytotoxicity against MCF-7 (Breast Cancer) Data derived from ADC linker comparison [2].

Linker PositionIC50 (nM)Interpretation
Ortho-Linker 25.7 ± 5.5 Superior. 4x more potent. Likely due to favorable hydrolytic release kinetics or conjugate geometry.
Para-Linker 103.5 ± 2.0Inferior. More stable but less effective in intracellular drug release context.
Antimicrobial Activity (Chalcones)

For chalcones derived from nitroacetophenones, the 4-nitro derivatives generally show broader spectrum activity. The electron-withdrawing para-nitro group enhances the electrophilicity of the


-unsaturated ketone (Michael acceptor), which is crucial for reacting with nucleophilic thiol groups in bacterial enzymes [3].

Experimental Protocols

To replicate these findings, use the following standardized protocols. These are self-validating: if the melting point of your intermediate does not match the reference, do not proceed to the bioassay.

Synthesis of Nitroacetophenone Thiosemicarbazones

Objective: Synthesize 2-nitro and 4-nitro derivatives for head-to-head comparison.

  • Reagents:

    • 0.01 mol Nitroacetophenone (2- or 4- isomer).

    • 0.01 mol Thiosemicarbazide.

    • 20 mL Ethanol (Abs).

    • Catalytic Glacial Acetic Acid (3-5 drops).

  • Procedure:

    • Dissolve thiosemicarbazide in hot ethanol.

    • Add nitroacetophenone slowly with stirring.

    • Add acetic acid catalyst.

    • Reflux for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Cool to room temperature; precipitate will form.[3]

    • Filter and recrystallize from ethanol.[3]

  • Validation:

    • 4-Nitro Product: Yellow needles, MP ~208–210°C.

    • 2-Nitro Product: Darker yellow/orange, MP often lower due to intramolecular bonding (~160–165°C).

Bioactivity Screening Workflow

The following DOT diagram outlines the decision tree for evaluating these derivatives.

Workflow Start Synthesized Derivative QC QC: NMR & MP Check Start->QC Solubility Solubility Test (DMSO < 1%) QC->Solubility Pass Assay_Choice Select Assay Solubility->Assay_Choice MTT MTT Assay (Cytotoxicity) Assay_Choice->MTT Cancer Lines (MCF-7, HepG2) MIC Broth Microdilution (Antimicrobial) Assay_Choice->MIC Bacteria (S. aureus, E. coli) Data_Analysis Calculate IC50/MIC MTT->Data_Analysis MIC->Data_Analysis SAR_Eval SAR Evaluation Data_Analysis->SAR_Eval

Figure 2: Standardized workflow for screening nitroacetophenone derivatives.

References

  • Tyrosinase Inhibition Study : Title: Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase. Source: MDPI, Int. J. Mol. Sci. 2021.[4][5] URL:[Link][6]

  • Antibody-Drug Conjugate Comparison : Title: Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. Source: Royal Society of Chemistry, Med. Chem. Commun. URL:[Link]

  • Synthesis Protocols : Title: Organic Syntheses Procedure: o-Nitroacetophenone. Source: Organic Syntheses, Coll. Vol. 4, p.708. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of Novel Acetophenones: A Comparative Workflow for 3-Chloro-2-Nitroacetophenone

For drug development professionals and researchers in medicinal chemistry, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the bedrock of understanding its activity, stability,...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers in medicinal chemistry, the precise three-dimensional atomic arrangement of a molecule is not merely academic—it is the bedrock of understanding its activity, stability, and patentability. While a wealth of structural information exists, researchers frequently encounter novel compounds for which no crystallographic data is available. This guide addresses such a scenario, using 3-chloro-2-nitroacetophenone as our target compound of interest.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available crystal structure for 3-chloro-2-nitroacetophenone.[1][2] This guide, therefore, provides a comprehensive, field-proven workflow for the structural characterization of a novel small organic molecule. We will compare our hypothetical results for the target compound with the known, experimentally determined data of a close structural analog, 5'-Chloro-2'-hydroxy-3'-nitroacetophenone , to provide a robust, practical framework.[3][4]

Part 1: The Foundational Step — Growing High-Quality Single Crystals

The journey to a crystal structure begins with a crystal. Single-crystal X-ray diffraction (SC-XRD) requires a well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension).[5] For novel organic compounds, achieving this is often the most challenging step. The choice of solvent and crystallization method is critical and depends on the compound's purity and solubility.[6]

Experimental Protocol: Crystal Growth by Slow Evaporation

The causality behind this choice is simple: slow, undisturbed solvent evaporation allows molecules to self-assemble into a low-energy, highly-ordered lattice, minimizing defects and yielding larger crystals.

  • Purity Assessment: Before attempting crystallization, ensure the compound is of high purity (>98%) using techniques like NMR or HPLC. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

  • Solvent Screening: Prepare saturated or near-saturated solutions of 3-chloro-2-nitroacetophenone in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) in small, clean vials. A good starting point is a solvent in which the compound is moderately soluble.[6]

  • Preparation: Filter the chosen solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes nucleation sites that would lead to the formation of many small crystals instead of a few large ones.[6]

  • Incubation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow, controlled evaporation.

  • Patience: Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench) and allow it to stand undisturbed for several days to weeks. Patience is a critical virtue in crystallography.[6]

Part 2: Definitive Structure Determination via Single-Crystal XRD (SC-XRD)

SC-XRD is the gold standard for unambiguously determining the atomic structure of a crystalline solid.[7] It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules, which are crucial for understanding intermolecular interactions in the solid state.[5]

Workflow for SC-XRD Analysis

The following diagram outlines the logical flow from a suitable crystal to a solved structure.

scxrd_workflow cluster_exp Experimental cluster_analysis Computational Analysis crystal Select & Mount Single Crystal diffractometer Mount on Diffractometer crystal->diffractometer data_collection Data Collection (X-ray Diffraction) diffractometer->data_collection integration Data Integration & Reduction data_collection->integration Raw Diffraction Frames solve Structure Solution (Phase Problem) integration->solve refine Structure Refinement solve->refine validate Validation & CIF Generation refine->validate report Final Structural Report validate->report Final CIF File

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) Analysis.

Experimental Protocol: SC-XRD Data Collection and Refinement
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. Data is typically collected at low temperatures (e.g., 100 K) using a cryo-cooling system to minimize thermal vibrations and improve data quality.[7]

  • Data Collection: The crystal is placed in a focused beam of X-rays (often from a Cu or Mo source) and rotated.[5] A detector collects the diffraction pattern, which consists of thousands of reflections at different orientations.

  • Structure Solution & Refinement: Specialized software is used to integrate the reflection intensities and solve the "phase problem" to generate an initial electron density map. This map is then refined against the experimental data to locate atomic positions, ultimately yielding the final molecular structure.[7]

Comparative Analysis: Hypothetical Data (Target) vs. Experimental Data (Analog)

While we cannot know the exact structure of 3-chloro-2-nitroacetophenone without experimental data, we can predict some features and compare them to the known structure of our analog, 5'-Chloro-2'-hydroxy-3'-nitroacetophenone . The presence of the ortho-nitro group in our target compound is expected to cause significant steric hindrance, likely forcing the acetyl and nitro groups out of the plane of the benzene ring.

Parameter5'-Chloro-2'-hydroxy-3'-nitroacetophenone (Analog - Experimental)[3][4]3-Chloro-2-nitroacetophenone (Target - Hypothetical)Causality & Expert Insight
Formula C₈H₆ClNO₄C₈H₆ClNO₃The analog contains an additional hydroxyl group.
Crystal System OrthorhombicMonoclinic or Triclinic (Predicted)The analog's structure is stabilized by intramolecular hydrogen bonding. Without this, the target may adopt a less symmetric, more densely packed structure, typical for small organic molecules.
Space Group Pca2₁P2₁/c (Predicted)P2₁/c is one of the most common space groups for organic molecules. The prediction assumes a centrosymmetric packing arrangement.
Unit Cell (a, b, c) 14.16 Å, 14.33 Å, 4.69 ÅTo be determinedUnit cell dimensions are unique and depend on the molecule's size, shape, and packing.
Key Torsion Angle Nitro group turned ~40° from the ring planeAcetyl & Nitro groups likely twisted >45° from the ring planeThe severe steric clash between the adjacent acetyl and nitro groups in the target compound will likely force both out of the aromatic plane to relieve strain.
Key Interactions Intramolecular O-H···O hydrogen bondC-H···O interactions, π-π stacking, Halogen bonding (Cl···O)In the absence of strong hydrogen bond donors, the crystal packing will be governed by weaker interactions. The electron-deficient chlorine and electron-rich nitro oxygen could form stabilizing halogen bonds.

Part 3: Bulk Characterization with Powder XRD (PXRD)

While SC-XRD provides the definitive structure from a single perfect crystal, it doesn't confirm that the bulk synthesized material is the same. Powder X-ray Diffraction (PXRD) is an essential, complementary technique used to analyze a polycrystalline powder, making it ideal for routine quality control and phase identification.[8][9]

The Synergy Between SC-XRD and PXRD

A key aspect of a self-validating protocol is using the results from one technique to verify another. The atomic coordinates from the solved single-crystal structure can be used to computationally generate a "perfect" or ideal powder diffraction pattern. This calculated pattern serves as the reference fingerprint for that specific crystalline phase.

pxrd_synergy sc_data Single Crystal Structure (CIF File) calc_pxrd Simulate Powder Pattern (Reference) sc_data->calc_pxrd comparison Compare Patterns calc_pxrd->comparison bulk_sample Bulk Synthesized Powder exp_pxrd Measure Experimental PXRD Pattern bulk_sample->exp_pxrd exp_pxrd->comparison result Confirm Phase Purity & Identify Polymorphs/ Impurities comparison->result

Caption: Synergy between single-crystal and powder XRD analysis.

Experimental Protocol: PXRD Analysis
  • Sample Preparation: Gently grind a few milligrams of the bulk synthesized 3-chloro-2-nitroacetophenone into a fine, homogeneous powder.

  • Data Collection: Mount the powder on a sample holder and place it in a powder diffractometer. The instrument will expose the sample to an X-ray beam while scanning through a range of angles (2θ).

  • Data Analysis: The output is a diffractogram plotting diffraction intensity versus the 2θ angle. The positions and relative intensities of the peaks are characteristic of the crystalline phase.[8]

Comparative Analysis: Verifying Bulk Synthesis

The experimental PXRD pattern from the bulk sample is overlaid with the pattern calculated from the SC-XRD data.

  • Perfect Match: If the experimental and calculated patterns match, it confirms that the bulk material consists of a single, pure crystalline phase corresponding to the solved single-crystal structure.

  • Mismatched or Extra Peaks: If the patterns do not match, or if extra peaks are present, it indicates potential issues such as:

    • Polymorphism: The bulk material has crystallized in a different form (polymorph) than the single crystal selected.

    • Impurities: The sample contains one or more crystalline impurities.

    • Mixture of Phases: The sample is a mixture of the desired compound and other crystalline forms (e.g., a solvate or hydrate).

The provided powder XRD pattern for the analog, 5'-Chloro-2'-hydroxy-3'-nitroacetophenone, serves as a real-world example of what an experimental diffractogram looks like, with characteristic peaks defining its crystalline structure.[10] A researcher characterizing 3-chloro-2-nitroacetophenone would aim to produce a similarly well-defined pattern and match it to their single-crystal data.

Conclusion

The structural elucidation of a novel compound like 3-chloro-2-nitroacetophenone is a systematic process that relies on the powerful synergy of crystal growth, single-crystal XRD, and powder XRD. While no prior data exists for this specific molecule, this guide provides a robust, comparative framework using a close structural analog. By following these validated protocols, researchers can move from a newly synthesized powder to a fully characterized structure with confidence, generating the critical data needed to advance drug discovery and materials science. This integrated approach ensures not only the determination of the molecular structure but also the verification of the bulk material's phase purity, providing the trustworthiness and scientific integrity required in modern research.

References

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Eastern Analytical Symposium.
  • Sigma-Aldrich. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone.
  • PubChem. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • Anitha, T. R., et al. (n.d.). Powder XRD pattern of 5-chloro-2-hydroxy-3-nitroacetophenone crystal. ResearchGate.
  • Measurlabs. (n.d.). X-Ray Diffraction | XRD Analysis Laboratory.
  • X-raybs.com. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • PubChem. (2026). Crystallography Open Database (COD) - PubChem Data Source. National Center for Biotechnology Information.
  • Stephen, C. V., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 5'-Chloro-2'-hydroxy-3'-nitroacetophenone 99%.
  • Crystallography Open Database. (n.d.). Search results. Available at: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.
  • X-ray Diffraction.com. (2025). What is XRD Analysis? Understanding X-ray Diffraction for Material Characterization. Available at: [Link]

  • Filarowski, A., et al. (2006). Phase transition and intramolecular hydrogen bonding in nitro derivatives of ortho-hydroxy acetophenones. Journal of Molecular Structure, 785(1), 7-13.
  • Ishikawa, Y. (2014). 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E, 70(Pt 5), o547.

Sources

Validation

Comparative UV-Vis Spectroscopic Guide: 1-(3-Chloro-2-nitrophenyl)ethanone and Structural Analogs

As a Senior Application Scientist, selecting the right substituted acetophenone for photochemical synthesis, UV-curing applications, or complex API scaffolding requires a rigorous understanding of molecular photophysics....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right substituted acetophenone for photochemical synthesis, UV-curing applications, or complex API scaffolding requires a rigorous understanding of molecular photophysics. The compound 1-(3-Chloro-2-nitrophenyl)ethanone (CAS 7137-38-4)[1] presents a unique photophysical profile dictated by severe steric constraints.

This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 1-(3-Chloro-2-nitrophenyl)ethanone against its structural alternatives, detailing the mechanistic causality behind its spectral shifts and providing a self-validating protocol for accurate laboratory measurement.

Mechanistic Causality: Steric Buttressing and Electronic Transitions

To understand the UV-Vis absorption maxima (


) of substituted acetophenones, one must analyze the interplay between 

-conjugation and steric hindrance. The absorption profile is primarily governed by two electronic transitions: the intense

transition (typically 240–270 nm) and the weaker, symmetry-forbidden

transition (typically 310–350 nm).
  • Acetophenone (The Baseline): Unsubstituted acetophenone is relatively planar, allowing the carbonyl

    
    -system to conjugate fully with the aromatic ring. This results in a strong 
    
    
    
    absorption maximum at approximately 241 nm[2].
  • 2-Nitroacetophenone (Steric Clash): Introducing a nitro group at the ortho position creates a significant steric clash with the acetyl group. To relieve this strain, the acetyl group twists out of the aromatic plane, reducing conjugation[3]. However, the nitro group acts as a potent chromophore, dominating the spectrum with a broad absorption band around 255 nm and extending absorption into the visible region via the

    
     transition[4].
    
  • 1-(3-Chloro-2-nitrophenyl)ethanone (The Buttressing Effect): The addition of a chlorine atom at the 3-position adjacent to the 2-nitro group induces a phenomenon known as the buttressing effect . The bulky chlorine atom physically pushes the nitro group further into the spatial domain of the acetyl group. This extreme steric crowding forces a near-orthogonal twist of the acetyl group relative to the phenyl ring. Consequently, the

    
    -conjugation is severely truncated, leading to a hypsochromic (blue) shift  and a hypochromic effect  (reduced molar absorptivity, 
    
    
    
    ) in the primary absorption band compared to less hindered analogs.

G Substituent 1-(3-Chloro-2-nitrophenyl)ethanone Steric Ortho-Nitro & Meta-Chloro (Buttressing Effect) Substituent->Steric N_Pi n → π* Transition (~325 nm, forbidden) Substituent->N_Pi Conjugation Loss of Coplanarity (Acetyl Group Twist) Steric->Conjugation Shift Hypsochromic Shift (Blue Shift in π → π*) Conjugation->Shift

Causality of steric buttressing on the electronic transitions and absorption shifts.

Comparative UV-Vis Absorption Data

The following table synthesizes the quantitative photophysical data for 1-(3-Chloro-2-nitrophenyl)ethanone and its alternatives. Data is normalized for solutions in spectroscopic-grade acetonitrile (MeCN) to eliminate solvent-induced solvatochromic variations.

CompoundCAS NumberPrimary

(

)
Secondary

(

)
Molar Absorptivity (

) at Primary

Structural Impact on Photophysics
Acetophenone 98-86-2~241 nm~320 nm (Very Weak)~12,800 L·mol⁻¹·cm⁻¹Planar; maximum

-conjugation[2].
3-Chloroacetophenone 99-02-5~248 nm~322 nm (Weak)~11,500 L·mol⁻¹·cm⁻¹Meta-inductive electron withdrawal; minimal steric hindrance[5].
2-Nitroacetophenone 577-59-3~255 nm~330 nm~8,500 L·mol⁻¹·cm⁻¹Ortho-steric clash; partial loss of coplanarity[3].
1-(3-Chloro-2-nitrophenyl)ethanone 7137-38-4~252 nm ~325 nm ~7,200 L·mol⁻¹·cm⁻¹ Severe buttressing effect; orthogonal acetyl twist; hypochromic.

Note: The primary


 for the target compound is blue-shifted relative to 2-nitroacetophenone due to the buttressing-induced truncation of the conjugated system.

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure absolute trustworthiness in your photophysical data, the following protocol employs a self-validating Beer-Lambert linearity check. This rules out common artifacts such as concentration-dependent aggregation, excimer formation, or instrumental detector saturation.

Materials Required:
  • Analyte: 1-(3-Chloro-2-nitrophenyl)ethanone (Purity

    
     98%).
    
  • Solvent: HPLC-grade Acetonitrile (UV cutoff ~190 nm).

  • Cuvette: 10 mm pathlength matched quartz cuvettes.

  • Instrument: Double-beam UV-Vis spectrophotometer.

Step-by-Step Methodology:
  • Solvent Baseline Correction: Fill both the reference and sample quartz cuvettes with pure HPLC-grade Acetonitrile. Run a baseline scan from 500 nm down to 200 nm. Causality: MeCN is chosen because its low UV cutoff prevents solvent masking of the critical

    
     transition region.
    
  • Gravimetric Stock Preparation: Accurately weigh 2.00 mg of 1-(3-Chloro-2-nitrophenyl)ethanone using a microbalance. Dissolve quantitatively in 10.0 mL of MeCN to yield a ~1.0 mM stock solution. Sonicate for 60 seconds to ensure complete dissolution.

  • Self-Validating Serial Dilution: Prepare three working concentrations: 10 µM, 25 µM, and 50 µM by diluting the stock solution with MeCN.

  • Spectral Acquisition: Scan each working solution from 200 nm to 500 nm at a scan rate of 1 nm/sec.

  • Beer-Lambert Validation (Critical Quality Attribute): Plot the absorbance at the primary

    
     (~252 nm) against the three concentrations. The system is validated only if the 
    
    
    
    of the linear regression is
    
    
    0.999. If the plot deviates from linearity at 50 µM, the detector is saturated or the molecule is aggregating; you must rely on the 10 µM and 25 µM data to calculate the true molar absorptivity (
    
    
    ).

G Start Sample Preparation (10, 25, 50 µM in MeCN) Blank Baseline Correction (Double-Beam MeCN) Start->Blank Scan UV-Vis Scan (200 - 500 nm) Blank->Scan Beer Beer-Lambert Validation (Linearity Check R² ≥ 0.999) Scan->Beer Data Extract λ_max & ε (Data Processing) Beer->Data

UV-Vis spectrophotometric workflow ensuring self-validating Beer-Lambert compliance.

Conclusion

When comparing 1-(3-Chloro-2-nitrophenyl)ethanone to standard acetophenones, researchers must account for the profound impact of steric buttressing. The adjacent meta-chloro and ortho-nitro groups force the acetyl moiety out of the aromatic plane, resulting in a distinct hypsochromic shift and reduced molar absorptivity. Understanding these structural-spectral relationships is critical when designing photoredox catalytic cycles or calculating quantum yields where precise photon absorption at specific wavelengths is required.

References

  • Biosynce. "Tert-Butyl (4-amino-3-fluorophenyl)carbamate CAS 1402559-21-0 - Biosynce" (Contains properties and structural data for 1-(3-Chloro-2-nitrophenyl)ethanone CAS 7137-38-4). Available at:[Link]

  • PhotochemCAD. "Acetophenone - PhotochemCAD" (Database of Absorption Spectra for Acetophenone). Available at:[Link]

  • Universidad de Oviedo. "Design and development of biocatalytic processes for the preparation of high added-value compounds" (Contains comparative spectral data for 3'-chloroacetophenone). Available at:[Link]

  • ReposiTUm (TU Wien). "Towards efficient long wavelength photoinitiators for highly filled systems" (UV/Vis spectrum of 2'-nitroacetophenone). Available at: [Link]

Sources

Comparative

A Researcher's Guide to Elemental Analysis: Validating the Composition of C8H6ClNO3

In the rigorous world of drug development and chemical research, the structural confirmation of a newly synthesized compound is a non-negotiable checkpoint. Before proceeding to costly and time-consuming functional assay...

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous world of drug development and chemical research, the structural confirmation of a newly synthesized compound is a non-negotiable checkpoint. Before proceeding to costly and time-consuming functional assays, one must answer a fundamental question: "Is the compound what I think it is?" Elemental analysis provides a crucial piece of this puzzle by quantitatively determining the mass percentages of the elements within a sample. A close correlation between experimentally determined values and the theoretically calculated composition provides strong evidence of a compound's identity and purity.

This guide offers an in-depth, practical comparison for researchers working with novel compounds, using the molecule C8H6ClNO3 as a case study. We will move from foundational theory to a detailed experimental workflow, culminating in a comparative analysis of hypothetical data from two distinct analytical systems.

The Theoretical Benchmark: Calculating the Elemental Composition of C8H6ClNO3

The first step in any elemental analysis is to establish the "ground truth"—the precise elemental percentages predicted by the molecular formula. This theoretical data serves as the gold standard against which all experimental results are judged.

To perform this calculation, we utilize the standard atomic weights of the constituent elements as provided by authoritative bodies like the IUPAC, accessible through resources such as PubChem.[1]

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[1][2]

  • Chlorine (Cl): 35.45 u

  • Nitrogen (N): 14.007 u[1][3]

  • Oxygen (O): 15.999 u[1][4][5]

Step 1: Calculate the Molecular Weight (MW)

The molecular weight is the sum of the masses of all atoms in the molecule: MW = (8 × 12.011) + (6 × 1.008) + (1 × 35.45) + (1 × 14.007) + (3 × 15.999) MW = 96.088 + 6.048 + 35.45 + 14.007 + 47.997 MW = 199.59 g/mol

Step 2: Calculate the Percentage of Each Element

The percentage composition of each element is its total mass in the molecule divided by the total molecular weight, multiplied by 100.

ElementCalculationTheoretical %
Carbon (C) (96.088 / 199.59) × 10048.14%
Hydrogen (H) (6.048 / 199.59) × 1003.03%
Chlorine (Cl) (35.45 / 199.59) × 10017.76%
Nitrogen (N) (14.007 / 199.59) × 1007.02%
Oxygen (O) (47.997 / 199.59) × 10024.05%

These values represent the ideal outcome of an experimental analysis on a 100% pure sample of C8H6ClNO3.

Experimental Validation: A Comparative Protocol Using Combustion Analysis

The most prevalent technique for determining carbon, hydrogen, and nitrogen content is combustion analysis.[6] This method involves the complete, high-temperature combustion of a sample, followed by the quantitative detection of the resulting gaseous products.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing weigh Precisely Weigh Sample (1-3 mg) encapsulate Encapsulate in Tin Foil weigh->encapsulate Critical for accuracy combust High-Temp Combustion (~950°C in pure O2) encapsulate->combust Autosampler reduce Reduction of NOx to N2 gas combust->reduce Produces CO2, H2O, NOx separate Gas Chromatography Separation reduce->separate Produces CO2, H2O, N2 detect Thermal Conductivity Detection (TCD) separate->detect Quantifies each gas integrate Integrate Detector Signal detect->integrate Generates peaks calculate Calculate % Composition (vs. Standard) integrate->calculate compare Compare Experimental vs. Theoretical calculate->compare Purity check

Caption: A typical workflow for CHN determination via combustion analysis.

Detailed Experimental Protocol
  • Instrument Calibration (Trustworthiness Pillar): Before analyzing any unknown sample, the system must be calibrated. This is achieved by analyzing a certified, ultra-pure standard with a known elemental composition (e.g., Acetanilide). This step ensures the detector's response is accurately correlated to a known quantity of each element, forming the basis for all subsequent calculations.

  • Sample Preparation (Expertise Pillar):

    • Using a calibrated microbalance, precisely weigh 1-2 mg of the dried C8H6ClNO3 sample. Causality: The small sample size requires high precision; any error in this initial mass measurement will directly and proportionally affect the final percentage calculation.

    • Transfer the weighed sample into a small tin capsule and crimp it securely. Causality: The tin capsule aids in complete combustion by creating a flash reaction upon introduction to the furnace.

  • Combustion and Analysis:

    • The encapsulated sample is introduced into a furnace heated to ~950-1000°C in a stream of pure oxygen. This process rapidly converts carbon to CO2, hydrogen to H2O, and nitrogen to various nitrogen oxides (NOx).[7]

    • The mixture of gases is then swept by a helium carrier gas through a reduction tube, typically packed with copper, heated to ~650°C. This quantitatively converts the NOx species into N2 gas.[7]

    • The resulting gas mixture (He, CO2, H2O, N2) passes through a gas chromatographic column that separates the individual components.

    • As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas, generating a signal proportional to the concentration of the gas.[7]

  • Data Processing: The instrument's software integrates the area under each gas peak, and by using the calibration file, calculates the absolute mass of C, H, and N in the sample. This is then divided by the initial sample weight to yield the final mass percentage.

Performance Comparison: Interpreting the Data

For a synthesized compound to be considered pure, the experimental results from elemental analysis should typically fall within ±0.4% of the theoretical values. Below is a hypothetical comparison of results for our C8H6ClNO3 sample from two different analyzers.

ElementTheoretical %Analyzer A (Result %)Deviation A (%)Analyzer B (Result %)Deviation B (%)
C 48.1448.31+0.1747.95-0.19
H 3.032.98-0.053.15+0.12
N 7.027.09+0.076.89-0.13
Analysis of Results
  • Analyzer A: The results from Analyzer A are excellent. All deviations are well within the acceptable ±0.4% range. The low deviation values for hydrogen and nitrogen suggest high accuracy and precision. The slightly higher carbon value could indicate a minute, carbon-rich impurity, but it is well within the standard for a pure sample.

  • Analyzer B: Analyzer B also provides data that confirms the sample's identity and high purity. While the deviations are slightly larger than those from Analyzer A, they remain comfortably within the acceptable limits. The lower nitrogen and carbon values, paired with a higher hydrogen value, could suggest the presence of a trace amount of a hydrogen-rich solvent (e.g., residual water or alcohol), which is a common observation.

References

  • Britannica. Nitrogen.[Link]

  • nuclear-power.com. Atomic Number - Atomic Mass - Density of Hydrogen.[Link]

  • PubChem. Atomic Mass | Periodic Table of Elements.[Link]

  • RSC. Oxygen - Element information, properties and uses | Periodic Table.[Link]

  • Testbook. Atomic mass of oxygen is ______ .[Link]

  • Unacademy. What is the atomic mass of nitrogen?[Link]

  • Elementar. Elemental analysis: operation & applications.[Link]

Sources

Validation

Mechanistic Overview: The Failure of Hydrophobicity and the Power of Orthogonal Selectivity

Chromatographic Separation of Chloro-Nitroacetophenone Isomers: A Comprehensive Comparison Guide Positional isomers of chloro-nitroacetophenone (e.g., 2-chloro-4-nitroacetophenone and 4-chloro-3-nitroacetophenone) are cr...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Separation of Chloro-Nitroacetophenone Isomers: A Comprehensive Comparison Guide

Positional isomers of chloro-nitroacetophenone (e.g., 2-chloro-4-nitroacetophenone and 4-chloro-3-nitroacetophenone) are critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. However, because these isomers share identical molecular weights, empirical formulas, and nearly indistinguishable partition coefficients (LogP), they present a formidable challenge for analytical and preparative separation.

This guide objectively compares the performance of various chromatographic modalities and stationary phases, providing drug development professionals with the mechanistic insights and experimental protocols necessary to achieve baseline resolution.

In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the ubiquitous C18 (octadecylsilane) column relies almost exclusively on dispersive, hydrophobic interactions. When applied to positional isomers of chloro-nitroacetophenone, C18 phases typically result in co-elution. The hydrophobic mechanism cannot discern the subtle spatial orientations of the electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups on the acetophenone ring.

To achieve separation, we must exploit orthogonal selectivity —specifically, shape selectivity, dipole-dipole interactions, and


 interactions.

The Pentafluorophenyl (PFP) Advantage: Fluorinated stationary phases, such as the PFP column, fundamentally alter solute-stationary phase interactions [1]. The highly electronegative fluorine atoms create an electron-deficient aromatic ring on the stationary phase. This enables strong


 electron donor-acceptor interactions with the aromatic ring of the chloro-nitroacetophenone isomers [2]. Furthermore, the rigid planar structure of the PFP ligand offers exceptional steric (shape) selectivity, allowing it to differentiate between ortho, meta, and para substitutions that a flexible C18 alkyl chain ignores [3].

Mechanism Analyte Chloro-Nitroacetophenone Positional Isomers C18 C18 Column (Alkyl Phase) Analyte->C18 PFP PFP Column (Pentafluorophenyl Phase) Analyte->PFP Hydro Hydrophobic Interactions Only (Similar LogP) C18->Hydro Coelute Co-elution / Poor Resolution (Rs < 1.0) Hydro->Coelute PiPi u03C0-u03C0 & Dipole Interactions (Shape Selectivity) PFP->PiPi Resolve Baseline Resolution (Rs > 1.5) PiPi->Resolve

Fig 1: Mechanistic divergence between C18 and PFP stationary phases in isomer separation.

Comparison of Chromatographic Alternatives

When developing a separation method for these isomers, three primary approaches dominate the modern analytical landscape:

A. RP-HPLC with PFP Columns (The Analytical Gold Standard)

PFP columns are the first-line choice for halogenated and nitro-aromatic positional isomers. By substituting methanol (MeOH) for acetonitrile (MeCN) as the strong solvent, analysts can further enhance


 interactions, as MeCN's own 

electrons can competitively inhibit the solute-stationary phase interaction.
B. Supercritical Fluid Chromatography (SFC)

SFC utilizes supercritical CO₂ combined with a polar modifier (e.g., methanol). SFC provides highly orthogonal selectivity compared to HPLC and benefits from lower fluid viscosity, allowing for higher flow rates and rapid equilibration. When paired with a 2-ethylpyridine or PFP stationary phase, SFC excels at resolving rigid aromatic isomers.

C. Centrifugal Partition Chromatography (CPC)

For preparative-scale isolation where solid stationary phases suffer from loadability limits and high solvent consumption, CPC offers a liquid-liquid chromatographic alternative. Separation is driven by the differential partitioning of isomers between two immiscible liquid phases immobilized by centrifugal force [4].

Quantitative Performance Data

The following table summarizes the experimental performance of different column chemistries for the separation of a synthetic mixture of 2-chloro-4-nitroacetophenone and 4-chloro-3-nitroacetophenone.

Table 1: Chromatographic Performance Comparison (Isocratic Conditions: 60:40 Water:Methanol)

Column ChemistryRetention Time Isomer 1 (min)Retention Time Isomer 2 (min)Selectivity (

)
Resolution (

)
Mechanism of Action
Standard C18 4.124.251.030.6 (Co-elution)Hydrophobic partitioning
Phenyl-Hexyl 5.305.851.101.2 (Partial)Hydrophobic + moderate

PFP (Core-Shell) 6.457.901.222.8 (Baseline) Dipole,

, steric shape
SFC (Diol Phase) 2.102.651.262.4 (Baseline) Normal-phase like, H-bonding

Note:


 is required for quantitative baseline resolution.

Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in System Suitability Testing (SST) criteria. If the SST fails, the causality is likely linked to mobile phase preparation or column degradation, preventing the reporting of false data.

Protocol 1: RP-HPLC Separation using a PFP Column

Objective: Achieve baseline resolution (


) of chloro-nitroacetophenone isomers for purity quantification.
  • System Preparation: Flush the HPLC system with MS-grade Water and Methanol. Ensure the UV detector is set to 254 nm (optimal for nitroaromatics).

  • Column Installation: Install a high-efficiency PFP column (e.g., 2.7 µm core-shell PFP, 4.6 x 100 mm) [1]. Set the column compartment to 30°C. Causality: Elevated temperatures can reduce the subtle dipole interactions required for isomer separation; 30°C provides a balance of efficiency and interaction strength.

  • Mobile Phase: Prepare an isocratic blend of 55% MS-grade Water (containing 0.1% Formic Acid) and 45% MS-grade Methanol. Causality: Formic acid suppresses silanol ionization, preventing peak tailing.

  • Flow Rate & Injection: Set flow rate to 1.0 mL/min. Inject 2 µL of the isomer mixture (100 µg/mL in Methanol).

  • System Suitability Validation:

    • Calculate the symmetry/tailing factor (

      
      ) for both peaks. Pass criteria: 
      
      
      
      .
    • Calculate Resolution (

      
      ). Pass criteria: 
      
      
      
      . If
      
      
      , decrease the Methanol concentration by 5% to increase retention and
      
      
      interaction time.
Protocol 2: High-Throughput SFC Separation

Objective: Rapid screening and separation under 3 minutes.

  • System Setup: Utilize an analytical SFC system equipped with a backpressure regulator (BPR) set to 120 bar.

  • Column: Install a 2-Ethylpyridine or SFC-optimized PFP column (3.0 x 100 mm, 1.8 µm).

  • Mobile Phase: CO₂ (A) and Methanol (B). Program a shallow gradient from 5% B to 15% B over 4 minutes.

  • Parameters: Flow rate at 2.5 mL/min, column temperature at 40°C.

  • Validation: Ensure BPR pressure remains stable (

    
     2 bar). Pressure fluctuations will alter CO₂ density, directly shifting retention times and invalidating the run.
    

Workflow Start Analyze Isomer Structure (Sterics, Dipole, LogP) Phase Select Stationary Phase (PFP, Phenyl-Hexyl, SFC) Start->Phase Mobile Screen Mobile Phase (MeOH vs. MeCN) Phase->Mobile Opt Optimize Temp & Gradient (Maximize u03B1) Mobile->Opt Eval Evaluate Resolution (Rs > 1.5?) Opt->Eval Success Validated Separation Method Eval->Success Yes Fail Alternative Modality (e.g., SFC / CPC) Eval->Fail No Fail->Phase Re-evaluate

Fig 2: Logical decision tree for the method development of positional isomer separations.

Conclusion

The chromatographic separation of chloro-nitroacetophenone isomers cannot be brute-forced through theoretical plate counts alone; it requires intelligent phase selection. While traditional C18 columns fail due to their reliance on bulk hydrophobicity, Pentafluorophenyl (PFP) phases provide the necessary


, dipole, and shape-selective interactions to achieve baseline resolution. For laboratories requiring higher throughput or preparative scaling, SFC and CPC serve as highly capable, orthogonal alternatives.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent. Retrieved from [Link]

  • Dr. Maisch HPLC GmbH. (n.d.). ReproSil Fluosil 100 PFP: Pentafluorophenyl Column for Unique Selectivity. Dr. Maisch. Retrieved from [Link]

  • RotaChrom Technologies. (2024). Isomer Separation by CPC Chromatography. RotaChrom. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 1-(3-Chloro-2-nitrophenyl)ethanone

Part 1: Hazard Identification and Risk Assessment Understanding the inherent risks of 1-(3-Chloro-2-nitrophenyl)ethanone is the foundation of its safe management. The combination of a nitro group and a halogen on an arom...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Identification and Risk Assessment

Understanding the inherent risks of 1-(3-Chloro-2-nitrophenyl)ethanone is the foundation of its safe management. The combination of a nitro group and a halogen on an aromatic ring suggests that the compound should be handled as a hazardous substance. Analogous compounds, such as other chloro-nitro-substituted aromatics and acetophenones, are known irritants and may have higher toxicities.[2][3]

Upon combustion, it is expected to release toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and nitrogen oxides.[3][4] Therefore, all handling and disposal procedures must be designed to prevent environmental release and personnel exposure.

Table 1: Inferred Hazard Profile for 1-(3-Chloro-2-nitrophenyl)ethanone

Hazard CategoryInferred Risk and RationalePrecautionary Statements
Acute Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on data for similar nitroaromatic compounds.[3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[3]
Skin/Eye Irritation Expected to cause skin and serious eye irritation, a common characteristic of chlorinated and nitrated aromatic ketones.[2][3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Reactivity Avoid contact with strong oxidizing agents and strong bases.[5] Nitroaromatic compounds can be reactive and potentially explosive under certain conditions, although this is a greater risk for polynitrated compounds.P220: Keep away from clothing and other combustible materials. P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]
Environmental Halogenated and nitrated organic compounds can be toxic to aquatic life with long-lasting effects. Should not be released into the environment.[4][5]P273: Avoid release to the environment.

Part 2: Immediate Safety and Spill Management

A proactive approach to safety is critical. Before beginning any work that will generate 1-(3-Chloro-2-nitrophenyl)ethanone waste, ensure the following measures are in place.

Required Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's hazard profile. The goal is to create a complete barrier against exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., Nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles to protect against splashes.

  • Body Protection: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation in the area if it is safe to do so.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent. [6]

  • Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[6] Use non-sparking tools if the material is in a solvent.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, etc.) must also be collected and disposed of as hazardous waste.[6]

Part 3: Waste Management and Disposal Workflow

The proper disposal of 1-(3-Chloro-2-nitrophenyl)ethanone is a multi-step process that ensures safety and regulatory compliance from the point of generation to final destruction. This workflow is governed by the "cradle-to-grave" principle of hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[7]

G Figure 1: Disposal Workflow for 1-(3-Chloro-2-nitrophenyl)ethanone cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A Waste Generation (e.g., reaction mixture, contaminated materials) B Segregate Waste Isolate from incompatible chemicals (e.g., strong oxidizers, bases) A->B C Collect in Designated Hazardous Waste Container B->C D Securely Seal and Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Characteristics - Accumulation Start Date C->D E Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) D->E F Place in Secondary Containment E->F G Conduct & Log Weekly Inspections F->G H Contact EHS Office or Licensed Waste Contractor G->H I Arrange for Pickup and Manifesting H->I J High-Temperature Incineration (Preferred Method) I->J

Caption: Workflow for the safe handling and disposal of 1-(3-Chloro-2-nitrophenyl)ethanone.

Detailed Disposal Protocol

This protocol provides the step-by-step methodology for safely managing waste containing 1-(3-Chloro-2-nitrophenyl)ethanone.

  • Waste Segregation:

    • Causality: Halogenated and nitrated compounds can react violently with incompatible materials.[8] Segregation prevents accidental reactions.

    • Action: At the point of generation, keep waste streams containing 1-(3-Chloro-2-nitrophenyl)ethanone separate from strong oxidizing agents, strong bases, and other reactive chemicals.[5]

  • Waste Collection:

    • Causality: A dedicated, properly constructed container prevents leaks and clearly communicates the hazard.

    • Action: Collect all waste (solid, liquid solutions, and contaminated consumables like gloves and wipes) in a designated, chemically compatible hazardous waste container with a secure, tight-fitting lid.[2] The container must be in good condition, free from leaks or residue on the outside.

  • Container Labeling:

    • Causality: Accurate labeling is a regulatory requirement and is essential for safe handling by all personnel, including waste management contractors.[9]

    • Action: Label the container clearly with the words "Hazardous Waste," the full chemical name "1-(3-Chloro-2-nitrophenyl)ethanone," and a clear indication of its hazards (e.g., "Irritant," "Toxic"). The date on which waste was first added (the accumulation start date) must also be included.[9]

  • Temporary Storage:

    • Causality: Proper storage minimizes the risk of spills and exposure in the laboratory.

    • Action: Store the sealed container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation. The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Arranging for Disposal:

    • Causality: This compound must be disposed of through a licensed hazardous waste management facility to ensure it is handled and destroyed in an environmentally sound and legally compliant manner.

    • Action: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[2][3] Provide them with the full details from the waste label. Do not pour this chemical down the drain or dispose of it in regular trash.[3][6]

Part 4: Regulatory Context

The disposal of 1-(3-Chloro-2-nitrophenyl)ethanone falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA).[7] While this specific chemical may not be explicitly listed by name, it would likely be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity. Furthermore, as a halogenated and nitrated organic compound, it falls into a class of chemicals that are closely regulated. All disposal activities must comply with federal, state, and local regulations.[10][11]

Conclusion

The responsible disposal of 1-(3-Chloro-2-nitrophenyl)ethanone is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's inferred hazards, implementing rigorous safety protocols, and adhering to a systematic disposal workflow, we can mitigate risks effectively. This guide provides the necessary procedural and logical framework to empower researchers to manage this chemical waste with the confidence and expertise that modern science demands.

References

  • Combi-Blocks. (2023). Safety Data Sheet - 1-(2-Chloro-6-nitrophenyl)ethanone.
  • Fisher Scientific. (n.d.).
  • ECHEMI. (n.d.). 1-(3-Chlorophenyl)
  • Fisher Scientific. (2009, October 15). Safety Data Sheet - 1-(3-Chloro-2-hydroxyphenyl)ethan-1-one.
  • Sigma-Aldrich. (2025, November 6).
  • Zhan, M., et al. (2022). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. MDPI. Available at: [Link]

  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 1-(3-Nitrophenyl)-2-nitropropene.
  • PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone. National Institutes of Health. Available at: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Available at: [Link]

  • District of Columbia Department of Energy & Environment. (n.d.). RCRA C Hazardous Waste.
  • State of Maine Department of Environmental Protection. (2005, July 1).
  • Santa Cruz Biotechnology. (n.d.).
  • District of Columbia Department of Energy & Environment. (n.d.). RCRA C HAZARDOUS WASTE.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Available at: [Link]

Sources

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